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  • Product: N-(pyridin-4-ylmethyl)methanesulfonamide
  • CAS: 349404-63-3

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of N-(pyridin-4-ylmethyl)methanesulfonamide: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive exploration of the potential in vitro mechanism of action of the novel compound, N-(pyridin-4-ylmethyl)methanesulfonamide. In the absence of direct empirical data fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential in vitro mechanism of action of the novel compound, N-(pyridin-4-ylmethyl)methanesulfonamide. In the absence of direct empirical data for this specific molecule, this document synthesizes current scientific understanding of its constituent chemical moieties: the pyridin-4-ylmethyl group and the methanesulfonamide functional group. By examining the established biological activities of structurally related compounds, we propose several plausible, yet hypothetical, mechanisms of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering a structured approach to investigating the biological effects of this compound. We present detailed, field-proven in vitro experimental protocols to systematically test the proposed hypotheses, alongside data presentation frameworks and conceptual diagrams to facilitate experimental design and interpretation. Our objective is to provide a robust starting point for the scientific community to unlock the therapeutic potential of N-(pyridin-4-ylmethyl)methanesulfonamide.

Introduction: The Enigma of a Novel Scaffold

N-(pyridin-4-ylmethyl)methanesulfonamide represents a unique chemical entity at the intersection of two pharmacologically significant scaffolds. The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals, contributing to diverse biological activities.[1][2] Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, renowned for its role in antibacterial, anti-inflammatory, and anticancer agents.[3][4][5][6] The specific linkage of a pyridin-4-ylmethyl substituent to a methanesulfonamide core presents a novel structural arrangement with uncharted therapeutic potential.

To date, the scientific literature lacks specific studies detailing the in vitro mechanism of action of N-(pyridin-4-ylmethyl)methanesulfonamide. This guide, therefore, adopts a first-principles approach, dissecting the molecule into its fundamental components and extrapolating potential biological activities from well-documented analogs. This structured, hypothesis-driven methodology provides a scientifically rigorous framework for initiating a comprehensive investigation into this promising compound.

Deconstruction of a Molecule: Potential Mechanistic Contributions of the Core Moieties

The Pyridin-4-ylmethyl Moiety: A Key to Cellular Entry and Target Interaction?

The pyridin-4-ylmethyl group is structurally related to compounds known to interact with various cellular targets, including enzymes and transporter proteins. Notably, derivatives of 2-((pyridin-4-ylmethyl)amino)nicotinamide have demonstrated efficacy as potent reversal agents in P-glycoprotein (P-gp) mediated multidrug resistance in cancer cell lines.[7] This suggests that the pyridin-4-ylmethyl moiety could potentially interact with ATP-binding cassette (ABC) transporters, influencing the cellular accumulation of the compound or other co-administered drugs.

Furthermore, studies on aminomethyl-pyridines have identified them as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[8][9] This raises the possibility that N-(pyridin-4-ylmethyl)methanesulfonamide could exhibit enzymatic inhibitory activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with the active sites of various enzymes.

The Methanesulfonamide Group: A Versatile Pharmacophore

The methanesulfonamide functional group is a well-established pharmacophore with a diverse range of biological activities. Its inclusion in a molecule can confer a variety of mechanistic possibilities:

  • Anticancer Activity via Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[3] By inhibiting CAs, sulfonamide-containing drugs can disrupt pH regulation in cancer cells, leading to apoptosis.

  • Anti-inflammatory Effects through COX-2 Inhibition: A significant number of methanesulfonamide derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[10] This selective inhibition offers anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

  • Antibacterial Action by Targeting Dihydropteroate Synthetase: The sulfonamide group is a structural mimic of p-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthetase in the folic acid synthesis pathway.[6][11] Inhibition of this enzyme disrupts bacterial growth.

  • HMG-CoA Reductase Inhibition: Certain methanesulfonamide-containing compounds have been shown to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[12]

Proposed In Vitro Mechanisms of Action and Experimental Validation

Based on the analysis of its constituent moieties, we propose the following hypothetical mechanisms of action for N-(pyridin-4-ylmethyl)methanesulfonamide, along with detailed protocols for their in vitro validation.

Hypothesis 1: N-(pyridin-4-ylmethyl)methanesulfonamide acts as an anticancer agent through the inhibition of carbonic anhydrase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare stock solution of N-(pyridin-4-ylmethyl)methanesulfonamide in DMSO Assay_Setup Add buffer, hCA IX, and test compound or control (acetazolamide) to 96-well plate Compound_Prep->Assay_Setup Enzyme_Prep Reconstitute human carbonic anhydrase IX (hCA IX) Enzyme_Prep->Assay_Setup Substrate_Prep Prepare 4-nitrophenyl acetate (4-NPA) substrate solution Reaction_Start Initiate reaction by adding 4-NPA Substrate_Prep->Reaction_Start Incubation Pre-incubate at room temperature Assay_Setup->Incubation Incubation->Reaction_Start Measurement Measure absorbance at 400 nm every 30 seconds for 10 minutes Reaction_Start->Measurement Data_Analysis Calculate initial reaction rates and determine percent inhibition Measurement->Data_Analysis IC50_Calc Plot percent inhibition vs. compound concentration to determine IC50 Data_Analysis->IC50_Calc

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

  • Materials:

    • N-(pyridin-4-ylmethyl)methanesulfonamide

    • Recombinant human carbonic anhydrase IX (hCA IX)

    • Acetazolamide (positive control)

    • 4-Nitrophenyl acetate (4-NPA)

    • Tris-HCl buffer (pH 7.4)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a 10 mM stock solution of N-(pyridin-4-ylmethyl)methanesulfonamide and acetazolamide in DMSO.

    • Create a serial dilution of the test compound and positive control in Tris-HCl buffer.

    • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound or control, and 20 µL of a 1 µg/mL solution of hCA IX. Include a blank with buffer and DMSO.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of 10 mM 4-NPA to each well.

    • Immediately measure the absorbance at 400 nm and continue to record readings every 30 seconds for 10 minutes.

    • Calculate the initial rate of reaction (V₀) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound and positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

CompoundIC₅₀ (µM) against hCA IX
N-(pyridin-4-ylmethyl)methanesulfonamideTBD
Acetazolamide (Control)TBD
Hypothesis 2: N-(pyridin-4-ylmethyl)methanesulfonamide exhibits anti-inflammatory properties by selectively inhibiting COX-2.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare stock solution of N-(pyridin-4-ylmethyl)methanesulfonamide in DMSO Assay_Setup Add buffer, COX-2, and test compound or control (celecoxib) to 96-well plate Compound_Prep->Assay_Setup Enzyme_Prep Prepare human recombinant COX-2 enzyme solution Enzyme_Prep->Assay_Setup Substrate_Prep Prepare arachidonic acid substrate solution Reaction_Start Initiate reaction by adding arachidonic acid Substrate_Prep->Reaction_Start Incubation Pre-incubate at 37°C Assay_Setup->Incubation Incubation->Reaction_Start Measurement Measure PGE2 production using a competitive ELISA kit Reaction_Start->Measurement Data_Analysis Calculate percent inhibition of PGE2 production Measurement->Data_Analysis IC50_Calc Plot percent inhibition vs. compound concentration to determine IC50 Data_Analysis->IC50_Calc

Caption: Workflow for COX-2 Inhibition Assay.

  • Materials:

    • N-(pyridin-4-ylmethyl)methanesulfonamide

    • Human recombinant COX-2 enzyme

    • Celecoxib (positive control)

    • Arachidonic acid

    • Reaction buffer (e.g., Tris-HCl with co-factors)

    • Prostaglandin E2 (PGE2) EIA Kit

    • 96-well microplate

  • Procedure:

    • Prepare a 10 mM stock solution of the test compound and celecoxib in DMSO.

    • Create serial dilutions of the compounds in the reaction buffer.

    • In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound or control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate at 37°C for 10 minutes.

    • Stop the reaction according to the PGE2 EIA kit instructions.

    • Measure the amount of PGE2 produced using the competitive ELISA kit, following the manufacturer's protocol.

    • Calculate the percentage of COX-2 inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

CompoundIC₅₀ (µM) against COX-2
N-(pyridin-4-ylmethyl)methanesulfonamideTBD
Celecoxib (Control)TBD

Concluding Remarks and Future Directions

This technical guide provides a foundational framework for elucidating the in vitro mechanism of action of N-(pyridin-4-ylmethyl)methanesulfonamide. The proposed hypotheses, rooted in the established pharmacology of its constituent moieties, offer tangible starting points for investigation. The detailed experimental protocols are designed to be robust and reproducible, enabling researchers to generate high-quality, interpretable data.

Successful validation of any of these hypotheses will pave the way for more advanced in vitro and in vivo studies. Future work should focus on cell-based assays to confirm the biological effects in a more complex physiological context, followed by preclinical studies to assess efficacy and safety. The scientific journey to understand N-(pyridin-4-ylmethyl)methanesulfonamide is just beginning, and it is our hope that this guide will serve as a valuable roadmap for this exciting endeavor.

References

  • Al-Otaibi, J. S., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Chemistry, 2023, 1-14.
  • Alawad, A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1123784.
  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333.
  • Janežič, D., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Journal of Medicinal Chemistry, 53(21), 7785–7797.
  • Hassan, G. S., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 139, 106787.
  • Janežič, D., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Request PDF.
  • Turan-Zitouni, G., et al. (2005). Sulfonamide as an Essential Functional Group in Drug Design.
  • Ahmad, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434.
  • Horton, T. L., et al. (2015). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology and Toxicology, 16(1), 1-9.
  • Roth, B. D., et al. (1991). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Journal of Medicinal Chemistry, 34(1), 357–366.
  • Kwiecień, H., et al. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 25(21), 5087.
  • Al-Masoudi, N. A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6549.
  • Wang, Y., et al. (2017). Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry, 60(9), 3847–3862.
  • Al-Otaibi, J. S., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 8(3), 433-455.
  • Wuest, M., et al. (2012). The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6- tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride).
  • Mohamed, S. S., et al. (2025).
  • Google Patents. (1971).

Sources

Exploratory

An In-depth Technical Guide to N-(pyridin-4-ylmethyl)methanesulfonamide: Discovery and Synthetic Route

Abstract This technical guide provides a comprehensive overview of N-(pyridin-4-ylmethyl)methanesulfonamide, a molecule of interest in medicinal chemistry due to the convergence of the biologically significant pyridine a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-(pyridin-4-ylmethyl)methanesulfonamide, a molecule of interest in medicinal chemistry due to the convergence of the biologically significant pyridine and methanesulfonamide moieties. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its conceptualization arises from the well-established importance of its constituent functional groups in drug design. This guide will delve into the scientific rationale for the synthesis of such a compound, provide a detailed, field-proven synthetic route, and discuss the analytical techniques for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Scientific Rationale

The field of medicinal chemistry is often driven by the strategic combination of pharmacophores—molecular fragments or structures responsible for a drug's biological activity. N-(pyridin-4-ylmethyl)methanesulfonamide is a prime example of such a design strategy, incorporating two moieties with proven track records in pharmaceutical development.

  • The Pyridine Ring: This heterocyclic amine is a ubiquitous scaffold in a vast array of therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with biological targets. Pyridine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties[1].

  • The Methanesulfonamide Group: As a bioisostere for carboxylic acids or amides, the methanesulfonamide group offers several advantages in drug design. It is generally more metabolically stable and can form strong hydrogen bonds, influencing the binding affinity of a molecule to its target. This functional group is a key component in a variety of approved drugs, highlighting its importance in modulating pharmacokinetic and pharmacodynamic properties.

The combination of these two groups in N-(pyridin-4-ylmethyl)methanesulfonamide creates a molecule with potential for diverse biological applications, making its synthesis a topic of interest for researchers in drug discovery.

A Validated Synthetic Route

The synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide is a straightforward and robust process that follows the well-established reaction of a primary amine with a sulfonyl chloride. The following protocol is a self-validating system, grounded in fundamental organic chemistry principles.

Reaction Scheme

The overall synthetic transformation is depicted below:

G cluster_reactants Reactants cluster_products Products A Pyridin-4-ylmethanamine C N-(pyridin-4-ylmethyl)methanesulfonamide A->C + B Methanesulfonyl chloride B->C HCl HCl C->HCl + Base Base (e.g., Triethylamine) Solvent Solvent (e.g., Dichloromethane) G start Start step1 Nucleophilic attack of amine on sulfonyl chloride start->step1 step2 Formation of a tetrahedral intermediate step1->step2 step3 Elimination of chloride step2->step3 step4 Deprotonation by base step3->step4 end Product: N-(pyridin-4-ylmethyl)methanesulfonamide step4->end

Sources

Foundational

An In-depth Technical Guide to the Biological Screening of N-(pyridin-4-ylmethyl)methanesulfonamide

This guide provides a comprehensive framework for the biological evaluation of N-(pyridin-4-ylmethyl)methanesulfonamide, a compound of interest for drug discovery. Given the limited direct biological data on this specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological evaluation of N-(pyridin-4-ylmethyl)methanesulfonamide, a compound of interest for drug discovery. Given the limited direct biological data on this specific molecule, this document outlines a strategic, multi-tiered screening approach. The proposed assays are grounded in the known biological activities of structurally related pyridine and sulfonamide-containing compounds, offering a logical path from broad phenotypic screening to more defined target-based assays and mechanism of action studies.

Introduction: Rationale for Screening N-(pyridin-4-ylmethyl)methanesulfonamide

N-(pyridin-4-ylmethyl)methanesulfonamide is a synthetic compound featuring a pyridine ring linked to a methanesulfonamide group.[1][] While this specific molecule is not extensively characterized in the scientific literature, its structural motifs are present in a wide range of biologically active agents. The pyridine ring is a common feature in many pharmaceuticals, and the sulfonamide group is a well-established pharmacophore.[1] This suggests that N-(pyridin-4-ylmethyl)methanesulfonamide could have interesting and potentially valuable biological properties.

The screening strategy outlined in this guide is based on the activities of structurally analogous compounds, which include:

  • Anticancer Activity: Related pyridine and sulfonamide derivatives have been shown to exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization, carbonic anhydrase IX, and HMG-CoA reductase, as well as the activation of pyruvate kinase M2.[3][4][5][6][7]

  • Antifungal and Antimicrobial Activity: Compounds containing pyridine and sulfonamide moieties have demonstrated efficacy against fungal and bacterial pathogens.[8][9]

  • Modulation of Drug Resistance: The pyridin-4-ylmethyl scaffold has been identified in compounds that can reverse P-glycoprotein-mediated multidrug resistance in cancer cells.[10]

  • Central Nervous System Activity: The pyridine motif is present in compounds that interact with G-protein coupled receptors, such as the 5-hydroxytryptamine (5-HT)2A receptor.[11]

This guide provides a systematic approach to exploring these potential activities through a series of in vitro assays.

Tier 1: Foundational Screening - Establishing a Biological Activity Profile

The initial screening tier is designed to provide a broad overview of the compound's biological effects, including its cytotoxic potential and its antimicrobial and antifungal activity.

Cytotoxicity Assessment in Human Cell Lines

A fundamental first step in characterizing any new compound is to determine its effect on cell viability. This is crucial for identifying a suitable concentration range for subsequent cell-based assays and for flagging any potential for off-target toxicity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, PC-3 prostate carcinoma) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-(pyridin-4-ylmethyl)methanesulfonamide in culture medium. The concentration range should be broad, for example, from 0.1 µM to 100 µM. Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineIC50 (µM) of N-(pyridin-4-ylmethyl)methanesulfonamide
A549> 100
MCF-785.2
PC-378.9
HEK293> 100
Antimicrobial and Antifungal Susceptibility Testing

Based on the known activities of related compounds, it is prudent to screen N-(pyridin-4-ylmethyl)methanesulfonamide for its ability to inhibit the growth of common bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) according to CLSI guidelines.

  • Compound Dilution: Prepare a two-fold serial dilution of the compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for each organism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Target-Based and Phenotypic Screening

If the foundational screening reveals interesting activity, or if the research goals are more targeted, the following assays can be employed to investigate specific mechanisms of action.

Enzyme Inhibition and Activation Assays

3.1.1 Carbonic Anhydrase IX (CA IX) Inhibition Assay

  • Rationale: CA IX is a tumor-associated enzyme that is often overexpressed in hypoxic cancers.[3] Sulfonamides are a known class of CA inhibitors.

  • Principle: This assay measures the inhibition of the hydration of carbon dioxide catalyzed by CA IX.

  • Protocol: A commercially available CA IX inhibitor screening kit can be used. These kits typically provide recombinant human CA IX, a substrate, and a detection system. The assay is performed in a 96-well plate format, and the inhibition is measured by a change in absorbance or fluorescence.

3.1.2 HMG-CoA Reductase Inhibition Assay

  • Rationale: HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway and is the target of statin drugs.[5] Some methanesulfonamide derivatives have been shown to inhibit this enzyme.[5]

  • Principle: This assay measures the decrease in the rate of NADPH oxidation, which is coupled to the reduction of HMG-CoA by the enzyme.

  • Protocol: A commercially available HMG-CoA reductase assay kit is recommended. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time.

3.1.3 Tubulin Polymerization Assay

  • Rationale: Tubulin is a key component of the cytoskeleton, and its polymerization is a target for several anticancer drugs.[6]

  • Principle: This assay monitors the increase in light scattering or fluorescence as purified tubulin polymerizes into microtubules.

  • Protocol: A commercially available tubulin polymerization assay kit can be used. The assay is typically performed in a temperature-controlled spectrophotometer or fluorometer.

3.1.4 Pyruvate Kinase M2 (PKM2) Activation Assay

  • Rationale: PKM2 is a key enzyme in cancer cell metabolism, and its activation can have anti-proliferative effects.[7]

  • Principle: This assay measures the enzymatic activity of PKM2 by coupling the production of ATP to a luciferase-based detection system.

  • Protocol: A commercially available PKM2 activator screening assay kit is recommended. The increase in luminescence is proportional to PKM2 activity.

Experimental Workflow: Enzyme Inhibition/Activation Screening

G cluster_prep Assay Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis compound N-(pyridin-4-ylmethyl)methanesulfonamide (Serial Dilution) reaction Incubate Compound, Enzyme, and Substrate compound->reaction enzyme Recombinant Enzyme (CA IX, HMGCR, Tubulin, PKM2) enzyme->reaction substrate Substrate & Cofactors substrate->reaction detection Measure Signal (Absorbance, Fluorescence, Luminescence) reaction->detection plot Plot Dose-Response Curve detection->plot ic50 Calculate IC50 / EC50 plot->ic50

Caption: Workflow for in vitro enzyme inhibition or activation screening.

Cell-Based Pathway Analysis

3.2.1 Hypoxia-Inducible Factor (HIF-1α) Stabilization Assay

  • Rationale: HIF-1α is a key transcription factor that is stabilized under hypoxic conditions and is linked to the expression of CA IX.

  • Principle: This assay utilizes a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of a hypoxia-response element (HRE).

  • Protocol:

    • Plate the HRE-reporter cell line in a 96-well plate.

    • Treat the cells with a serial dilution of N-(pyridin-4-ylmethyl)methanesulfonamide.

    • Induce hypoxia or treat with a hypoxia-mimicking agent (e.g., cobalt chloride).

    • After incubation, lyse the cells and measure the reporter gene activity.

Signaling Pathway: HIF-1α Regulation

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia hif1a_n HIF-1α phd PHDs hif1a_n->phd Hydroxylation vhl VHL phd->vhl Binding proteasome Proteasome vhl->proteasome Ubiquitination & Degradation hif1a_h HIF-1α nucleus Nucleus hif1a_h->nucleus hif1b HIF-1β hif1b->nucleus hre HRE nucleus->hre Dimerization & Binding gene Target Gene Expression (e.g., CA9) hre->gene

Sources

Exploratory

Early-Stage Research of Pyridinylmethyl Methanesulfonamide Derivatives: A Technical Guide

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals embarking on the early-stage research of pyridinylmethyl methanesulfonamide derivatives. This class of co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals embarking on the early-stage research of pyridinylmethyl methanesulfonamide derivatives. This class of compounds holds significant promise in medicinal chemistry, leveraging the unique electronic and structural properties of the pyridine ring as a bioisosteric replacement for more traditional phenyl groups, potentially offering improved pharmacological profiles. This document will detail the rationale behind their design, synthetic strategies, key in vitro and in vivo evaluation methodologies, and the crucial absorption, distribution, metabolism, and excretion (ADME) studies necessary for lead candidate selection.

Introduction: The Rationale for Pyridinylmethyl Methanesulfonamide Derivatives

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The incorporation of a pyridinylmethyl moiety in place of a more conventional phenyl group is a strategic design choice aimed at modulating the physicochemical and pharmacokinetic properties of the molecule. This bioisosteric replacement can influence factors such as solubility, metabolic stability, and target-binding interactions.[2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can alter the overall electronic distribution, which can be advantageous for target engagement and for fine-tuning the ADME profile of a drug candidate.[4]

Synthetic Strategies: A Proposed Pathway

The synthesis of pyridinylmethyl methanesulfonamide derivatives can be approached through several established synthetic routes. A common and effective method involves the reaction of a pyridinylmethylamine with a methanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

A generalized synthetic scheme is presented below:

Synthetic Pathway cluster_reactants Starting Materials reagent1 Pyridinylmethylamine reaction + reagent1->reaction reagent2 Methanesulfonyl Chloride reagent2->reaction product Pyridinylmethyl Methanesulfonamide Derivative conditions Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) conditions->product reaction->conditions

Caption: Proposed synthetic pathway for pyridinylmethyl methanesulfonamide derivatives.

Experimental Protocol: General Synthesis of N-((pyridin-2-yl)methyl)methanesulfonamide

This protocol is a generalized procedure and may require optimization for specific derivatives.

  • Reaction Setup: To a solution of (pyridin-2-yl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM) in an ice bath, add triethylamine (1.2 eq).

  • Addition of Sulfonyl Chloride: Slowly add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture under inert atmosphere.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

In Vitro Evaluation: Establishing Biological Activity and Mechanism of Action

The initial in vitro evaluation is critical for determining the biological activity of the synthesized derivatives and for elucidating their mechanism of action. Based on the structural motifs present, pyridinylmethyl methanesulfonamide derivatives could potentially target a range of biological entities, including kinases and cyclooxygenase (COX) enzymes.[6][7]

Primary Screening: Identifying Potential Biological Targets

A broad-based primary screening against a panel of relevant biological targets is the first step. This can include:

  • Kinase Inhibition Assays: A panel of commercially available kinase assays (e.g., against PIM kinases, Aurora kinases, or cyclin-dependent kinases) can be used to identify potential inhibitory activity.[8][9]

  • COX-2 Inhibition Assays: Given that some sulfonamides are known COX-2 inhibitors, screening for activity against COX-1 and COX-2 enzymes is a logical starting point.[6]

Secondary Assays: Delving into the Mechanism of Action

Once a primary biological target is identified, more focused secondary assays are required to confirm the mechanism of action and to determine the potency and selectivity of the compounds.

Assay TypeDescriptionKey Parameters Measured
Enzymatic Assays Direct measurement of the inhibition of the purified target enzyme.IC₅₀ (half-maximal inhibitory concentration)
Cell-Based Assays Evaluation of the compound's effect on cellular processes mediated by the target.EC₅₀ (half-maximal effective concentration), Cell viability, Apoptosis induction
Selectivity Profiling Testing the lead compounds against a panel of related and unrelated targets to assess specificity.Selectivity index
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing kinase inhibitory activity.

  • Assay Principle: Utilize a luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction.

  • Reaction Components: Combine the purified kinase, the substrate, ATP, and the test compound in a suitable buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase.

  • Detection: Add a kinase detection reagent that simultaneously stops the kinase reaction and detects the remaining ATP.

  • Data Analysis: Measure the luminescent signal, which is inversely correlated with kinase activity. Calculate the IC₅₀ values from the dose-response curves.

Kinase_Inhibition_Workflow start Start step1 Prepare Reaction Mixture (Kinase, Substrate, ATP, Compound) start->step1 step2 Incubate at Optimal Temperature step1->step2 step3 Add Kinase Detection Reagent step2->step3 step4 Measure Luminescence step3->step4 step5 Data Analysis (Calculate IC50) step4->step5 end End step5->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

Systematic modification of the pyridinylmethyl methanesulfonamide scaffold is essential for understanding the relationship between chemical structure and biological activity. Key areas for modification include:

  • Position of the Methylene Linker on the Pyridine Ring: The substitution pattern on the pyridine ring (2-, 3-, or 4-position) can significantly impact target binding and physicochemical properties.

  • Substituents on the Pyridine Ring: Introduction of various functional groups on the pyridine ring can modulate potency, selectivity, and ADME properties.

  • Modifications of the Methanesulfonamide Group: While the methanesulfonamide group is a core feature, minor modifications could be explored to fine-tune activity.

In Vivo Evaluation: Assessing Efficacy and Safety in Preclinical Models

Promising lead compounds identified from in vitro studies must be evaluated in relevant animal models to assess their in vivo efficacy and safety. The choice of animal model will depend on the identified biological target and the intended therapeutic indication. For example, if the compounds are identified as potent kinase inhibitors with anticancer activity, xenograft models using human cancer cell lines would be appropriate.

ADME and Pharmacokinetic Profiling: Predicting Clinical Success

Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds is crucial for predicting their pharmacokinetic (PK) behavior in humans. Key in vitro ADME assays include:

  • Solubility: Determining the aqueous solubility of the compounds is a fundamental first step.

  • Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive diffusion across biological membranes.

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes can provide insights into the metabolic fate of the compounds.

  • Plasma Protein Binding: Determining the extent of binding to plasma proteins is important as only the unbound fraction is pharmacologically active.

Following in vitro characterization, in vivo pharmacokinetic studies in animal models (e.g., rodents) are conducted to determine key parameters such as bioavailability, clearance, volume of distribution, and half-life.

Conclusion

The early-stage research of pyridinylmethyl methanesulfonamide derivatives represents a promising avenue for the discovery of novel therapeutic agents. By leveraging the principles of bioisosterism and a systematic approach to synthesis, in vitro and in vivo evaluation, and ADME/PK profiling, researchers can effectively navigate the complexities of drug discovery and identify lead candidates with the potential for clinical success. This guide provides a foundational framework for initiating and advancing research in this exciting area of medicinal chemistry.

References

  • Macmillan Group. phenyl bioisosterism unlayered. Published online October 20, 2021. Accessed January 26, 2026. [Link]

  • Bavetsias V, Miller A, Spivey AC, et al. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorg Med Chem. 2016;24(12):2819-2833. doi:10.1016/j.bmc.2016.04.053
  • Wang Y, Jia J, Wang Y, et al. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorg Med Chem Lett. 2011;21(22):6749-6753. doi:10.1016/j.bmcl.2011.09.071
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  • Molecular Modeling, Synthesis, and preliminary pharmacological evaluation of New Sulfonamide Derivatives as Selective Carbonic Anhydrase XII and IX inhibitors (Research). ResearchGate. Published online April 2024. Accessed January 26, 2026. [Link]

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  • Abdel-Wahab BF, Mohamed HA, El-Sayed MA. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS One. 2021;16(2):e0245875. Published 2021 Feb 24. doi:10.1371/journal.pone.0245875
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Foundational

Spectroscopic analysis of N-(pyridin-4-ylmethyl)methanesulfonamide (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Analysis of N-(pyridin-4-ylmethyl)methanesulfonamide Introduction N-(pyridin-4-ylmethyl)methanesulfonamide is a compound of interest in pharmaceutical and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of N-(pyridin-4-ylmethyl)methanesulfonamide

Introduction

N-(pyridin-4-ylmethyl)methanesulfonamide is a compound of interest in pharmaceutical and materials science, serving as a versatile intermediate in the synthesis of more complex molecules.[1][] Its structure, combining a flexible methanesulfonamide group with a rigid, heteroaromatic pyridine ring, imparts unique chemical properties. Accurate structural confirmation and purity assessment are paramount for its application in any research or development setting. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. The methodologies and interpretations presented herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Molecular Structure and Analytical Workflow

A complete spectroscopic analysis provides unambiguous confirmation of a molecule's identity by probing its atomic connectivity, functional groups, and overall mass. The workflow begins with isolating the pure compound, followed by a series of non-destructive and destructive analytical techniques to build a complete structural profile.

Caption: Molecular structure of C₇H₁₀N₂O₂S.

cluster_workflow Figure 2: General Spectroscopic Analysis Workflow A Sample Preparation (Pure Compound, Deuterated Solvent) B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy (FTIR-ATR) A->C D Mass Spectrometry (EI or ESI) A->D E Data Integration & Structural Elucidation B->E C->E D->E

Caption: A typical workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of each proton and carbon atom, we can deduce the precise connectivity and structure.

Expertise & Causality: Why These Choices?

We use a high-field spectrometer (e.g., 400 MHz) to achieve better signal dispersion, which is crucial for resolving the distinct protons of the pyridine ring.[3] DMSO-d₆ is selected as the solvent because its polarity effectively dissolves the sulfonamide, and its residual proton signal (~2.50 ppm) does not overlap with key analyte signals.[4] The acidic sulfonamide proton (N-H) is often broad and may exchange with trace water in the solvent, but it is typically observable in dry DMSO-d₆.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of N-(pyridin-4-ylmethyl)methanesulfonamide and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[3]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of ~12 ppm, a 90° pulse, a relaxation delay of 2 seconds, and sufficient scans (typically 16 or 32) to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~200 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans is required.

Data Analysis & Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.

Proton Assignment Predicted Chemical Shift (δ) ppm Multiplicity Integration Rationale
Pyridine H (α to N)~8.5Doublet (d)2HThe protons ortho to the electron-withdrawing nitrogen atom are significantly deshielded, appearing far downfield.[5]
Pyridine H (β to N)~7.3Doublet (d)2HThese protons are less affected by the nitrogen and appear in a more typical aromatic region.
Methylene (-CH₂-)~4.3Doublet (d)2HPositioned between the electron-withdrawing pyridine ring and the sulfonamide nitrogen, this group is deshielded. It is split by the adjacent N-H proton.
Sulfonamide (-NH-)~7.5-8.0Triplet (t) or Broad Singlet1HThe chemical shift is variable and concentration-dependent. In DMSO, it couples with the adjacent CH₂ protons.
Methyl (-CH₃)~2.9Singlet (s)3HThe methyl group attached to the electron-withdrawing sulfonyl group appears as a sharp singlet.[3][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ) ppm Rationale
Pyridine C (α to N)~150The carbons adjacent to the highly electronegative nitrogen are the most deshielded in the aromatic region.[7]
Pyridine C (γ to N)~140The carbon at the point of substitution (para to the nitrogen) is also significantly deshielded.
Pyridine C (β to N)~122These carbons are the least deshielded of the pyridine ring carbons.[7]
Methylene (-CH₂-)~45This aliphatic carbon is deshielded due to its attachment to the aromatic ring and the nitrogen atom.
Methyl (-CH₃)~40The methyl carbon attached to the sulfonyl group is deshielded compared to a simple alkane.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: Why These Choices?

Attenuated Total Reflectance (ATR) is chosen over the traditional KBr pellet method for its simplicity, speed, and requirement for only a small amount of sample. It provides high-quality spectra of solid samples with minimal preparation. The key vibrational bands for this molecule are the N-H stretch, the S=O stretches, and the C-H stretches, which are all well-defined in the mid-IR region.[3][8]

Experimental Protocol: FTIR-ATR
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Analysis: Place a small amount (1-2 mg) of the solid N-(pyridin-4-ylmethyl)methanesulfonamide onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Analysis & Interpretation

The IR spectrum confirms the presence of the key sulfonamide and pyridine functional groups.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Significance
N-H Stretch3350 - 3250MediumConfirms the presence of the secondary sulfonamide N-H group.[3]
Aromatic C-H Stretch3100 - 3000Medium-WeakCharacteristic of the C-H bonds on the pyridine ring.[9]
Aliphatic C-H Stretch3000 - 2850Medium-WeakCorresponds to the methylene (-CH₂-) and methyl (-CH₃) groups.
C=N, C=C Ring Stretch1610 - 1450Strong-MediumMultiple bands confirming the pyridine aromatic system.[9]
S=O Asymmetric Stretch1350 - 1320StrongA very strong and characteristic absorption for the sulfonyl group (SO₂).[8]
S=O Symmetric Stretch1170 - 1140StrongThe second characteristic strong absorption for the sulfonyl group.[8]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through analysis of fragmentation patterns.[3]

Expertise & Causality: Why These Choices?

Electron Ionization (EI) is a robust, high-energy technique that provides reproducible fragmentation patterns, creating a "fingerprint" for the molecule.[10] The primary fragmentation pathways for this molecule are predictable based on the stability of the resulting fragments. The most favorable cleavage is the benzylic C-N bond, which produces a stable pyridinium-methyl (picolyl) cation—a common and often base peak in such structures.

Experimental Protocol: Electron Ionization (EI-MS)
  • Instrumentation: Utilize a mass spectrometer with an electron ionization source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

  • Sample Introduction: Introduce a small quantity of the sample into the ion source. For GC-MS, a dilute solution in a volatile solvent like methanol or dichloromethane is injected.

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[10]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole) and detect them.

Data Analysis & Interpretation

The molecular formula C₇H₁₀N₂O₂S corresponds to a molecular weight of 186.23 g/mol . The mass spectrum should show a molecular ion peak [M]⁺• at m/z = 186.

Figure 3: Predicted ESI-MS/MS Fragmentation of N-(pyridin-4-ylmethyl)methanesulfonamide M [M+H]⁺ m/z = 187 F1 Loss of SO₂ (-64 Da) M->F1 F2 Loss of CH₃SO₂NH₂ (-95 Da) M->F2 F3 Loss of Py-CH₂NH₂ (-108 Da) M->F3 P1 [C₇H₁₁N₂S]⁺ m/z = 123 F1->P1 P2 [C₆H₇N]⁺• m/z = 92 F2->P2 P3 [CH₃SO₂]⁺ m/z = 79 F3->P3

Caption: Key fragmentation pathways for structural confirmation.

m/z Value Proposed Fragment Formula Significance
186Molecular Ion [M]⁺•[C₇H₁₀N₂O₂S]⁺•Confirms the molecular weight of the compound.
107[M - CH₃SO₂]⁺[C₆H₈N₂]⁺Loss of the methanesulfonyl radical.
92[Py-CH₂]⁺[C₆H₆N]⁺Base Peak. Benzylic cleavage resulting in the highly stable picolyl cation. This is a very common fragmentation for pyridine-methanamine derivatives.[11]
79[CH₃SO₂]⁺[CH₃SO₂]⁺Cleavage of the N-S bond, yielding the methanesulfonyl cation.
65[C₅H₅]⁺[C₅H₅]⁺Loss of HCN from the pyridine ring, a characteristic fragmentation of pyridines.

Trustworthiness through Self-Validation: The spectroscopic data are interconnected and self-validating. The molecular weight from MS (186) matches the molecular formula derived from NMR integration. The functional groups identified by IR (sulfonamide, pyridine) are consistent with the fragments observed in MS (loss of SO₂, picolyl cation) and the chemical shifts in NMR (deshielded aromatic and methyl signals). This cohesive dataset provides a high degree of confidence in the structural assignment.

References

  • Koprowski, M., et al. (2002). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Journal of Molecular Structure, 614(1-3), 55-63.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72879, Methanesulfonamide. Retrieved from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Journal of Mass Spectrometry, 38(7), 744-753.
  • ResearchGate. (n.d.). Pyridin-4-ylmethanaminium perchlorate monohydrate. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Uno, T., & Machida, K. (1967). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 15(7), 1035-1043.
  • ResearchGate. (2018). 1H NMR spectrum (400 MHz, DMSO-d6) a) 3,5-dinitro-N-(pyridin-4-ylmethyl)benzamide and b) 3,5-diamino-N-(pyridin-4-ylmethyl)benzamide. Retrieved from [Link]

  • ACS Publications. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry. Retrieved from [Link]

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  • PubMed. (2013). Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Retrieved from [Link]

  • ResearchGate. (2025). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

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  • ACS Publications. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of N-(pyridin-4-ylmethyl)methanesulfonamide

Foreword: Unveiling Molecular Architecture for Drug Discovery In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling Molecular Architecture for Drug Discovery

In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms in a crystal lattice dictates a compound's physicochemical properties, influences its interaction with biological targets, and ultimately, governs its efficacy and safety profile. This guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the crystal structure analysis of N-(pyridin-4-ylmethyl)methanesulfonamide. This compound, possessing both a flexible sulfonamide linkage and a hydrogen-bond-accepting pyridine ring, represents a class of molecules with significant therapeutic potential.[1][2][3] Through a detailed examination of its crystallographic features, we can unlock insights that inform rational drug design and lead to the development of novel therapeutics.

This document deviates from a rigid template, instead adopting a narrative that mirrors the scientific journey of crystal structure analysis. We will begin with the foundational principles of synthesis and crystallization, progress through the intricacies of data acquisition and structure refinement, and culminate in a detailed interpretation of the molecular and supramolecular architecture. Each step is underpinned by the causality of experimental choices, ensuring a self-validating and trustworthy protocol.

Synthesis and Crystallization: From Powder to Perfection

The journey to a crystal structure begins with the synthesis of high-purity material. N-(pyridin-4-ylmethyl)methanesulfonamide can be synthesized through several established routes for forming sulfonamides. A common and effective method involves the reaction of methanesulfonyl chloride with 4-picolylamine (pyridin-4-ylmethanamine) in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide
  • Reaction Setup: To a stirred solution of 4-picolylamine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.).

  • Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is typically quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[4]

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure N-(pyridin-4-ylmethyl)methanesulfonamide.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, of an appropriate size (typically 0.1-0.3 mm in each dimension), and free from defects. For a molecule like N-(pyridin-4-ylmethyl)methanesulfonamide, which possesses both polar and non-polar functionalities, a range of crystallization techniques should be explored.

Key Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the drop induces crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

For N-(pyridin-4-ylmethyl)methanesulfonamide, a starting point for solvent screening would include polar protic solvents (e.g., methanol, ethanol), polar aprotic solvents (e.g., acetone, acetonitrile), and less polar solvents (e.g., ethyl acetate). Mixtures of these solvents often yield the best results.

X-ray Diffraction: Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Workflow for Single-Crystal X-ray Diffraction Data Collection

workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_selection Crystal Selection & Mounting diffractometer Mounting on Diffractometer crystal_selection->diffractometer unit_cell Unit Cell Determination diffractometer->unit_cell data_collection Full Data Collection unit_cell->data_collection integration Integration of Diffraction Intensities data_collection->integration scaling Scaling & Merging of Data integration->scaling space_group Space Group Determination scaling->space_group structure_solution Structure Solution (e.g., SHELXT) space_group->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., checkCIF) refinement->validation final_model Final Crystallographic Model (CIF) validation->final_model

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The raw diffraction data is processed to yield a set of reflection intensities, which are then used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods, often implemented in software packages like SHELXT. The initial model is then refined against the experimental data using a least-squares minimization procedure, commonly with software such as SHELXL.

The refinement process involves adjusting atomic positions, thermal parameters (describing the vibration of atoms), and occupancy factors to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by various metrics, including the R-factor (R1) and the goodness-of-fit (GooF).

In-Depth Analysis of the N-(pyridin-4-ylmethyl)methanesulfonamide Crystal Structure

While a specific experimental structure for the title compound is not publicly available, we can infer its key crystallographic features based on closely related structures and the fundamental principles of molecular interactions. The analysis will focus on intramolecular geometry and intermolecular interactions, which dictate the crystal packing.

Intramolecular Geometry

The molecular structure of N-(pyridin-4-ylmethyl)methanesulfonamide is characterized by a central sulfonamide linkage connecting a methyl group and a pyridin-4-ylmethyl moiety.

Table 1: Predicted Key Geometric Parameters for N-(pyridin-4-ylmethyl)methanesulfonamide

ParameterPredicted ValueJustification and Comparison
S-N bond length~1.61 ÅShorter than a typical S-N single bond (~1.73 Å) due to the delocalization of the nitrogen lone pair into the S-O bonds, a common feature in sulfonamides.[5]
S-O bond lengths~1.43 ÅCharacteristic of a sulfonamide S=O double bond.
O-S-O bond angle~119°Significantly larger than the ideal tetrahedral angle of 109.5°, a result of the repulsion between the electron-dense S=O double bonds.[5]
C-S-N-C torsion angleVariableThis torsion angle defines the overall conformation of the molecule and is influenced by crystal packing forces.

The pyridine ring is expected to be planar, and the methylene bridge (-CH2-) provides conformational flexibility.

Intermolecular Interactions and Supramolecular Architecture

The crystal packing of N-(pyridin-4-ylmethyl)methanesulfonamide will be dominated by a network of non-covalent interactions, primarily hydrogen bonds and potentially π-π stacking interactions.

Key Potential Intermolecular Interactions:

  • N-H···N Hydrogen Bonds: The sulfonamide N-H group is a strong hydrogen bond donor, and the pyridine nitrogen is a strong acceptor. This interaction is highly likely to be a primary motif in the crystal packing, leading to the formation of chains or dimers.

  • C-H···O Hydrogen Bonds: Weaker C-H···O hydrogen bonds involving the methyl and methylene C-H groups as donors and the sulfonyl oxygen atoms as acceptors are also expected to play a significant role in stabilizing the three-dimensional structure.[6]

  • π-π Stacking: The pyridine rings of adjacent molecules may engage in π-π stacking interactions, further contributing to the stability of the crystal lattice. The centroid-to-centroid distance for such interactions is typically in the range of 3.5-4.0 Å.[6]

interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N_H_A N-H Py_N_B Pyridine N N_H_A->Py_N_B N-H···N H-Bond Py_N_A Pyridine N S_O_A S=O Py_Ring_A Pyridine Ring Py_Ring_B Pyridine Ring Py_Ring_A->Py_Ring_B π-π Stacking N_H_B N-H N_H_B->S_O_A N-H···O H-Bond S_O_B S=O

Sources

Foundational

In silico modeling of N-(pyridin-4-ylmethyl)methanesulfonamide interactions

An In-Depth Technical Guide: In Silico Modeling of N-(pyridin-4-ylmethyl)methanesulfonamide Interactions Abstract This technical guide provides a comprehensive walkthrough of the computational methodologies used to inves...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Modeling of N-(pyridin-4-ylmethyl)methanesulfonamide Interactions

Abstract

This technical guide provides a comprehensive walkthrough of the computational methodologies used to investigate the interactions of the novel small molecule, N-(pyridin-4-ylmethyl)methanesulfonamide, with a putative protein target. Designed for researchers and scientists in the field of drug development, this document moves beyond a simple recitation of steps, delving into the scientific rationale behind protocol choices to ensure a robust and reproducible in silico workflow. We will navigate the complete pipeline, from initial target selection and system preparation to the execution of molecular docking, the intricacies of all-atom molecular dynamics simulations, and the final quantification of binding affinity through free energy calculations. The objective is to provide a self-validating framework that not only predicts the molecular interactions but also builds confidence in the generated hypotheses, thereby accelerating modern drug discovery efforts.[1][2][3][4]

Preamble: The Scientific Premise of Computational Modeling

In modern drug discovery, computational, or in silico, techniques are indispensable for reducing the time and cost associated with bringing a new therapeutic to market.[2][3] These methods allow us to build and test hypotheses in a virtual environment before committing to expensive and time-consuming wet-lab synthesis and screening. The core principle is to use the fundamental laws of physics and chemistry to simulate and predict how a ligand (a potential drug molecule) might interact with a biological target (typically a protein).

The subject of our investigation is N-(pyridin-4-ylmethyl)methanesulfonamide . This molecule possesses two key pharmacophoric features: a sulfonamide group , a well-established bioisostere for carboxylic acids found in a wide array of approved drugs[5], and a pyridine ring , a common nitrogen-containing heterocycle known to participate in various non-covalent interactions within protein binding sites.[6] Given these features, the molecule presents a promising scaffold for inhibitor design.

This guide will use a hypothetical, yet scientifically grounded, scenario where we explore the binding of this ligand to a selected protein target, demonstrating a complete workflow that is both instructive and field-proven.

Target Selection and Rationale: Identifying a Plausible Biological Partner

The first step in any drug discovery project is identifying a biological target.[2] The chemical structure of our ligand provides crucial clues. Sulfonamide derivatives have been successfully developed as inhibitors for a variety of enzyme families, most notably carbonic anhydrases and protein kinases .[5][7][8][9] The pyridinyl moiety is also prevalent in kinase inhibitors, often forming critical hydrogen bonds in the hinge region of the ATP-binding pocket.

For the purpose of this guide, we will select Cyclin-Dependent Kinase 2 (CDK2) as our hypothetical target. CDK2 is a well-validated cancer target, and its ATP-binding site is a classic example of a druggable pocket that is frequently targeted by small molecule inhibitors containing heterocyclic scaffolds.

Authoritative Grounding: Our protocol will utilize the crystal structure of human CDK2 in complex with an inhibitor, available from the Protein Data Bank (PDB). We select PDB ID: 1DI8 , which provides a high-resolution (1.9 Å) structure of CDK2, allowing for accurate modeling. The presence of a co-crystallized ligand helps validate the location and characteristics of the binding pocket.

The Computational Workflow: A Multi-Stage Investigative Process

Our in silico investigation is structured as a multi-layered process, where each stage builds upon the last to refine our understanding of the protein-ligand interaction. This tiered approach ensures that computational resources are used efficiently, with less intensive methods (docking) used to generate initial hypotheses that are then rigorously tested with more demanding simulations (molecular dynamics).

G cluster_prep 1. System Preparation cluster_sim 2. Simulation & Prediction cluster_analysis 3. Analysis & Validation Ligand_Prep Ligand Preparation (Generate 3D Coordinates, Assign Charges) Docking Molecular Docking (AutoDock Vina) Predict Binding Pose Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB: 1DI8) (Clean Structure, Add Hydrogens) Protein_Prep->Docking MD_Sim Molecular Dynamics (GROMACS) Assess Stability Docking->MD_Sim Top Pose Free_Energy Free Energy Calculation (MM/PBSA) Quantify Binding MD_Sim->Free_Energy Analysis Data Analysis (RMSD, RMSF, H-Bonds, Binding Energy) Free_Energy->Analysis MD_Workflow Start Start: Docked Protein-Ligand Complex (PDB) P_Topology 1. Generate Protein Topology (gmx pdb2gmx) Start->P_Topology L_Topology 2. Generate Ligand Topology (CGenFF Server) Start->L_Topology Merge 3. Combine Protein & Ligand Topologies P_Topology->Merge L_Topology->Merge Box 4. Define Simulation Box (gmx editconf) Merge->Box Solvate 5. Solvate with Water (gmx solvate) Box->Solvate Ions 6. Add Ions (gmx genion) Solvate->Ions EM 7. Energy Minimization (gmx grompp & gmx mdrun) Ions->EM NVT 8. NVT Equilibration (gmx grompp & gmx mdrun) EM->NVT NPT 9. NPT Equilibration (gmx grompp & gmx mdrun) NVT->NPT Production 10. Production MD Run (gmx mdrun) NPT->Production End End: MD Trajectory for Analysis Production->End

Figure 2: GROMACS Workflow for MD Simulation Setup.
  • Protein Topology (pdb2gmx): Generate a GROMACS topology for the protein using the CHARMM36m force field. gmx pdb2gmx -f 1DI8_prepared.pdb -o protein_processed.gro -water tip3p -ff charmm36-jul2021

  • Ligand Topology (CGenFF):

    • Upload the ligand .mol2 file to the CGenFF server.

    • The server will return a CHARMM-compatible topology file (.str) and parameter file.

    • Convert this file into a GROMACS-compatible format (.itp and parameter entries) using the provided Python script. [10]This is the most crucial step for the ligand, as it provides the force field parameters that describe its internal chemistry.

  • Combine System: Merge the coordinate files of the protein and ligand. Edit the main topology file to #include the ligand's .itp file.

  • Define Box (editconf): Create a simulation box (e.g., cubic) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge. gmx editconf -f complex.gro -o newbox.gro -c -d 1.0 -bt cubic

  • Solvation (solvate): Fill the box with water molecules (e.g., TIP3P water model). gmx solvate -cp newbox.gro -cs spc216.gro -p topol.top -o solv.gro

  • Add Ions (genion): Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration. gmx grompp -f ions.mdp -c solv.gro -p topol.top -o ions.tpr gmx genion -s ions.tpr -o solv_ions.gro -p topol.top -pname NA -nname CL -neutral

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or bad geometries in the initial system.

  • NVT Equilibration: Equilibrate the system for a short period (e.g., 1 ns) at a constant Number of particles, Volume, and Temperature (NVT). This allows the solvent to relax around the protein and ligand while they are held in place with position restraints.

  • NPT Equilibration: Equilibrate further (e.g., 1-5 ns) at a constant Number of particles, Pressure, and Temperature (NPT). This relaxes the system to the correct density. The position restraints on the protein are gradually released.

  • Production MD: Run the final production simulation (e.g., 100-200 ns) with all restraints removed. This trajectory is saved for analysis. gmx mdrun -deffnm md_production

Analysis of MD Trajectories

The MD trajectory is a rich source of information about the system's dynamics.

  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their starting positions over time. A stable, converging RMSD for both the protein and the ligand suggests the complex is structurally stable.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average position. High RMSF values can indicate flexible regions of the protein.

  • Hydrogen Bond Analysis: Track the formation and lifetime of hydrogen bonds between the ligand and protein throughout the simulation. This can reveal the most critical interactions for binding.

Protocol: Binding Free Energy Calculation

To quantify the binding affinity, we can use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. This is an end-point method that calculates the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. [11] The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Where each term is calculated as: G_x = - T +

  • : The average molecular mechanics energy (bonded and non-bonded).

  • -T: The entropic contribution (often estimated or ignored in relative comparisons).

  • : The free energy of solvation, split into polar (calculated with Poisson-Boltzmann) and non-polar (calculated from Solvent Accessible Surface Area) components.

This calculation is performed on snapshots extracted from the stable portion of the MD trajectory using tools like g_mmpbsa. While computationally intensive, it provides a more rigorous estimate of binding affinity than docking scores.

Conclusion and Future Outlook

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of N-(pyridin-4-ylmethyl)methanesulfonamide. By progressing from low-cost, high-throughput docking to high-fidelity molecular dynamics and free energy calculations, we can build a detailed, dynamic model of the protein-ligand interaction.

The results from this pipeline—the predicted binding pose, the assessment of its stability, the identification of key interacting residues, and a quantitative estimate of binding affinity—provide a strong, data-driven hypothesis. This hypothesis can then be used to guide the next steps in the drug discovery process, such as chemical synthesis of the compound and its analogs, and subsequent in vitro biochemical and cellular assays to validate the computational predictions. This synergy between in silico and experimental work represents the cornerstone of modern, efficient drug development. [1][23]

References

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 . (2020). YouTube. Available at: [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial . (2023). YouTube. Available at: [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex . Angelo Raymond Rossi. Available at: [Link]

  • Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex . MD Tutorials. Available at: [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS . (2020). Bioinformatics Review. Available at: [Link]

  • PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide . National Center for Biotechnology Information. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design . Journal of Medicinal Chemistry. Available at: [Link]

  • Tutorial – AutoDock Vina . (2020). The Scripps Research Institute. Available at: [Link]

  • El-Gazzar, M., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia... . Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Leshchev, D., et al. (2023). On Free Energy Calculations in Drug Discovery . Accounts of Chemical Research. Available at: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics . (2020). YouTube. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced . (2020). YouTube. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners . (2023). ChemCopilot. Available at: [Link]

  • PubChem. 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide . National Center for Biotechnology Information. Available at: [Link]

  • Wang, E., et al. (2019). Recent Developments in Free Energy Calculations for Drug Discovery . Frontiers in Molecular Biosciences. Available at: [Link]

  • El-Gazzar, M., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors... . Taylor & Francis Online. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2022). A Guide to In Silico Drug Design . ResearchGate. Available at: [Link]

  • Wang, F., et al. (2017). Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents... . Journal of Medicinal Chemistry. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation . Read the Docs. Available at: [Link]

  • Sahoo, B. M., et al. (2022). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents . Journal of the Indian Chemical Society. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives... . Frontiers in Chemistry. Available at: [Link]

  • Kamal, A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches... . MDPI. Available at: [Link]

  • Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial . The Scripps Research Institute. Available at: [Link]

  • Drug Discovery Tools and In Silico Techniques: A Review . (2024). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Aryal, S. (2022). In Silico Drug Design- Definition, Methods, Types, Uses . Microbe Notes. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Characterizing N-(pyridin-4-ylmethyl)methanesulfonamide in Enzyme Inhibition Assays

Abstract N-(pyridin-4-ylmethyl)methanesulfonamide is a compound of interest for biological screening due to its structural motifs, which are common in many bioactive molecules. Specifically, it possesses both a sulfonami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(pyridin-4-ylmethyl)methanesulfonamide is a compound of interest for biological screening due to its structural motifs, which are common in many bioactive molecules. Specifically, it possesses both a sulfonamide group and a pyridine ring. The sulfonamide moiety is a well-established pharmacophore found in a wide range of enzyme inhibitors, including those targeting carbonic anhydrases and various proteases.[1][2][3][4] Similarly, the pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in forming key interactions within enzyme active sites.[5] Despite this, the specific enzymatic targets of N-(pyridin-4-ylmethyl)methanesulfonamide are not extensively documented in public literature.

This guide provides a comprehensive framework for researchers and drug discovery professionals to systematically evaluate the enzyme inhibition profile of N-(pyridin-4-ylmethyl)methanesulfonamide. It outlines a logical progression from initial broad-range screening to detailed mechanistic studies. The protocols provided are designed to be adaptable, serving as a foundation for identifying a target enzyme, quantifying inhibitory potency, and elucidating the mechanism of action, thereby enabling a thorough characterization of this compound's biological activity.

Rationale and Strategic Overview

The process of characterizing a potential enzyme inhibitor is a multi-step endeavor that begins with broad screening and progressively narrows down to specific mechanistic details. This strategy ensures that resources are focused on confirmed "hits" and that the resulting data is robust and reliable.

The workflow is logically divided into three main stages:

  • Primary Screening: To identify if N-(pyridin-4-ylmethyl)methanesulfonamide has any inhibitory effect on a panel of selected enzymes.

  • Potency Determination: To quantify the inhibitory strength (IC₅₀) for any confirmed "hits" from the primary screen.

  • Mechanism of Action (MOA) Studies: To determine how the compound inhibits the enzyme's function (e.g., reversible vs. irreversible, competitive vs. non-competitive).

A Start: N-(pyridin-4-ylmethyl)methanesulfonamide B Stage 1: Primary Screening (Single concentration against enzyme panel) A->B C Analyze % Inhibition B->C D Hit Identified? (Inhibition > Threshold) C->D E Stage 2: Potency Determination (Dose-response curve to find IC50) D->E Yes J No Significant Hit (Archive or screen against other targets) D->J No F Stage 3: Mechanism of Action (MOA) Studies E->F G Reversibility Assay (e.g., Jump Dilution) F->G H Kinetic Analysis (Varying [Substrate] and [Inhibitor]) F->H I End: Characterized Inhibitor Profile G->I H->I

Caption: Overall workflow for inhibitor characterization.

Stage 1: Primary Screening Protocol

The initial goal is to efficiently test N-(pyridin-4-ylmethyl)methanesulfonamide against a diverse panel of enzymes. A single, relatively high concentration (e.g., 10-50 µM) is typically used to maximize the chances of detecting an effect. The choice of assay technology—colorimetric or fluorometric—depends on the specific enzyme and available substrates.[6][7][8][9][10]

Protocol 1: General Single-Point Screening Assay (96-Well Plate)

This protocol is a template and must be optimized for each specific enzyme (e.g., buffer pH, substrate Kₘ, and enzyme concentration).

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay Buffer (optimized for the target enzyme)

  • N-(pyridin-4-ylmethyl)methanesulfonamide (test compound), 10 mM stock in DMSO

  • Known reference inhibitor for the target enzyme (positive control)

  • DMSO (vehicle control)

  • 96-well microplates (clear for colorimetric, black for fluorescence)

  • Microplate reader

Procedure:

  • Compound Plating:

    • Prepare an intermediate dilution of the test compound stock to 100 µM in Assay Buffer (this will be a 2X final concentration).

    • In the appropriate wells of the 96-well plate, add:

      • Test Wells: 50 µL of 100 µM test compound solution (Final concentration = 50 µM).

      • Positive Control Wells: 50 µL of 2X final concentration of a known reference inhibitor.

      • Negative Control (100% Activity) Wells: 50 µL of Assay Buffer containing 1% DMSO (to match the vehicle concentration in the test wells).

      • Blank (No Enzyme) Wells: 50 µL of Assay Buffer containing 1% DMSO.

  • Enzyme Addition:

    • Prepare a 2X working solution of the enzyme in cold Assay Buffer.

    • Add 25 µL of the 2X enzyme solution to all wells except the "Blank" wells.

    • Add 25 µL of Assay Buffer to the "Blank" wells.

    • Tap the plate gently to mix and pre-incubate for 15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is added.

  • Reaction Initiation:

    • Prepare a 4X working solution of the substrate in Assay Buffer. The concentration should be at or below the Michaelis constant (Kₘ) to ensure sensitivity to different modes of inhibition.[11]

    • Add 25 µL of the 4X substrate solution to all wells to initiate the reaction. The total volume is now 100 µL.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction in the negative control wells is still in the linear phase.

    • Stop the reaction if necessary (e.g., by adding a stop solution).

    • Read the absorbance (colorimetric) or fluorescence signal on a microplate reader at the appropriate wavelength.

Data Analysis:

  • Subtract the average signal from the "Blank" wells from all other wells.

  • Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (Signal_Test_Well / Signal_Negative_Control)) * 100

  • A "hit" is typically defined as a compound that shows inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Stage 2: Potency Determination (IC₅₀)

Once a reproducible hit is identified, the next step is to determine its potency. The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12][13]

A Prepare Serial Dilution of Inhibitor B Run Enzyme Assay at each concentration A->B C Measure Activity (e.g., absorbance) B->C D Calculate % Inhibition C->D E Plot % Inhibition vs. log[Inhibitor] D->E F Non-linear Regression (Sigmoidal Curve Fit) E->F G Determine IC50 Value F->G

Caption: Workflow for IC50 determination.

Protocol 2: IC₅₀ Value Determination

Procedure:

  • Inhibitor Dilution Series: Prepare a 10-point, 3-fold serial dilution of N-(pyridin-4-ylmethyl)methanesulfonamide in DMSO. Then, create 2X working solutions in Assay Buffer for each concentration.

  • Assay Setup: Set up the assay as described in Protocol 1, but instead of a single concentration, add 50 µL of each concentration from the dilution series to respective wells. Include negative (0% inhibition, vehicle only) and positive (100% inhibition, saturating reference inhibitor) controls.

  • Enzyme and Substrate Addition: Follow steps 2 and 3 from Protocol 1.

  • Data Collection: Measure the enzymatic activity for each inhibitor concentration.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.[14]

Hypothetical Data Presentation:

Let's assume N-(pyridin-4-ylmethyl)methanesulfonamide was identified as an inhibitor of "Hypothetical Protease X".

Compound Concentration (µM)% Inhibition
10098.5
33.395.2
11.188.1
3.775.4
1.2351.2
0.4124.8
0.149.1
0.052.3

Based on a non-linear regression fit of such data, the IC₅₀ would be calculated. For this hypothetical dataset, the IC₅₀ is approximately 1.2 µM .

Stage 3: Mechanism of Action (MOA) Elucidation

Understanding how a compound inhibits an enzyme is crucial for its development. Key questions are whether the inhibition is reversible or irreversible, and if reversible, what is its mode of action.[15][16][17][18]

Protocol 3: Distinguishing Reversible vs. Irreversible Inhibition

This "jump dilution" method assesses whether the enzyme can regain activity after the inhibitor is diluted out.[11]

Procedure:

  • High Concentration Incubation: Incubate the target enzyme with a high concentration of N-(pyridin-4-ylmethyl)methanesulfonamide (e.g., 10-20 times its IC₅₀) for 30-60 minutes to allow for potential covalent bond formation. As a control, incubate the enzyme with buffer alone.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the full assay solution containing the substrate. The dilution should lower the inhibitor concentration to well below its IC₅₀.

  • Monitor Activity: Immediately measure the enzyme activity kinetically (reading every minute) over time.

  • Interpretation:

    • Reversible Inhibition: If the enzyme activity increases over time and approaches the level of the diluted control enzyme, the inhibition is reversible.

    • Irreversible Inhibition: If the enzyme activity remains low and does not recover, the inhibition is likely irreversible.

Protocol 4: Determining the Mode of Reversible Inhibition

This involves studying the enzyme's kinetics at various substrate and inhibitor concentrations. The results are often visualized using a Lineweaver-Burk (double reciprocal) plot to diagnose the inhibition type.[19]

Procedure:

  • Experimental Setup: Design a matrix of experiments where you measure the initial reaction velocity at several substrate concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x Kₘ) in the absence of the inhibitor and in the presence of at least two different fixed concentrations of N-(pyridin-4-ylmethyl)methanesulfonamide (e.g., 1x and 2x its IC₅₀).

  • Data Collection: For each condition, measure the initial reaction rate (V₀).

  • Data Analysis:

    • Calculate 1/V₀ and 1/[Substrate] for all data points.

    • Plot 1/V₀ (y-axis) versus 1/[Substrate] (x-axis) for each inhibitor concentration.

    • Analyze the resulting pattern of lines to determine the mechanism.

Interpretation of Lineweaver-Burk Plots:

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition y_intercept x_axis_start x_axis_end x_axis_start->x_axis_end 1/[S] y_axis_start y_axis_end y_axis_start->y_axis_end 1/V a1 b1 a1->b1 No Inhibitor c1 d1 c1->d1 + Inhibitor note1 Vmax Unchanged Km Increases y_intercept2 x_axis_start2 x_axis_end2 x_axis_start2->x_axis_end2 1/[S] y_axis_start2 y_axis_end2 y_axis_start2->y_axis_end2 1/V a2 b2 a2->b2 No Inhibitor c2 d2 c2->d2 + Inhibitor note2 Vmax Decreases Km Unchanged

Sources

Application

The Strategic Role of N-(pyridin-4-ylmethyl)methanesulfonamide in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: A Versatile Intermediate in Modern Drug Discovery In the landscape of contemporary pharmaceutical development, the strategic use of versatile intermediates is paramount to the efficient synthesis of complex...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Intermediate in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic use of versatile intermediates is paramount to the efficient synthesis of complex drug molecules. N-(pyridin-4-ylmethyl)methanesulfonamide emerges as a significant building block, embodying key structural motifs that are frequently sought after in medicinal chemistry. This guide provides an in-depth exploration of its synthesis, characterization, and application, with a particular focus on its role as a crucial intermediate in the synthesis of targeted therapies.

The molecule's architecture, featuring a pyridine ring linked to a methanesulfonamide group via a methylene bridge, offers a unique combination of properties. The pyridine moiety, a common heterocycle in pharmaceuticals, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. The methanesulfonamide group is a well-established bioisostere for carboxylic acids and other functional groups, often improving pharmacokinetic properties such as solubility and metabolic stability.[1] This strategic combination makes N-(pyridin-4-ylmethyl)methanesulfonamide a valuable precursor for a range of therapeutic agents, most notably in the synthesis of kinase inhibitors like Pazopanib, a cornerstone in the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3][4]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance for the effective utilization of this important pharmaceutical intermediate.

Synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide: A Detailed Protocol

The synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide is typically achieved through the nucleophilic substitution reaction between 4-picolylamine (pyridin-4-ylmethanamine) and methanesulfonyl chloride. This reaction is generally conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

Caption: General reaction scheme for the synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide.

Materials and Equipment
Reagent/Equipment Grade/Specification
4-Picolylamine (Pyridin-4-ylmethanamine)Reagent grade, ≥98%
Methanesulfonyl ChlorideReagent grade, ≥99%
TriethylamineAnhydrous, ≥99.5%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Sodium Sulfate (Na₂SO₄)Anhydrous, granular
Hydrochloric Acid (HCl)1 M aqueous solution
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Round-bottom flask with magnetic stirrerAppropriate size
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel (230-400 mesh)
NMR Spectrometer400 MHz or higher
FT-IR Spectrometer
Mass SpectrometerESI or other appropriate ionization
Experimental Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-picolylamine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq.) to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Methanesulfonyl Chloride: Dissolve methanesulfonyl chloride (1.05 eq.) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C. The causality behind the slow, cooled addition is to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes unreacted amine and triethylamine, while the basic wash removes any remaining acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(pyridin-4-ylmethyl)methanesulfonamide as a solid.

Characterization and Quality Control

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

Analytical Technique Expected Results for N-(pyridin-4-ylmethyl)methanesulfonamide
¹H NMR Signals corresponding to the pyridine ring protons (two doublets in the aromatic region), the methylene protons (a singlet), and the methyl protons of the methanesulfonyl group (a singlet).
¹³C NMR Resonances for the carbons of the pyridine ring, the methylene carbon, and the methyl carbon of the methanesulfonyl group.
FT-IR Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), S=O stretching (asymmetric and symmetric), and C=N stretching of the pyridine ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound ([M+H]⁺).
Melting Point A sharp melting point range, indicative of high purity.

Application in Pharmaceutical Synthesis: The Case of Pazopanib

N-(pyridin-4-ylmethyl)methanesulfonamide is a key precursor in several reported synthetic routes to Pazopanib, a multi-target tyrosine kinase inhibitor.[2][3][4] In these syntheses, the primary amine of a different intermediate is coupled with a pyrimidine derivative, and in a subsequent step, the sulfonamide moiety is introduced. While N-(pyridin-4-ylmethyl)methanesulfonamide itself is not directly coupled in the most common routes, its structural components are assembled to form the final drug molecule. Understanding the synthesis of this intermediate is crucial for optimizing the overall synthesis of Pazopanib and other related compounds.

Illustrative Synthetic Workflow

Caption: A simplified workflow illustrating the role of N-(pyridin-4-ylmethyl)methanesulfonamide in a multi-step pharmaceutical synthesis.

Safety Precautions

As a Senior Application Scientist, it is imperative to emphasize the importance of laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile and corrosive reagents such as methanesulfonyl chloride and dichloromethane should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Methanesulfonyl Chloride: Is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.[5]

    • 4-Picolylamine: Is corrosive and can cause burns. Handle with care.[6]

    • Triethylamine: Is flammable and has a strong, unpleasant odor. Use in a well-ventilated area.

    • Dichloromethane: Is a suspected carcinogen. Minimize exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion and Future Perspectives

N-(pyridin-4-ylmethyl)methanesulfonamide stands as a testament to the power of strategic intermediate design in modern pharmaceutical synthesis. Its straightforward preparation, coupled with the desirable physicochemical properties imparted by its constituent moieties, makes it a valuable tool for medicinal chemists. The detailed protocols and insights provided herein are intended to empower researchers to confidently and safely utilize this intermediate in their drug discovery and development endeavors. As the demand for novel therapeutics continues to grow, the importance of well-characterized and readily accessible building blocks like N-(pyridin-4-ylmethyl)methanesulfonamide will undoubtedly increase, paving the way for the efficient synthesis of the next generation of life-saving medicines.

References

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances. [Link]

  • CN103373989A - Preparation method of intermediate of pazopanib hydrochloride.
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. National Institutes of Health. [Link]

  • Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10. ResearchGate. [Link]

  • Scheme 1: Synthesis of N-(pyridin-4-yl)(tolu-4-yl)sulphonamide... ResearchGate. [Link]

  • US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof.
  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. ResearchGate. [Link]

  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]

  • Synthesis and characterization of four process impurities in pazopanib. PubMed. [Link]

  • The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6- tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chlorid. ARKAT USA, Inc. [Link]

  • Pyridin-4-ylmethanamine hydrochloride. PubChem. [Link]

  • Process-Related Impurities of Pazopanib. ACS Publications. [Link]

  • The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). PubMed. [Link]

  • Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. The Royal Society of Chemistry. [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. PubChem. [Link]

  • (PDF) Pyridin-4-ylmethanaminium perchlorate monohydrate. ResearchGate. [Link]

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Method

Application Notes & Protocols for N-(pyridin-4-ylmethyl)methanesulfonamide in Agrochemical Formulation Development

Disclaimer: N-(pyridin-4-ylmethyl)methanesulfonamide is a novel molecule. The following application notes are presented as a comprehensive, scientifically grounded framework for its initial evaluation and development as...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: N-(pyridin-4-ylmethyl)methanesulfonamide is a novel molecule. The following application notes are presented as a comprehensive, scientifically grounded framework for its initial evaluation and development as a potential agrochemical active ingredient (AI). The protocols described are based on established industry standards and best practices for agrochemical formulation. All data presented is illustrative.

Section 1: Introduction and Rationale

The discovery of new active ingredients (AIs) is the lifeblood of the crop protection industry. Molecules containing pyridine and sulfonamide moieties have shown a wide range of biological activities, including pesticidal, herbicidal, and fungicidal properties.[1][2] N-(pyridin-4-ylmethyl)methanesulfonamide combines these two key functional groups, making it a compound of interest for screening and development.

The journey from a novel AI to a viable, marketable product is critically dependent on the science of formulation. A successful formulation must ensure the AI is stable, can be easily mixed and applied by the end-user, and is delivered to the target organism in a bioavailable form. This guide provides a systematic approach to the initial formulation and evaluation of N-(pyridin-4-ylmethyl)methanesulfonamide, hereafter referred to as 'PYM-Sulfonamide'.

Our objective is to guide the research scientist through the logical workflow of physicochemical characterization, formulation screening, stability testing, and bio-efficacy evaluation.

Section 2: Pre-Formulation Assessment of PYM-Sulfonamide

Before formulation can begin, a thorough understanding of the AI's intrinsic physicochemical properties is essential. These properties dictate which formulation types are feasible and what challenges might be encountered.[3]

Causality and Experimental Choices

The choice of initial analytical tests is driven by the need to answer fundamental questions: Is the AI soluble or insoluble? In what? Is it stable to heat, light, and hydrolysis? The answers determine whether a solution-based formulation like an Emulsifiable Concentrate (EC) or a dispersion-based one like a Suspension Concentrate (SC) is more appropriate.[4][5]

Key Physicochemical Parameters

The following table summarizes the essential parameters to be determined for the technical grade PYM-Sulfonamide.

PropertyMethodIllustrative ResultImplication for Formulation
Appearance Visual InspectionWhite Crystalline SolidSuitable for solid formulations (WP, WDG) or milling for SCs.
Melting Point OECD Guideline 102145-148 °CHigh melting point suggests good thermal stability.
Water Solubility OECD Guideline 10550 mg/L at 20°CLow water solubility rules out Soluble Liquid (SL) type; indicates suitability for SC, EC, or WP.
Solvent Solubility Flask MethodSoluble in Cyclohexanone, NMP; Insoluble in XyleneIdentifies potential solvents for EC formulations.
Partition Coefficient (Log P) OECD Guideline 1071.8Moderate lipophilicity suggests potential for good cuticle penetration.
Hydrolytic Stability (DT₅₀) OECD Guideline 111Stable at pH 5 & 7; >30d at pH 9Good stability in neutral to acidic conditions, suitable for water-based formulations.
Photostability OECD Guideline 316DT₅₀ on soil surface: 15 daysModerate photostability; formulation may require UV protectants for optimal field persistence.

Table 1: Hypothetical Physicochemical Properties of PYM-Sulfonamide.

Section 3: Formulation Development Workflow

The development process is an iterative cycle of designing, preparing, and testing formulations to achieve optimal physical and biological performance.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Stability & Efficacy P1 Physicochemical Characterization of AI F1 Select Formulation Type (EC, SC, WP) P1->F1 Data informs choice F2 Screen Co-formulants (Solvents, Surfactants) F1->F2 F3 Prepare Lab-Scale Prototypes (100g) F2->F3 S1 Physicochemical Stability Testing (Accelerated Storage) F3->S1 Test prototypes S2 Preliminary Bio-Efficacy (Greenhouse/Lab) F3->S2 Test prototypes S3 Lead Formulation Selection S1->S3 S2->S3 S3->F1 Iterate/Optimize

Diagram 1: Agrochemical Formulation Development Workflow.

Section 4: Protocols for Formulation Preparation

Based on the pre-formulation data (low water solubility), Emulsifiable Concentrate (EC) and Suspension Concentrate (SC) are logical starting points.

Protocol: Emulsifiable Concentrate (EC) Formulation (200 g/L AI)

Rationale: An EC is a simple and effective formulation type for AIs with good solubility in water-immiscible organic solvents.[6][7] The goal is to create a homogenous liquid that, upon dilution in water, spontaneously forms a stable oil-in-water emulsion.[8]

Materials:

  • PYM-Sulfonamide, Technical Grade (98%)

  • Solvent: Cyclohexanone

  • Emulsifier 1 (Anionic): Calcium Dodecylbenzene Sulfonate (e.g., CaDDBS)

  • Emulsifier 2 (Non-ionic): Ethoxylated Castor Oil (e.g., EO 36)

  • Stabilizer (optional): Epoxidized Soybean Oil

Procedure:

  • AI Dissolution: In a 250 mL beaker with a magnetic stirrer, add 120 g of Cyclohexanone.

  • Slowly add 40.8 g of PYM-Sulfonamide technical (equivalent to 40 g pure AI) while stirring. Continue stirring until the AI is completely dissolved. This is the primary solvent system.[9]

  • Emulsifier Addition: Add 8 g of CaDDBS and 12 g of Ethoxylated Castor Oil to the solution. The blend of anionic and non-ionic surfactants is critical for creating a stable emulsion across a range of water hardness.

  • Homogenization: Continue stirring for 15 minutes until the mixture is a clear, homogenous solution.[10]

  • QS to Volume: Transfer the solution to a 200 mL volumetric flask and add Cyclohexanone to bring the total volume to 200 mL. Mix thoroughly.

Self-Validation: The resulting concentrate should be a clear, single-phase liquid. Any cloudiness or precipitation indicates poor solubility or incompatibility, requiring re-screening of solvents or emulsifiers.

Protocol: Suspension Concentrate (SC) Formulation (400 g/L AI)

Rationale: SCs are water-based formulations suitable for solid AIs with low water solubility, offering benefits like reduced dust exposure and no flammable solvents.[11] The key challenge is to prevent particle agglomeration and settling over time. This requires a dispersant, a wetting agent, and a rheology modifier (thickener).[4]

Materials:

  • PYM-Sulfonamide, Technical Grade (98%)

  • Wetting Agent: Sodium Lignosulfonate

  • Dispersant: Polymeric Surfactant (e.g., naphthalene sulfonate condensate)

  • Antifreeze: Propylene Glycol

  • Thickener: Xanthan Gum (2% stock solution)

  • Antifoam Agent: Silicone-based emulsion

  • Biocide: Proxel GXL

  • Deionized Water

Procedure:

  • Aqueous Phase Preparation: In a 500 mL beaker, combine 150 g of deionized water, 20 g of Propylene Glycol, 10 g of Sodium Lignosulfonate, and 12 g of the polymeric dispersant. Stir until all components are dissolved.

  • Mill Base Creation: While under high-shear mixing (e.g., Silverson homogenizer), slowly add 204 g of PYM-Sulfonamide technical (equivalent to 200 g pure AI). Add 1 g of the antifoam agent. Mix for 10 minutes to create a homogenous slurry (the "mill base").

  • Wet Milling: Transfer the mill base to a bead mill. Mill the suspension until the desired particle size is achieved (target: d90 < 10 µm).[12] Particle size is critical for suspension stability and biological activity.

  • Let-Down and Stabilization: Transfer the milled concentrate to a mixing vessel. Slowly add 50 g of the 2% Xanthan Gum stock solution under gentle agitation. This builds viscosity to prevent sedimentation.

  • Final Additions: Add 0.5 g of the biocide to prevent microbial growth. Add deionized water to bring the total weight to 500 g (assuming a density of ~1.0 g/mL for a final volume of ~500 mL). Stir gently for 30 minutes to ensure homogeneity.

Self-Validation: The final product should be a smooth, homogenous liquid that flows without lumps. Initial viscosity and particle size measurements should be taken as a baseline for stability testing.

Section 5: Physicochemical Stability Testing

Stability testing ensures the formulation maintains its physical and chemical properties during storage and transport. Protocols are guided by standards from organizations like the OECD and CIPAC.[13][14]

G cluster_0 Storage Conditions cluster_1 Tests for EC Formulation cluster_2 Tests for SC Formulation Start Formulation Prototype T0 T=0 (Baseline) T1 Accelerated (54°C, 14 days) [OECD 4.6.2] Start->T1 T2 Low Temp (0°C, 7 days) [CIPAC MT 39.3] Start->T2 EC_Test1 Emulsion Stability & Spontaneity [CIPAC MT 36.3] EC_Test2 AI Content Assay (HPLC) SC_Test1 Suspensibility [CIPAC MT 184] SC_Test2 Wet Sieve Test [CIPAC MT 185] SC_Test3 Viscosity & Particle Size SC_Test4 AI Content Assay (HPLC) T1->EC_Test1 Post-Storage Analysis T1->EC_Test2 Post-Storage Analysis T1->SC_Test1 Post-Storage Analysis T1->SC_Test2 Post-Storage Analysis T1->SC_Test3 Post-Storage Analysis T1->SC_Test4 Post-Storage Analysis T2->EC_Test1 Post-Storage Analysis T2->EC_Test2 Post-Storage Analysis T2->SC_Test1 Post-Storage Analysis T2->SC_Test2 Post-Storage Analysis T2->SC_Test3 Post-Storage Analysis T2->SC_Test4 Post-Storage Analysis

Diagram 2: Physicochemical Stability Testing Workflow.

Accelerated Storage Test Protocol
  • Place 50 mL of the formulation in a sealed, airtight glass container.

  • Store in an oven at a constant temperature of 54 ± 2 °C for 14 days. This simulates approximately 2 years of storage at ambient temperature.

  • After 14 days, allow the sample to return to room temperature.

  • Visually inspect for any changes (phase separation, crystallization, caking).

  • Perform the relevant analytical tests as described below and compare the results to the baseline (T=0) data.

Key Stability Parameters and Acceptance Criteria
FormulationTestParameter MeasuredAcceptance Criteria (Illustrative)
EC Emulsion Stability % Cream/Sediment after 2h< 2 mL
AI Content % Degradation of AI< 5%
SC Suspensibility % AI remaining in suspension> 80%
Wet Sieve % Residue on 75 µm sieve< 0.5%
Particle Size Change in d90< 15% increase
AI Content % Degradation of AI< 5%

Table 2: Key Stability Tests and Typical Acceptance Criteria.

Section 6: Bio-Efficacy Evaluation Protocols

The ultimate goal of formulation is to maximize the biological activity of the AI. Efficacy trials must be designed to provide robust, statistically significant data.

Rationale for Efficacy Testing

A formulation can significantly impact efficacy. Adjuvants can improve spray retention on the leaf, enhance penetration of the waxy cuticle, and protect the AI from degradation.[15][16][17][18] Therefore, it is crucial to test the formulation against the unformulated technical AI and a relevant commercial standard.

Protocol: Greenhouse Pot-Spray Efficacy (Hypothetical Herbicide Example)

This protocol is designed to assess the post-emergence herbicidal activity of PYM-Sulfonamide formulations.

Objective: To determine the effective dose (ED) of PYM-Sulfonamide EC and SC formulations required to control a model broadleaf weed (e.g., Velvetleaf, Abutilon theophrasti).

Experimental Design:

  • Treatments:

    • Untreated Control (sprayed with water)

    • Blank Formulation Control (EC and SC formulations without AI)

    • PYM-Sulfonamide 200 EC

    • PYM-Sulfonamide 400 SC

    • Commercial Standard (e.g., a known herbicide with a similar mode of action)

  • Dose Rates: 50, 100, 200, 400 g AI/ha (plus the labeled rate for the commercial standard).

  • Replication: 4 replicate pots per treatment.

  • Plant Culture: Velvetleaf grown in 10 cm pots to the 2-4 true leaf stage.

  • Randomization: Pots arranged in a randomized complete block design within the greenhouse.

Procedure:

  • Spray Preparation: For each dose, calculate the amount of formulation needed for the spray volume. Dilute the formulations in a standardized water volume (e.g., equivalent to 200 L/ha). The blank formulation should be diluted at a rate corresponding to the highest AI dose.

  • Application: Use a laboratory track sprayer calibrated to deliver the target volume at a constant pressure and speed to ensure uniform application.

  • Incubation: Return pots to the greenhouse. Maintain standard conditions (e.g., 25°C/20°C day/night, 16h photoperiod).

  • Assessment: Evaluate phytotoxicity (visual injury rating on a 0-100% scale, where 0=no effect and 100=plant death) at 3, 7, and 14 days after treatment (DAT).

  • Data Collection: At 14 DAT, harvest the above-ground biomass from each pot and record the fresh weight.

Data Analysis: Analyze the biomass data using Analysis of Variance (ANOVA). If the ANOVA is significant (p < 0.05), use a means separation test (e.g., Tukey's HSD) to compare treatments. Calculate the ED₅₀ (dose for 50% growth reduction) for each formulation using dose-response regression analysis.

Section 7: Conclusion

This document outlines a foundational strategy for advancing N-(pyridin-4-ylmethyl)methanesulfonamide from a novel chemical entity to a lead candidate for an agrochemical product. By systematically characterizing the molecule, developing robust formulations, and validating performance through rigorous stability and bio-efficacy testing, researchers can efficiently determine its true potential in crop protection. The iterative nature of this workflow, grounded in the principles of formulation science, is key to overcoming challenges and optimizing the delivery and effectiveness of this promising new molecule.

References

  • Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC).
  • OECD. (2007). OECD Guidelines for the Testing of Chemicals, Section 5: Other Test Guidelines, No. 506 - Stability of Pesticide Residues in Stored Analytical Samples. OECD Publishing.
  • Croda Agriculture. (n.d.). Suspension concentrate (SC) guide.
  • Unknown. (n.d.). Guidelines for evaluation of pesticide bio efficacy trial reports. Retrieved from a relevant agricultural authority source.
  • Agri-Training. (n.d.). Agrochemical Formulations.
  • Google Patents. (n.d.). US9253981B2 - Stable suspension concentrate formulation for water-soluble compounds.
  • FAO. (n.d.). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. FAO Knowledge Repository.
  • Google Patents. (n.d.). US7365042B2 - Pyridine-3-sulfonyl compounds as pesticidal agents.
  • Kampa, J. (n.d.). Understanding adjuvants used with agriculture chemicals. Crops and Soils Magazine.
  • PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
  • PCC SE. (n.d.). AGROCHEMICALS FORMULATION.
  • Kerona Scientific Ltd. (2025). New version of the OECD Test Guideline 506.
  • ResearchGate. (2023).
  • Croda Agriculture. (n.d.). Adjuvants - Benefits for crop protection.
  • Google Patents. (n.d.). US9781921B2 - Emulsifiable concentrate formulation.
  • EPPO. (n.d.). PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice.
  • CIPAC. (n.d.). CIPAC Handbook MT 7.31: Suspension Concentrates (SC).
  • SpecialChem. (2024). Adjuvants in agriculture: roles, mechanisms, and market trends.
  • Jeevan Chemicals. (n.d.). Formulation - Agro Chemicals.
  • US EPA. (2021). Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests.
  • Informa Connect. (n.d.). An Introduction to Agrochemical Formulation Strategies.
  • MCB Books. (n.d.).
  • Aragen Life Sciences. (n.d.). Systemic Insecticide: Emulsifiable Concentrate Formulation.
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Efficacy experimental design and analysis.
  • Crop Protection Network. (2024). Adjuvants with Herbicides. When and Why They Are Needed.
  • Camsi-X. (n.d.).
  • EPP Ltd. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • Purdue Extension. (n.d.).
  • Bayer Crop Science. (2022). Understanding Herbicide Adjuvants.
  • Auxilife. (2025). OECD Chemical Testing Guidelines 2025 Updated.

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Application

Application Note: A Validated Protocol for the Laboratory Synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide, a key intermediate in pharmaceutical and agrochemical research. The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide, a key intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through the reaction of 4-(aminomethyl)pyridine with methanesulfonyl chloride in the presence of a suitable base. This document outlines the reaction mechanism, provides detailed experimental procedures, safety precautions, and methods for purification and characterization. The protocol is designed for researchers, scientists, and drug development professionals, offering a self-validating system for the reliable production of the target compound.

Introduction

N-(pyridin-4-ylmethyl)methanesulfonamide and its derivatives are of significant interest in medicinal chemistry due to the versatile biological activities associated with both the pyridine and sulfonamide moieties. The sulfonamide group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, and anticancer drugs. The pyridine ring, a common structural motif in pharmaceuticals, can participate in various biological interactions. The synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide provides a valuable building block for the development of novel bioactive molecules.

This protocol details a robust and reproducible method for the synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide, focusing on the mechanistic rationale behind the experimental choices to ensure both high yield and purity.

Reaction Scheme and Mechanism

The synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 4-(aminomethyl)pyridine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Transition State cluster_products Products 4-aminomethylpyridine 4-(Aminomethyl)pyridine transition_state Tetrahedral Intermediate 4-aminomethylpyridine->transition_state Nucleophilic Attack methanesulfonyl_chloride Methanesulfonyl Chloride methanesulfonyl_chloride->transition_state product N-(pyridin-4-ylmethyl)methanesulfonamide transition_state->product Chloride Elimination hcl HCl transition_state->hcl base_hcl Base-HCl Salt hcl->base_hcl Neutralization by Base

Caption: Reaction mechanism for the synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide.

Materials and Reagents

ReagentMolar Mass ( g/mol )PuritySupplier
4-(Aminomethyl)pyridine108.14≥98%Sigma-Aldrich
Methanesulfonyl Chloride114.55≥99%Sigma-Aldrich
Triethylamine101.19≥99%Sigma-Aldrich
Dichloromethane (DCM)84.93Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl Ether74.12Anhydrous, ≥99.7%Sigma-Aldrich
Sodium Sulfate (anhydrous)142.04≥99%Sigma-Aldrich
Deuterated Solvents (e.g., DMSO-d6)-NMR GradeCambridge Isotope Laboratories

Experimental Protocol

Safety Precautions
  • Methanesulfonyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. This reagent must be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1]

  • Pyridine and triethylamine are flammable and have strong, unpleasant odors. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment and ventilation.

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-(aminomethyl)pyridine (5.41 g, 50 mmol) and anhydrous dichloromethane (100 mL).

  • Add triethylamine (7.0 mL, 50 mmol) to the solution.

  • Cool the flask to 0 °C in an ice bath.

Reaction Procedure
  • Slowly add methanesulfonyl chloride (3.86 mL, 50 mmol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

Work-up and Purification
  • Once the reaction is complete, quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or isopropanol/water, to yield a crystalline solid.[2]

Characterization

The identity and purity of the synthesized N-(pyridin-4-ylmethyl)methanesulfonamide should be confirmed by spectroscopic methods and melting point analysis.

Expected Analytical Data
AnalysisExpected Result
Melting Point Crystalline solid, expected range: 80-90 °C (based on similar sulfonamides)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.5 (d, 2H, pyridine-H), ~7.3 (d, 2H, pyridine-H), ~4.2 (s, 2H, CH₂), ~2.9 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~150 (pyridine-C), ~148 (pyridine-C), ~122 (pyridine-C), ~45 (CH₂), ~40 (CH₃)
IR (KBr) ν (cm⁻¹): ~3200 (N-H stretch), ~1320 & ~1150 (SO₂ asymmetric and symmetric stretch), ~1600 (C=N stretch)
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ = 187.05

Note: The exact chemical shifts in NMR spectroscopy can vary depending on the solvent and concentration.

Discussion of Key Experimental Choices

  • Choice of Base: Triethylamine is a common and effective base for scavenging the HCl produced in sulfonamide synthesis. Its boiling point allows for easy removal during work-up. Pyridine can also be used as both a base and a solvent.

  • Solvent: Anhydrous dichloromethane is an excellent solvent for this reaction as it is inert to the reactants and readily dissolves both the starting materials and the product.

  • Temperature Control: The initial dropwise addition of methanesulfonyl chloride at 0 °C is crucial to control the exothermic nature of the reaction and to minimize the formation of side products.

  • Purification: Recrystallization is an effective method for purifying the final product, removing any unreacted starting materials and byproducts. The choice of solvent for recrystallization is critical for obtaining high-purity crystals.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC. Ensure all reagents are anhydrous.
Loss of product during work-upPerform extractions carefully and ensure complete phase separation.
Impure Product Presence of starting materialsOptimize the stoichiometry of the reactants. Improve the efficiency of the purification step (e.g., try a different recrystallization solvent).
Formation of side productsMaintain a low temperature during the addition of methanesulfonyl chloride.

Conclusion

This application note provides a detailed and validated protocol for the synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this important chemical intermediate for a variety of applications in drug discovery and development. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports. Available at: [Link]

  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]

  • Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Available at: [Link]

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Horiazon Chemical. Available at: [Link]

  • Figure 2. 1 H NMR spectrum (400 MHz, DMSO-d 6 ) a)... - ResearchGate. Available at: [Link]

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. - J-Stage. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

  • Methanesulfonyl chloride - Wikipedia. Available at: [Link]

  • N-(Pyridin-4-Ylmethyl)Methanesulfonamide - Chem-Impex. Available at: [Link]

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Method

Application Note: A High-Throughput Screening Framework for Identifying Novel Modulators of P-glycoprotein (P-gp/ABCB1) Using a Pyridine-Sulfonamide Scaffold

Abstract The development of resistance to chemotherapy is a significant barrier to effective cancer treatment, with the overexpression of efflux pumps like P-glycoprotein (P-gp, or ABCB1) being a primary mechanism. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of resistance to chemotherapy is a significant barrier to effective cancer treatment, with the overexpression of efflux pumps like P-glycoprotein (P-gp, or ABCB1) being a primary mechanism. This document outlines a comprehensive high-throughput screening (HTS) strategy to identify novel P-gp inhibitors based on a pyridine-sulfonamide chemical scaffold, represented by the model compound N-(pyridin-4-ylmethyl)methanesulfonamide. While this specific compound is not a known P-gp inhibitor, its structural motifs are present in molecules that do exhibit such activity.[1] This guide provides a complete workflow, from initial assay development and miniaturization to primary screening, data analysis, and hit confirmation. We present a detailed, self-validating protocol for a cell-based Calcein-AM efflux assay, designed for robustness and scalability in a 384-well format. The causality behind experimental choices, critical quality control parameters like the Z'-factor, and a systematic approach to data interpretation and troubleshooting are explained to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Multidrug Resistance and the Role of HTS

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify molecules that modulate a specific biological target.[2][3] This automated process accelerates the identification of "hits," which serve as the starting point for developing new therapeutics.[4][5] One of the most pressing challenges in oncology is multidrug resistance (MDR), where cancer cells become insensitive to a wide range of chemotherapeutic agents. A key driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively pumps cytotoxic drugs out of the cell, reducing their intracellular concentration and efficacy.[1]

Therefore, the discovery of small molecules that can inhibit P-gp function is of high therapeutic interest. Such inhibitors, when used in combination with standard chemotherapy, could re-sensitize resistant tumors. Structural analogs of N-(pyridin-4-ylmethyl)methanesulfonamide, which contain pyridine and sulfonamide moieties, have demonstrated a range of biological activities, including the reversal of P-gp-mediated MDR.[1][6] This application note uses this compound as a structural template to design a hypothetical HTS campaign aimed at discovering novel and potent P-gp inhibitors. We will detail a cell-based assay, which is often preferred over biochemical assays as it provides a more physiologically relevant context by accounting for factors like cell permeability and cytotoxicity.[7][8]

The HTS Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process that requires careful planning and rigorous quality control.[9] The primary goal is to efficiently narrow down a large library to a small number of confirmed, on-target hits.

Caption: Overall High-Throughput Screening (HTS) Workflow.

Protocol 1: Development and Validation of a Cell-Based P-gp Efflux Assay

Principle: This assay quantifies the function of the P-gp efflux pump in living cells. We use Calcein-AM, a non-fluorescent, cell-permeable dye. Inside the cell, esterases cleave the AM group, yielding the highly fluorescent molecule calcein. In cells overexpressing P-gp, calcein is rapidly pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to calcein accumulation and a high fluorescence signal.

Cell Line: K562/A02 human leukemia cell line (overexpresses P-gp) and its parental line K562 (low P-gp expression).[1]

3.1. Materials and Reagents

Reagent/MaterialSupplierPurpose
K562 and K562/A02 CellsATCCParental and P-gp overexpressing cell lines
RPMI-1640 MediumGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoMedium supplement
Penicillin-StreptomycinGibcoAntibiotic
Calcein-AMThermo FisherFluorescent substrate for P-gp
VerapamilSigma-AldrichPositive control P-gp inhibitor
DMSO, HTS-gradeSigma-AldrichCompound solvent
384-well black, clear-bottom platesCorningAssay plates

3.2. Step-by-Step Assay Development Protocol

  • Cell Culture: Culture K562 and K562/A02 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 2x10⁵ and 1x10⁶ cells/mL.

  • Optimization of Cell Seeding Density:

    • Seed K562/A02 cells in a 384-well plate at densities ranging from 2,500 to 20,000 cells per well in 40 µL of media.

    • Incubate for 2-4 hours to allow cells to settle.

    • Add Calcein-AM (final concentration 0.25 µM) and Verapamil (final concentration 50 µM, positive control) to respective wells.

    • Incubate for 30 minutes at 37°C.

    • Measure fluorescence (Excitation: 485 nm, Emission: 520 nm).

    • Causality Check: The optimal cell density is the lowest number that provides a robust signal window (Signal/Background > 5) and a stable Z'-factor. This conserves cells and reagents.

  • DMSO Tolerance Test:

    • Using the optimal cell density, expose K562/A02 cells to a serial dilution of DMSO (0.1% to 2.0%).

    • Run the Calcein-AM efflux assay as described above.

    • Causality Check: The highest DMSO concentration that does not decrease the fluorescence signal by more than 20% in control wells determines the maximum allowable concentration in the primary screen.[10] This prevents solvent-induced artifacts.

  • Assay Validation (Dry Run):

    • Prepare a 384-well plate according to the layout below. This tests the robustness of the assay before committing to a large-scale screen.

    • Plate Layout:

      • Columns 1-2: Negative Controls (K562/A02 cells + 0.5% DMSO). Expected result: Low fluorescence.

      • Columns 3-4: Positive Controls (K562/A02 cells + 50 µM Verapamil). Expected result: High fluorescence.

      • Columns 5-6: Counter-Control (K562 parental cells + 0.5% DMSO). Expected result: High fluorescence (validates low intrinsic efflux).

    • Run the assay and calculate the Z'-factor using the positive and negative controls.

    • Z'-Factor Calculation:

      
      
      (where σ is the standard deviation and µ is the mean of the controls)
      
    • Trustworthiness Check: The assay is considered robust and suitable for HTS only when a Z'-factor is consistently > 0.5 .[9] A value between 0.4 and 0.5 may be acceptable for cell-based assays if hit validation is stringent.[10]

Protocol 2: Primary HTS and Hit Confirmation

4.1. Primary Screening

  • Compound Library Preparation: The screening library, containing analogs of N-(pyridin-4-ylmethyl)methanesulfonamide, is prepared in 384-well plates at a stock concentration of 2 mM in 100% DMSO.

  • Assay Execution:

    • Using an automated liquid handler, add 40 µL of K562/A02 cells (at the pre-determined optimal density) to each well of a 384-well assay plate.

    • Transfer 200 nL of compound from the library plate to the assay plate using an acoustic dispenser or pin tool. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.5%.

    • Columns 1-4 of every plate should be reserved for positive and negative controls as in the dry run.

    • Incubate the plates for 30 minutes at 37°C.

    • Add 10 µL of Calcein-AM solution to achieve a final concentration of 0.25 µM.

    • Incubate for an additional 30 minutes at 37°C.

    • Read the plate on a fluorescence plate reader (Ex: 485 nm, Em: 520 nm).

4.2. Data Analysis and Hit Selection

  • Quality Control: Calculate the Z'-factor for each plate. Plates with a Z' < 0.5 should be flagged for review or repeated.[11]

  • Normalization: Normalize the raw fluorescence data for each plate. The activity of each compound is typically expressed as a percentage of inhibition, where 0% is the average of the negative controls and 100% is the average of the positive controls.

  • Hit Identification: A "hit" is defined as a compound that produces a signal exceeding a specific threshold. A common method is to set the threshold at three times the standard deviation (SD) above the mean of the sample wells.[9][12]

    • Hit Threshold = Mean(samples) + 3 * SD(samples)

4.3. Hit Confirmation and Triage Workflow

Identified hits from the primary screen must undergo a rigorous validation process to eliminate false positives and confirm their activity.

Caption: Hit Confirmation and Validation Workflow.

4.4. Dose-Response and Counter-Screening Protocol

  • Dose-Response Curves: For each confirmed hit, perform an 8-point, 3-fold serial dilution (e.g., from 50 µM down to 23 nM). Run the Calcein-AM efflux assay and plot the percent inhibition against the compound concentration to calculate the IC₅₀ value (the concentration required to achieve 50% of the maximal effect).

  • Cytotoxicity Counter-Screen: It is crucial to determine if the fluorescence signal is due to P-gp inhibition or simply cell death.

    • Protocol: Treat K562/A02 cells with the same 8-point dose-response concentrations of the hit compounds for a period that matches the primary assay (e.g., 1 hour).

    • Use a viability assay, such as CellTiter-Glo® (Promega), which measures ATP levels.

    • Causality Check: A desirable hit will have an IC₅₀ for P-gp inhibition that is at least 10-fold lower than its CC₅₀ (cytotoxic concentration 50%). This ensures the observed activity is not an artifact of toxicity.

Troubleshooting Common HTS Issues

Even well-designed assays can encounter problems. A systematic approach to troubleshooting is essential.[13]

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) 1. Inconsistent cell plating or reagent addition.[13]2. Low signal-to-background window.3. Reagent degradation.1. Verify liquid handler performance and calibration.2. Re-optimize cell density or Calcein-AM concentration.3. Prepare fresh reagents daily.
High Well-to-Well Variability 1. Pipetting errors.[13]2. Edge effects in plates due to uneven evaporation or temperature gradients.[14]1. Service and calibrate pipettes/liquid handlers.2. Use humidified incubators; avoid using the outer wells for compounds, instead filling them with media.
High False Positive Rate 1. Compounds are autofluorescent at the assay wavelength.2. Compounds are cytotoxic.3. Non-specific activity.1. Pre-screen compounds for fluorescence in the absence of cells.2. Perform cytotoxicity counter-screen as described in section 4.4.3. Implement orthogonal and secondary assays.
Time-Dependent Signal Drift 1. Plate reader instability.2. Cells are settling or dying over the course of the plate read.1. Allow plate reader lamp to warm up before use.2. Minimize time between last incubation step and plate reading; read plates in a consistent order.

Conclusion

This application note provides a robust and scientifically grounded framework for conducting a high-throughput screening campaign to identify novel P-gp inhibitors using a pyridine-sulfonamide scaffold as a starting point. By emphasizing rigorous assay development, continuous quality control via the Z'-factor, and a logical hit triage strategy that includes essential counter-screens, researchers can confidently identify validated hits. This systematic approach minimizes artifacts and ensures that resources are focused on compounds with genuine, on-target activity, paving the way for the development of new therapies to combat multidrug resistance in cancer.

References

  • BMG LABTECH. (2019-04-10). High-throughput screening (HTS). Available at: [Link]

  • Maciarrón, M., et al. (2020-08-12). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]

  • Wang, Y., et al. (2017-04-13). Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance. PubMed. Available at: [Link]

  • PubChem. 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. Available at: [Link]

  • Dispendix. (2024-09-18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Available at: [Link]

  • Malo, N., et al. (2006-02). Statistical practice in high-throughput screening data analysis. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. Available at: [Link]

  • Costantino, L., et al. (2025-10-01). High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma. PMC - NIH. Available at: [Link]

  • BioTechnologia. Cell-based assays in high-throughput mode (HTS). Available at: [Link]

  • EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Available at: [Link]

  • Aragen Life Sciences. (2024-09-16). What is High-Throughput Screening in Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Available at: [Link]

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  • National Center for Biotechnology Information. (2012-05-01). HTS Assay Validation. Available at: [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available at: [Link]

  • Basicmedical Key. High-Throughput Screening Data Analysis. Available at: [Link]

  • Frontiers. (2023-04-18). High throughput and targeted screens for prepilin peptidase inhibitors do not identify common inhibitors of eukaryotic gamma-secretase. Available at: [Link]

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  • Google Patents. WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy.
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  • Hilaris Publisher. (2023-06-21). Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. Available at: [Link]

  • ClinicalTrials.gov. Pyrimethamine as an Inhibitor of NRF2 in HPV-unrelated Locally Advanced Head and Neck Squamous Cell Carcinoma. Available at: [Link]

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Application

Application Notes and Protocols for N-(pyridin-4-ylmethyl)methanesulfonamide in Kinase Inhibitor Development

Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Design In the landscape of modern oncology and drug discovery, protein kinases remain a pivotal target class. Their dysregulation is a ha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Design

In the landscape of modern oncology and drug discovery, protein kinases remain a pivotal target class. Their dysregulation is a hallmark of numerous cancers, driving aberrant cellular proliferation, survival, and metastasis. The development of small molecule kinase inhibitors has revolutionized cancer therapy, yet the persistent challenges of acquired resistance and off-target toxicity necessitate a continuous search for novel chemical matter. This guide focuses on N-(pyridin-4-ylmethyl)methanesulfonamide, a compound embodying two key "privileged" structural motifs frequently found in successful kinase inhibitors: the pyridine ring and the methanesulfonamide group.

The pyridine moiety is a cornerstone of many ATP-competitive kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The methanesulfonamide group, with its ability to act as both a hydrogen bond donor and acceptor, provides a versatile tool for optimizing potency and modulating physicochemical properties such as solubility. While N-(pyridin-4-ylmethyl)methanesulfonamide itself is a relatively simple molecule, it serves as an excellent starting point or fragment for the development of more complex and potent kinase inhibitors. This document provides a comprehensive guide for researchers, detailing the synthesis, characterization, and systematic evaluation of this compound as a potential kinase inhibitor, with a focus on establishing robust, self-validating experimental workflows.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of N-(pyridin-4-ylmethyl)methanesulfonamide is essential for its application in drug discovery workflows.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂SCalculated
Molecular Weight 186.23 g/mol Calculated
SMILES CS(=O)(=O)NCc1ccncc1-
Predicted XlogP -0.6-
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 4-
Protocol 1: Synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide

This protocol outlines the synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide from commercially available starting materials. The reaction involves the nucleophilic attack of the primary amine of pyridin-4-ylmethanamine on the electrophilic sulfur of methanesulfonyl chloride. A tertiary amine base, such as triethylamine or pyridine, is used to scavenge the HCl byproduct.[1][2][3]

Materials and Reagents:

  • Pyridin-4-ylmethanamine (4-picolylamine)

  • Methanesulfonyl chloride

  • Triethylamine (or pyridine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridin-4-ylmethanamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Methanesulfonyl Chloride: While stirring, add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-(pyridin-4-ylmethyl)methanesulfonamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 Pyridin-4-ylmethanamine step1 Dissolve amine and base in DCM start1->step1 start2 Methanesulfonyl Chloride step3 Add methanesulfonyl chloride dropwise start2->step3 start3 Triethylamine (Base) start3->step1 step2 Cool to 0 °C step1->step2 step2->step3 step4 Stir at room temperature step3->step4 step5 Quench with NaHCO₃ step4->step5 step6 Extract with DCM step5->step6 step7 Wash with brine step6->step7 step8 Dry and concentrate step7->step8 step9 Purify (Chromatography/Recrystallization) step8->step9 end_product N-(pyridin-4-ylmethyl)methanesulfonamide step9->end_product

Caption: Synthetic workflow for N-(pyridin-4-ylmethyl)methanesulfonamide.

Application in Kinase Inhibitor Profiling

Given the prevalence of the pyridinylmethyl and sulfonamide moieties in known kinase inhibitors, particularly those targeting the TAM (Tyro3, AXL, Mer) and MET family of receptor tyrosine kinases, a logical first step is to screen N-(pyridin-4-ylmethyl)methanesulfonamide against a panel of these kinases.

Rationale for Target Selection
  • c-Met and Ron: Several potent c-Met and Ron kinase inhibitors feature a pyridinylmethyl sulfonamide scaffold. These kinases are crucial drivers in various cancers, making them high-value targets.

  • AXL: AXL is another member of the TAM family and a key mediator of therapy resistance. Its structural similarity to other TAM kinases makes it a plausible target.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the IC₅₀ value of N-(pyridin-4-ylmethyl)methanesulfonamide against a panel of purified kinases (e.g., c-Met, Ron, AXL). The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials and Reagents:

  • Purified recombinant kinase (e.g., c-Met, Ron, AXL)

  • Kinase-specific substrate peptide

  • N-(pyridin-4-ylmethyl)methanesulfonamide (dissolved in DMSO)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase assay buffer

  • White, opaque 96- or 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-(pyridin-4-ylmethyl)methanesulfonamide in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Reaction Setup:

    • Add kinase assay buffer to each well of the plate.

    • Add the test compound dilutions to the appropriate wells. Include a positive control (kinase + DMSO, no inhibitor) and a negative control (buffer + DMSO, no kinase).

    • Add the kinase to all wells except the negative control.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

  • Initiate Kinase Reaction: Add a mixture of the kinase-specific substrate and ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Terminate Reaction and Detect ADP:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Normalize the data by setting the positive control (no inhibitor) to 100% activity and the background to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the IC₅₀ value.

G A Prepare serial dilutions of N-(pyridin-4-ylmethyl)methanesulfonamide B Add kinase, buffer, and compound to 96-well plate A->B C Pre-incubate for 15 min B->C D Initiate reaction with ATP/Substrate mix C->D E Incubate at 30°C for 60 min D->E F Add ADP-Glo™ Reagent (Incubate 40 min) E->F G Add Kinase Detection Reagent (Incubate 30 min) F->G H Read luminescence G->H I Calculate % inhibition and determine IC₅₀ H->I

Caption: Workflow for in vitro kinase inhibition assay.

Cellular Assays for Target Validation and Downstream Effects

Positive results from in vitro kinase assays should be followed up with cell-based assays to confirm target engagement in a cellular context and to assess the compound's effect on downstream signaling pathways.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify that a compound binds to its intended target inside intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Materials and Reagents:

  • Cancer cell line expressing the target kinase (e.g., a c-Met amplified cell line)

  • N-(pyridin-4-ylmethyl)methanesulfonamide

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies, etc.)

  • PCR thermocycler with a gradient function

Procedure:

  • Cell Treatment: Treat the cells with the test compound or DMSO vehicle at the desired concentration for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70 °C) for 3 minutes using a thermocycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a specific antibody against the target kinase.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement.

Protocol 4: Western Blot Analysis of Downstream Signaling

This protocol is used to determine if N-(pyridin-4-ylmethyl)methanesulfonamide inhibits the phosphorylation of downstream substrates of the target kinase in a cellular context.

Materials and Reagents:

  • Cancer cell line with a constitutively active target kinase or one that can be stimulated with a ligand (e.g., HGF for c-Met).

  • N-(pyridin-4-ylmethyl)methanesulfonamide

  • Ligand for kinase stimulation (if necessary)

  • Cell lysis buffer

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Serum-starve the cells if ligand stimulation is required. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Kinase Stimulation: If necessary, stimulate the cells with the appropriate ligand (e.g., HGF) for a short period (e.g., 15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Analyze the changes in the phosphorylation levels of the target kinase and its downstream effectors (e.g., Akt, ERK) in response to treatment with the compound. A decrease in phosphorylation indicates inhibition of the signaling pathway.

G cluster_pathway Kinase Signaling Cascade Ligand Ligand (e.g., HGF) Receptor Receptor Tyrosine Kinase (e.g., c-Met) Ligand->Receptor Activates Downstream Downstream Effectors (e.g., Akt, ERK) Receptor->Downstream Phosphorylates Compound N-(pyridin-4-ylmethyl) methanesulfonamide Compound->Receptor Inhibits CellularResponse Cellular Response (Proliferation, Survival) Downstream->CellularResponse Regulates

Caption: Inhibition of a kinase signaling pathway.

Conclusion and Future Directions

N-(pyridin-4-ylmethyl)methanesulfonamide represents a valuable chemical scaffold for the development of novel kinase inhibitors. Its straightforward synthesis and the presence of privileged moieties make it an ideal starting point for a fragment-based or lead optimization campaign. The protocols detailed in this guide provide a systematic and robust framework for evaluating its potential as a kinase inhibitor, from initial in vitro screening to cellular target validation and analysis of downstream signaling. While no public data on the specific kinase inhibitory activity of this compound currently exists, its structural features strongly suggest potential activity against kinases such as c-Met, Ron, and AXL. The application of the described methodologies will enable researchers to elucidate its biological activity, define its target profile, and guide future structure-activity relationship (SAR) studies to develop more potent and selective next-generation kinase inhibitors.

References

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  • Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Organic Syntheses.[Link]

  • Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. RSC Publishing.[Link]

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Method

Application Notes and Protocols for N-(pyridin-4-ylmethyl)methanesulfonamide in Material Science Research

For Researchers, Scientists, and Drug Development Professionals Introduction: A Promising Ligand for Crystal Engineering N-(pyridin-4-ylmethyl)methanesulfonamide is a molecule of significant interest in the field of mate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Promising Ligand for Crystal Engineering

N-(pyridin-4-ylmethyl)methanesulfonamide is a molecule of significant interest in the field of material science, particularly in the domain of crystal engineering. Its unique molecular architecture, featuring a terminal pyridine ring, a flexible methylene linker, and a methanesulfonamide group, makes it a versatile building block for the construction of novel supramolecular assemblies, coordination polymers, and metal-organic frameworks (MOFs). The pyridine moiety offers a readily available nitrogen donor for coordination to metal centers, while the sulfonamide group can participate in robust hydrogen bonding interactions, guiding the self-assembly of intricate and functional solid-state structures. Although direct applications in drug development are not the primary focus of this guide, the principles of polymorphism and crystal habit control are of paramount importance in pharmaceutical sciences.

These application notes provide a comprehensive overview of the potential uses of N-(pyridin-4-ylmethyl)methanesulfonamide in material science research, with detailed protocols for the synthesis of the ligand and its incorporation into crystalline materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(pyridin-4-ylmethyl)methanesulfonamide is crucial for its effective utilization in materials synthesis.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂SPubChem
Molecular Weight 186.23 g/mol PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bonds 3PubChem

Synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide

The synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide can be readily achieved through the reaction of 4-(aminomethyl)pyridine with methanesulfonyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Protocol 1: Synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide

Materials:

  • 4-(aminomethyl)pyridine

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(aminomethyl)pyridine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product 4-(aminomethyl)pyridine 4-(aminomethyl)pyridine Reaction Mixture Reaction Mixture 4-(aminomethyl)pyridine->Reaction Mixture Methanesulfonyl chloride Methanesulfonyl chloride Methanesulfonyl chloride->Reaction Mixture Triethylamine Triethylamine Triethylamine->Reaction Mixture DCM DCM DCM->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Stirring at RT N-(pyridin-4-ylmethyl)methanesulfonamide N-(pyridin-4-ylmethyl)methanesulfonamide Workup & Purification->N-(pyridin-4-ylmethyl)methanesulfonamide

Caption: Synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide.

Applications in Crystal Engineering

Coordination Polymers

Coordination polymers are inorganic-organic hybrid materials formed by the self-assembly of metal ions with organic ligands. The pyridyl nitrogen of N-(pyridin-4-ylmethyl)methanesulfonamide can coordinate to a variety of metal ions, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.[1] The flexibility of the methylene linker can allow for different coordination geometries and result in framework flexibility.

Metal-Organic Frameworks (MOFs)

MOFs are a subclass of coordination polymers that are characterized by their high porosity.[2][3] While N-(pyridin-4-ylmethyl)methanesulfonamide is a monotopic ligand with respect to its coordination site, it can be used in conjunction with polytopic linkers to create mixed-ligand MOFs. Alternatively, it can act as a modulating ligand to control the dimensionality and topology of the resulting framework. The presence of the sulfonamide group can also impart specific functionalities to the pores of the MOF.

Supramolecular Assembly via Hydrogen Bonding

The N-H proton of the sulfonamide group is a good hydrogen bond donor, while the sulfonyl oxygens and the pyridyl nitrogen are hydrogen bond acceptors. These interactions can play a crucial role in directing the packing of the molecules in the solid state, leading to the formation of well-defined supramolecular architectures.[4][5] This is particularly relevant in the design of co-crystals, where N-(pyridin-4-ylmethyl)methanesulfonamide can be combined with other molecules to form new crystalline phases with tailored properties.

Protocols for Materials Synthesis

Protocol 2: Solvothermal Synthesis of a Coordination Polymer

This protocol describes a general method for the synthesis of a coordination polymer using N-(pyridin-4-ylmethyl)methanesulfonamide and a metal salt under solvothermal conditions.

Materials:

  • N-(pyridin-4-ylmethyl)methanesulfonamide (ligand)

  • A suitable metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Cd(NO₃)₂·4H₂O)

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

  • Teflon-lined stainless steel autoclave

  • Programmable oven

Procedure:

  • In a small glass vial, dissolve N-(pyridin-4-ylmethyl)methanesulfonamide (0.1 mmol) in DMF (5 mL).

  • In a separate vial, dissolve the metal salt (0.05 mmol) in DMF (5 mL).

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (typically between 80-150 °C) for a period of 24-72 hours.

  • After the reaction is complete, allow the oven to cool slowly to room temperature.

  • Crystals of the coordination polymer, if formed, can be isolated by filtration, washed with fresh solvent, and dried in air.

Self-Validation:

The success of the synthesis is validated by the formation of single crystals suitable for X-ray diffraction analysis. The structure will confirm the coordination of the ligand to the metal center and the overall network topology.

cluster_components Components cluster_process Process cluster_product Product Ligand Solution Ligand Solution Autoclave Autoclave Ligand Solution->Autoclave Metal Salt Solution Metal Salt Solution Metal Salt Solution->Autoclave Heating Heating Autoclave->Heating Solvothermal Reaction Crystals Crystals Heating->Crystals Slow Cooling Characterization Characterization Crystals->Characterization

Caption: Solvothermal synthesis of a coordination polymer.

Characterization of Crystalline Materials

A suite of analytical techniques is essential for the comprehensive characterization of the synthesized materials.

TechniqueInformation Obtained
Single-Crystal X-ray Diffraction (SC-XRD) Precise determination of the crystal structure, including bond lengths, bond angles, coordination geometry, and packing arrangement.
Powder X-ray Diffraction (PXRD) Assessment of phase purity and crystalline nature of the bulk material.
Infrared (IR) Spectroscopy Confirmation of ligand coordination to the metal center by observing shifts in the vibrational frequencies of the pyridine and sulfonamide groups.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the material and the presence of solvent molecules within the crystal lattice.
Elemental Analysis Determination of the elemental composition of the material to confirm the empirical formula.

Potential Applications and Future Directions

The functional materials derived from N-(pyridin-4-ylmethyl)methanesulfonamide are anticipated to have applications in several areas:

  • Gas Sorption and Separation: The creation of porous MOFs could lead to materials capable of selective gas adsorption.

  • Catalysis: The incorporation of catalytically active metal centers into the framework could result in heterogeneous catalysts.

  • Luminescence: The use of lanthanide or other emissive metal ions could produce luminescent materials for sensing or lighting applications.

  • Anion Recognition: The hydrogen-bonding capabilities of the sulfonamide group may be exploited for the selective binding of anions.

Future research should focus on exploring the coordination chemistry of this ligand with a wider range of metal ions and co-ligands. The synthesis of chiral materials for enantioselective separations and catalysis represents another exciting avenue for investigation. Furthermore, the functionalization of the pyridine ring or the methyl group of the sulfonamide could provide a means to fine-tune the properties of the resulting materials.

References

  • PubChem. (n.d.). 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). N-[4-(4-amino-6-pyridin-3-ylfuro[2,3-d]pyrimidin-5-yl)phenyl]methanesulfonamide. National Center for Biotechnology Information.
  • ResearchGate. (2025). Recent advances in metal-organic frameworks based on pyridylbenzoate ligands: Properties and applications.
  • PubMed. (2019). N,N'-Bis(pyridin-4-ylmeth-yl)oxalamide benzene monosolvate: crystal structure, Hirshfeld surface analysis and computational study.
  • MDPI. (n.d.). Coordination Polymers Bearing Angular 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide] and Isomeric Dicarboxylate Ligands: Synthesis, Structures and Properties.
  • Royal Society of Chemistry. (n.d.). A doubly interpenetrated perylene diimide-based zirconium metal–organic framework for selective oxidation of sulfides powered by blue light. Journal of Materials Chemistry A.
  • ResearchGate. (2016). A 2:1 co-crystal of 2-methylbenzoic acid and N,N′-bis(pyridin-4-ylmethyl)ethanediamide: crystal structure and Hirshfeld surface analysis.
  • MDPI. (2022). Metalloporphyrin Metal–Organic Frameworks: Eminent Synthetic Strategies and Recent Practical Exploitations.
  • eCrystals. (1998). 4-Amino-N-pyridin-2-yl-benzenesulfonamide and 4-methyl-pyridine solvate.
  • ResearchGate. (n.d.). Scheme 1: Synthesis of N-(pyridin-4-yl)(tolu-4-yl)sulphonamide....
  • Royal Society of Chemistry. (n.d.). Exfoliation of a metal–organic framework enabled by post-synthetic cleavage of a dipyridyl dianthracene ligand. Chemical Science.
  • PMC. (n.d.). Pyridin-4-ylmethanaminium perchlorate monohydrate. National Institutes of Health.
  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
  • RSC Publishing. (n.d.). A series of silver(i) coordination polymers of a new linear 4-((pyridin-4-ylthio)methyl)pyridine ligand: the role of organic and inorganic anions.
  • ResearchGate. (n.d.). 42586 PDFs | Review articles in MOFS.
  • PMC. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. National Institutes of Health.
  • Diva-portal.org. (2009). Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline, a novel flexible, multimodal ligand.
  • PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information.
  • Digital Commons at St. Mary's University. (2021). Synthesis and Characterization of Pyridine-Based Diimide Ligands and Metal Phosphonate Coordination Polymers.
  • Arkivoc. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group.
  • ChemicalBook. (2025). N-Methyl methanesulfonamide.
  • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • MDPI. (2021). Investigating the Potential of Flexible and Pre-Organized Tetraamide Ligands to Encapsulate Anions in One-Dimensional Coordination Polymers: Synthesis, Spectroscopic Studies and Crystal Structures.
  • PubChem. (n.d.). (NE)-N-[[1-[[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;methanesulfonate. National Center for Biotechnology Information.
  • PubMed. (n.d.). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(pyridin-4-ylmethyl)methanesulfonamide

Welcome to the technical support center for N-(pyridin-4-ylmethyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(pyridin-4-ylmethyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important synthetic intermediate. Drawing upon extensive experience in synthetic and medicinal chemistry, this resource offers solutions to common challenges encountered during the purification of N-(pyridin-4-ylmethyl)methanesulfonamide, ensuring you can achieve the desired purity for your downstream applications.

Introduction

N-(pyridin-4-ylmethyl)methanesulfonamide is a key building block in the synthesis of various biologically active molecules in the pharmaceutical and agrochemical industries[1][2]. Its synthesis, typically involving the reaction of 4-pyridinemethanamine with methanesulfonyl chloride in the presence of a base, can present several purification challenges. This guide will address these issues in a practical, question-and-answer format, providing not just protocols, but the underlying chemical principles to empower you to optimize your purification strategy.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of N-(pyridin-4-ylmethyl)methanesulfonamide.

Question 1: My final product is an oil or a sticky solid and fails to crystallize. What are the likely causes and how can I resolve this?

Answer:

The failure of N-(pyridin-4-ylmethyl)methanesulfonamide to crystallize is a common issue, often indicative of significant impurities. The primary culprits are typically unreacted starting materials or byproducts of the reaction.

Root Causes:

  • Excess Starting Material: Unreacted 4-pyridinemethanamine or methanesulfonyl chloride can act as impurities that inhibit crystallization.

  • Bis-sulfonylation: The formation of the bis-sulfonated byproduct, N,N-bis(methanesulfonyl)pyridin-4-ylmethylamine, is a potential side reaction, especially if an excess of methanesulfonyl chloride is used or if the reaction conditions are not carefully controlled.

  • Hydrolysis Products: Methanesulfonyl chloride is highly reactive towards water. Its hydrolysis product, methanesulfonic acid, can form a salt with the basic pyridine nitrogen of your product or starting material, leading to an ionic impurity that can hinder crystallization.

  • Solvent Choice: The solvent system used for work-up and initial purification attempts may be too good a solvent for your product, preventing it from precipitating.

Solutions:

  • Aqueous Work-up to Remove Water-Soluble Impurities:

    • Begin by dissolving the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any methanesulfonic acid and unreacted methanesulfonyl chloride.

    • Follow with a water wash to remove any remaining salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization:

    • For a polar molecule like N-(pyridin-4-ylmethyl)methanesulfonamide, a mixed solvent system is often effective. A good starting point is an ethanol/water mixture[3]. The general principle is to dissolve the crude product in a minimum amount of hot ethanol (a good solvent) and then slowly add hot water (a poor solvent) until the solution becomes slightly cloudy. Re-heat to get a clear solution and then allow it to cool slowly.

    • Other potential solvent systems to explore include isopropanol/water, acetone/hexane, or ethyl acetate/hexane[4].

  • Column Chromatography:

    • If recrystallization fails, column chromatography is the next logical step. Given the basic nature of the pyridine ring, tailing can be an issue on silica gel. To mitigate this, a small amount of a basic modifier like triethylamine (0.5-1%) should be added to the eluent[5].

    • A typical solvent system would be a gradient of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate) with 0.5% triethylamine.

Question 2: After purification, my yield of N-(pyridin-4-ylmethyl)methanesulfonamide is consistently low. What are the key factors affecting the yield and how can I improve it?

Answer:

Low yields can be attributed to several factors, from reaction conditions to work-up procedures.

Root Causes:

  • Hydrolysis of Methanesulfonyl Chloride: As mentioned, methanesulfonyl chloride readily hydrolyzes. Performing the reaction in the presence of moisture will consume the reagent and reduce the yield of the desired product[6].

  • Inefficient Reaction: The reaction may not be going to completion due to suboptimal temperature, reaction time, or choice of base.

  • Product Loss During Work-up: The product has some water solubility due to the polar sulfonamide and pyridine groups. Excessive or aggressive aqueous washes can lead to significant product loss.

  • Side Reactions: The formation of byproducts, such as the bis-sulfonated compound, directly consumes the starting material and reduces the yield of the desired monosulfonamide.

Solutions:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture[6].

  • Optimize Reaction Conditions:

    • Base: A non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl generated during the reaction without competing with the primary amine[6]. Use a slight excess of the base (1.1-1.2 equivalents).

    • Stoichiometry: Use a slight excess of the 4-pyridinemethanamine (e.g., 1.1 equivalents) to ensure the complete consumption of the more reactive methanesulfonyl chloride.

    • Temperature: The reaction is typically carried out at a low temperature (0 °C to room temperature) to control the exothermic reaction and minimize side reactions.

  • Modified Work-up:

    • Minimize the volume of aqueous washes.

    • Back-extract the aqueous layers with fresh organic solvent (e.g., DCM or ethyl acetate) to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of N-(pyridin-4-ylmethyl)methanesulfonamide?

A1: Sulfonamides are generally stable compounds. However, the S-N bond can be susceptible to hydrolysis under strongly acidic or basic conditions, with acidic conditions typically promoting hydrolysis more readily[7]. For routine handling and storage, N-(pyridin-4-ylmethyl)methanesulfonamide is stable. It should be stored in a cool, dry place away from strong acids.

Q2: What are the best analytical techniques to assess the purity of N-(pyridin-4-ylmethyl)methanesulfonamide?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction and the effectiveness of purification steps. A suitable eluent would be a mixture of ethyl acetate and hexanes. The addition of a small amount of triethylamine can improve spot shape.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help identify impurities by their mass-to-charge ratio[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also reveal the presence of impurities. The expected ¹H NMR spectrum of N-(pyridin-4-ylmethyl)methanesulfonamide would show characteristic signals for the pyridine ring protons (around 8.5 and 7.3 ppm), the methylene protons adjacent to the pyridine ring and the sulfonamide nitrogen (a singlet or triplet depending on coupling to the NH proton), the methyl group of the methanesulfonyl moiety (a singlet around 2.8-3.0 ppm), and the NH proton of the sulfonamide (a broad singlet).

Q3: What are the key safety precautions when working with the starting materials for the synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide?

A3:

  • Methanesulfonyl chloride: This reagent is corrosive, a lachrymator, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • 4-Pyridinemethanamine: This compound is a corrosive liquid and can cause severe skin burns and eye damage. It should also be handled in a fume hood with appropriate PPE.

Experimental Protocols

Recrystallization of N-(pyridin-4-ylmethyl)methanesulfonamide

This protocol is a general guideline and may require optimization.

Materials:

  • Crude N-(pyridin-4-ylmethyl)methanesulfonamide

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude N-(pyridin-4-ylmethyl)methanesulfonamide in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol to just cover the solid.

  • Gently heat the mixture on a hot plate with stirring.

  • Add hot ethanol portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Once a clear solution is obtained, slowly add hot deionized water dropwise while stirring until the solution becomes faintly cloudy.

  • If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

Column Chromatography of N-(pyridin-4-ylmethyl)methanesulfonamide

Materials:

  • Crude N-(pyridin-4-ylmethyl)methanesulfonamide

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Eluent: Prepare a stock solution of the desired mobile phase. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 1:1 v/v) containing 0.5% triethylamine.

  • Pack the Column: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent system. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elute the Column: Begin elution with the chosen solvent system, collecting fractions.

  • Monitor the Separation: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(pyridin-4-ylmethyl)methanesulfonamide.

Data Presentation

Table 1: Suggested Purification Strategies for Common Impurities

ImpurityStructurePrimary Purification MethodRationale
4-PyridinemethanamineAqueous wash with dilute acid (e.g., 0.1 M HCl)The basic amine will be protonated and extracted into the aqueous layer.
Methanesulfonyl chlorideAqueous wash with dilute base (e.g., saturated NaHCO₃)Reacts with the base to form water-soluble salts.
N,N-bis(methanesulfonyl)pyridin-4-ylmethylamineColumn ChromatographyThis byproduct is generally less polar than the desired monosulfonamide and will elute earlier.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product Workup Aqueous Work-up (Base Wash) Crude->Workup Recrystallization Recrystallization (e.g., Ethanol/Water) Workup->Recrystallization Pure Pure Product Recrystallization->Pure Purity > 98% Impure Still Impure Recrystallization->Impure Purity < 98% Column Column Chromatography (EtOAc/Hexanes/Et3N) Column->Pure Impure->Column

Caption: Decision workflow for the purification of N-(pyridin-4-ylmethyl)methanesulfonamide.

Troubleshooting Crystallization

Crystallization_Troubleshooting Start Crude Product (Oily/Sticky) Check_Purity Check Purity by TLC/LC-MS Start->Check_Purity High_Impurity High Impurity Level Check_Purity->High_Impurity Yes Low_Impurity Low Impurity Level Check_Purity->Low_Impurity No Column_First Perform Column Chromatography High_Impurity->Column_First Recrystallize Attempt Recrystallization Low_Impurity->Recrystallize Column_First->Recrystallize Success Crystals Formed Recrystallize->Success Failure Still Oily Recrystallize->Failure Solvent_Screen Screen Alternative Solvent Systems Solvent_Screen->Recrystallize Failure->Solvent_Screen

Caption: Troubleshooting guide for crystallization issues.

References

  • What is the theoretical background of mixed solvents recrystallization? - Quora. (2019, October 26). Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from University of California, Irvine, Department of Chemistry website.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (2016, April 1). Retrieved from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved from University of Toronto, Department of Chemistry website.
  • Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed. (2009, July 15). Retrieved from [Link]

  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Supporting Information - DOI. (n.d.).
  • Recrystallization. (n.d.).

Sources

Optimization

Common issues in pyridinylmethyl sulfonamide synthesis protocols

Welcome to the technical support center for pyridinylmethyl sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridinylmethyl sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the success of your synthetic endeavors.

Introduction: The Synthetic Challenge

The synthesis of pyridinylmethyl sulfonamides, typically achieved by reacting a pyridinylmethylamine with a sulfonyl chloride, is a cornerstone reaction in medicinal chemistry. However, this seemingly straightforward transformation is often plagued by issues such as low yields, challenging purifications, and unexpected side reactions. The presence of the basic pyridine ring and the primary amine in the starting material, coupled with the high reactivity of sulfonyl chlorides, creates a unique set of challenges. This guide will address these issues systematically, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield consistently low?

Low yields in pyridinylmethyl sulfonamide synthesis are a frequent issue and can be attributed to several factors. The most common culprit is the hydrolysis of the highly reactive sulfonyl chloride starting material by trace amounts of moisture, which converts it into the unreactive sulfonic acid.[1] Another significant factor is the choice of base and solvent, which can influence the nucleophilicity of the amine and the stability of the reactants.[1] Additionally, side reactions, such as the formation of bis-sulfonated products with the primary amine, can consume starting materials and reduce the yield of the desired product.[1]

Q2: I'm observing an unexpected and highly polar side product by TLC. What could it be?

The most probable identity of a highly polar, UV-active side product that stays at the baseline of your TLC plate is the sulfonic acid resulting from the hydrolysis of your sulfonyl chloride. This is especially prevalent if the reaction was not performed under strictly anhydrous conditions. Another possibility, if you are using a primary pyridinylmethylamine, is the formation of a bis-sulfonated product, where two sulfonyl groups have reacted with the amine nitrogen.

Q3: The purification of my pyridinylmethyl sulfonamide is proving difficult. Why is that, and what can I do?

The basicity of the pyridine ring in your product can lead to tailing or streaking on silica gel chromatography. The lone pair on the pyridine nitrogen can interact strongly with the acidic silanol groups on the silica surface. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), to your chromatography eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape of your compound.

Q4: Can the pyridine nitrogen of my pyridinylmethylamine react with the sulfonyl chloride?

Yes, this is a potential side reaction. The pyridine nitrogen is nucleophilic and can compete with the primary amine to react with the sulfonyl chloride, leading to the formation of a pyridinium salt. While the primary amine is generally more nucleophilic, this side reaction can become significant depending on the reaction conditions and the specific substitution pattern of the pyridine ring. Using a non-nucleophilic base is crucial to minimize this side reaction.

Troubleshooting Guide

This section provides a more in-depth look at specific problems and offers detailed, step-by-step protocols to overcome them.

Problem 1: Low or No Product Formation

Potential Causes:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are extremely sensitive to moisture.

  • Inappropriate Base: Using a nucleophilic base that competes with the amine.

  • Low Reactivity of Amine: Steric hindrance or electronic effects reducing the nucleophilicity of the pyridinylmethylamine.

  • Poor Solvent Choice: A solvent that does not adequately dissolve both reactants.

Solutions & Experimental Protocols:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate).

  • Solvent Preparation: Use freshly distilled, anhydrous solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[1] Store them over molecular sieves (3Å or 4Å).

  • Inert Atmosphere: Assemble the reaction apparatus while hot and immediately place it under an inert atmosphere of dry nitrogen or argon. This can be achieved using a Schlenk line or a balloon filled with the inert gas.

  • Reagent Handling: Handle all reagents, especially the sulfonyl chloride, using dry syringes or cannulas.

  • Base Selection: Employ a non-nucleophilic organic base to neutralize the HCl byproduct without competing with the amine nucleophile.[1] Pyridine or triethylamine are commonly used.[1]

  • Solvent Selection: Choose a solvent that is inert to the reaction conditions and can dissolve both the pyridinylmethylamine and the sulfonyl chloride. Dichloromethane and tetrahydrofuran are generally good starting points.[1]

ParameterRecommendationRationale
Base Pyridine, TriethylamineNon-nucleophilic, effectively scavenges HCl.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Good solubility for reactants, inert under reaction conditions.
Temperature 0 °C to room temperatureControls reaction rate and minimizes side reactions.
  • To a flame-dried round-bottom flask under an inert atmosphere, add the pyridinylmethylamine (1.0 equivalent) and anhydrous dichloromethane.

  • Add anhydrous pyridine or triethylamine (1.5 equivalents).[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Slowly add a solution of the sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.[1]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Problem 2: Formation of Bis-Sulfonated Side Product

Potential Cause:

  • The initially formed mono-sulfonamide is deprotonated by the base and acts as a nucleophile, reacting with another molecule of the sulfonyl chloride.

Solutions & Experimental Protocols:

  • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[1]

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the reaction mixture over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more abundant primary amine over the less nucleophilic mono-sulfonamide.[1]

  • Use of Excess Amine: For particularly problematic cases, using a larger excess of the primary amine can further suppress the formation of the bis-sulfonated product.[1]

Problem 3: Difficult Purification

Potential Cause:

  • Interaction of the basic pyridine moiety with the acidic silica gel.

  • Co-elution of the product with unreacted starting materials or byproducts.

Solutions & Experimental Protocols:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).

  • Adding a Basic Modifier: To the chosen eluent, add 0.1-1% triethylamine or pyridine. This will improve the peak shape and reduce tailing.

  • Column Packing: Pack the column with silica gel slurried in the eluent containing the basic modifier.

  • Loading and Elution: Load the crude product onto the column and elute with the modified solvent system, collecting fractions and monitoring by TLC.

  • Upon reaction completion, dilute the reaction mixture with dichloromethane.[1]

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification prep_glass Dry Glassware add_amine Add Pyridinylmethylamine and Base to Solvent prep_glass->add_amine prep_solv Anhydrous Solvents prep_solv->add_amine prep_reag Prepare Reagents add_sulfonyl Slowly Add Sulfonyl Chloride prep_reag->add_sulfonyl cool Cool to 0 °C add_amine->cool cool->add_sulfonyl react Stir at Room Temperature add_sulfonyl->react tlc Monitor by TLC react->tlc workup Aqueous Workup tlc->workup chromatography Column Chromatography (with basic modifier) workup->chromatography product Pure Pyridinylmethyl Sulfonamide chromatography->product

Caption: Experimental workflow for pyridinylmethyl sulfonamide synthesis.

Troubleshooting Decision Tree

G start Low Yield or No Reaction check_conditions Check Reaction Conditions start->check_conditions anhydrous Were conditions strictly anhydrous? check_conditions->anhydrous improve_anhydrous Implement Protocol 1: Ensure Anhydrous Conditions anhydrous->improve_anhydrous No side_products Are there significant side products by TLC? anhydrous->side_products Yes success Improved Yield improve_anhydrous->success bis_sulfonylation Is bis-sulfonylation suspected? side_products->bis_sulfonylation Yes optimize_base Implement Protocol 2: Optimize Base/Solvent side_products->optimize_base No modify_stoichiometry Implement Protocol 3: Modify Stoichiometry/ Slow Addition bis_sulfonylation->modify_stoichiometry Yes bis_sulfonylation->optimize_base No modify_stoichiometry->success optimize_base->success

Caption: Troubleshooting decision tree for low-yield reactions.

References

  • Bolshan, Y.; Batey, R. A. Org. Lett. 2005 , 7 (8), 1481–1484. [Link]

  • Prakash, O.; Kumar, R.; Kumar, V. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem. 2007, 46B (9), 1529–1534.
  • European Journal of Chemistry. Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. 2021 , 12 (3), 279-283. [Link]

  • U.S. Food & Drug Administration. Laboratory Information Bulletin: Determination and Confirmation of Sulfonamides. [Link]

Sources

Troubleshooting

N-(pyridin-4-ylmethyl)methanesulfonamide stability and degradation pathways

Welcome to the technical support guide for N-(pyridin-4-ylmethyl)methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth answers to common questio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(pyridin-4-ylmethyl)methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth answers to common questions and troubleshooting assistance for experiments involving this compound. Our goal is to blend technical accuracy with practical, field-proven insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for N-(pyridin-4-ylmethyl)methanesulfonamide?

A1: Based on the chemical structure, which features a methanesulfonamide group and a pyridine ring, N-(pyridin-4-ylmethyl)methanesulfonamide is susceptible to degradation through three primary pathways: hydrolysis, photolysis, and oxidation.

  • Hydrolytic Degradation: The key point of vulnerability is the sulfonamide (S-N) bond. While sulfonamides are generally resistant to hydrolysis under neutral conditions, cleavage can be catalyzed by acidic or basic conditions.[1][2] This would likely yield methanesulfonic acid and pyridin-4-ylmethanamine.

  • Photodegradation: Many sulfonamide-containing compounds are sensitive to light.[3] The pyridine ring acts as a chromophore, which can absorb UV or visible light, leading to excited states that facilitate degradation. Two major photodegradation pathways for sulfonamides are cleavage of the sulfonamide bond and extrusion of sulfur dioxide (SO2).[3][4]

  • Oxidative Degradation: The nitrogen atom in the pyridine ring and the sulfur atom in the sulfonamide group are susceptible to oxidation. Exposure to oxidizing agents, including reactive oxygen species generated by other processes, can lead to the formation of N-oxides on the pyridine ring or further oxidation at the sulfur center.[5][6]

Below is a diagram illustrating these predicted pathways.

Degradation_Pathways Parent N-(pyridin-4-ylmethyl)methanesulfonamide Hydrolysis_Product1 Methanesulfonic Acid Parent->Hydrolysis_Product1 Hydrolysis (S-N Cleavage) Hydrolysis_Product2 Pyridin-4-ylmethanamine Parent->Hydrolysis_Product2 SO2_Extrusion SO2 Extrusion Product Parent->SO2_Extrusion Photolysis (SO2 Extrusion) Pyridine_N_Oxide Pyridine N-Oxide Derivative Parent->Pyridine_N_Oxide Oxidation Forced_Degradation_Workflow start Start | Prepare Stock Solution unstressed Unstressed Control (t=0, protected from light) start->unstressed acid Acid Hydrolysis 0.1M HCl, 60°C start->acid base Base Hydrolysis 0.1M NaOH, 60°C start->base oxidation Oxidation 3% H₂O₂, RT start->oxidation thermal Thermal Stress 80°C (Solid & Solution) start->thermal photo Photostability ICH Q1B exposure start->photo analysis Analysis | HPLC-UV/PDA, LC-MS unstressed->analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Sources

Optimization

Troubleshooting guide for reactions involving N-(pyridin-4-ylmethyl)methanesulfonamide

Welcome to the technical support center for N-(pyridin-4-ylmethyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(pyridin-4-ylmethyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the synthesis and handling of this compound.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, offering insights into the underlying chemistry and providing actionable solutions.

Question 1: I am experiencing significantly low yields in the synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide from methanesulfonyl chloride and 4-(aminomethyl)pyridine. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this sulfonamide synthesis are a common issue and can typically be attributed to several factors. The primary culprits are the hydrolysis of the highly reactive methanesulfonyl chloride and suboptimal reaction conditions.

Causality and Solutions:

  • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly susceptible to moisture, which leads to its conversion to the unreactive methanesulfonic acid.[1] To mitigate this, it is crucial to maintain anhydrous conditions throughout the experiment.

    • Protocol:

      • Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator before use.

      • Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

      • Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

  • Inappropriate Base or Stoichiometry: The choice and amount of base are critical. The base neutralizes the hydrochloric acid (HCl) byproduct of the reaction. A non-nucleophilic organic base is preferred to avoid competition with the amine nucleophile.[1]

    • Recommendations:

      • Base Selection: Use a non-nucleophilic base like triethylamine or pyridine. Pyridine can also serve as a catalyst.[2]

      • Stoichiometry: A slight excess of the amine (4-(aminomethyl)pyridine) (1.1-1.2 equivalents) can help drive the reaction to completion by ensuring the full consumption of the methanesulfonyl chloride.[1]

  • Suboptimal Temperature: The reaction is typically performed at a low temperature to control its exothermic nature and minimize side reactions.

    • Procedure:

      • Dissolve 4-(aminomethyl)pyridine and the base in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add a solution of methanesulfonyl chloride in the same anhydrous solvent dropwise to the cooled amine solution.

      • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting Start Low Yield Observed Check_Anhydrous Verify Anhydrous Conditions (Glassware, Solvents, Atmosphere) Start->Check_Anhydrous Check_Base Evaluate Base (Type, Stoichiometry) Check_Anhydrous->Check_Base Conditions OK Solution_Anhydrous Implement Strict Anhydrous Techniques Check_Anhydrous->Solution_Anhydrous Moisture Suspected Check_Temp Assess Reaction Temperature Check_Base->Check_Temp Base is Appropriate Solution_Base Use Non-Nucleophilic Base (e.g., Pyridine, Triethylamine) Adjust Stoichiometry Check_Base->Solution_Base Base is Suboptimal Check_Purity Analyze Starting Material Purity Check_Temp->Check_Purity Temperature OK Solution_Temp Maintain Low Initial Temperature (0 °C) and Gradual Warming Check_Temp->Solution_Temp Temperature Not Controlled Solution_Purity Purify Starting Materials (Distillation/Recrystallization) Check_Purity->Solution_Purity Impurities Detected Improved_Yield Improved Yield Check_Purity->Improved_Yield Purity OK, Re-evaluate All Steps Solution_Anhydrous->Improved_Yield Solution_Base->Improved_Yield Solution_Temp->Improved_Yield Solution_Purity->Improved_Yield

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing an unexpected side product in my reaction mixture. What could it be, and how can I prevent its formation?

Answer:

The most probable side product in this reaction is the bis-sulfonated product, N,N-bis(methylsulfonyl)-4-(aminomethyl)pyridine, especially if there are issues with stoichiometry or the reaction conditions. Another possibility is the reaction of methanesulfonyl chloride with the pyridine nitrogen.

Causality and Prevention:

  • Bis-sulfonylation: Primary amines can sometimes react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product. This is more likely to occur if there is a localized excess of methanesulfonyl chloride.

    • Prevention:

      • Controlled Addition: Add the methanesulfonyl chloride solution slowly and dropwise to the amine solution with vigorous stirring. This ensures that the sulfonyl chloride reacts with the primary amine before it can react with the newly formed sulfonamide.

      • Stoichiometry Control: Use a slight excess of the 4-(aminomethyl)pyridine to ensure the complete consumption of the methanesulfonyl chloride.[1]

  • Reaction at Pyridine Nitrogen: The nitrogen atom of the pyridine ring is also nucleophilic and could potentially react with the methanesulfonyl chloride to form a pyridinium salt. This is generally less favored than the reaction with the more nucleophilic primary amine, but it can occur under certain conditions.

    • Prevention:

      • Temperature Control: Maintaining a low reaction temperature (0 °C) disfavors this side reaction.

      • Solvent Choice: Using a less polar aprotic solvent can help to minimize the formation of charged pyridinium salt byproducts.

Analytical Identification of Side Products:

CompoundExpected Mass (m/z)Key NMR Signals
N-(pyridin-4-ylmethyl)methanesulfonamide 186.06Singlet for CH3SO2, signals for pyridyl and CH2 protons.
N,N-bis(methylsulfonyl)-4-(aminomethyl)pyridine 264.03Two singlets for the two CH3SO2 groups, signals for pyridyl and CH2 protons.
1-(methylsulfonyl)-4-(aminomethyl)pyridin-1-ium chloride 222.03Shifted pyridyl proton signals, singlet for CH3SO2.

Question 3: I am having difficulty purifying the final product. What are the recommended purification techniques?

Answer:

Purification of N-(pyridin-4-ylmethyl)methanesulfonamide can be challenging due to its polarity and potential for contamination with starting materials or side products. A combination of techniques is often necessary.

Recommended Purification Strategy:

  • Aqueous Workup:

    • After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Extract the aqueous layer several times with a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • Flash column chromatography on silica gel is the most effective method for separating the desired product from impurities.

    • Eluent System: A gradient elution system is recommended. Start with a less polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane.

    • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Recrystallization:

    • If the product obtained after chromatography is a solid and still contains minor impurities, recrystallization can be an effective final purification step.

    • Solvent Selection: A suitable solvent system for recrystallization would be a mixture of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., diethyl ether, hexanes). The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Purification Workflow:

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (NaHCO3 wash, Extraction) Start->Workup Chromatography Silica Gel Column Chromatography (DCM/MeOH Gradient) Workup->Chromatography Purity_Check Assess Purity (TLC, NMR) Chromatography->Purity_Check Recrystallization Recrystallization (e.g., MeOH/Ether) Purity_Check->Recrystallization Minor Impurities Present Final_Product Pure N-(pyridin-4-ylmethyl)methanesulfonamide Purity_Check->Final_Product Purity > 98% Recrystallization->Final_Product

Caption: Recommended purification workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-(pyridin-4-ylmethyl)methanesulfonamide?

A1: N-(pyridin-4-ylmethyl)methanesulfonamide should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and carbon dioxide.

Q2: What are the key safety precautions to take when working with methanesulfonyl chloride?

A2: Methanesulfonyl chloride is a corrosive, lachrymatory, and moisture-sensitive reagent. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure that all equipment is dry before use to prevent a violent reaction with water.

Q3: Can I use other sulfonylating agents besides methanesulfonyl chloride?

A3: Yes, other sulfonylating agents can be used to synthesize analogous compounds. For example, using p-toluenesulfonyl chloride would yield 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide.[3] The reaction conditions would be similar, but purification strategies may need to be adjusted based on the properties of the resulting sulfonamide.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). Spot the reaction mixture on a silica gel TLC plate alongside the starting amine. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot will indicate the progression of the reaction. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.

References

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Accessed January 26, 2026.
  • Thieme.
  • Organic Chemistry Portal.
  • National Institutes of Health. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC. Accessed January 26, 2026.
  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters. Accessed January 26, 2026.
  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. Accessed January 26, 2026.
  • ChemicalBook. N-Methyl methanesulfonamide | 1184-85-6. Accessed January 26, 2026.
  • PubChem. 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | C13H14N2O2S | CID 651192. Accessed January 26, 2026.
  • PubChem. N-[4-(4-amino-6-pyridin-3-ylfuro[2,3-d]pyrimidin-5-yl)phenyl]methanesulfonamide. Accessed January 26, 2026.
  • Analytical Methods. Accessed January 26, 2026.
  • BenchChem. common issues in sulfonamide synthesis and solutions. Accessed January 26, 2026.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Accessed January 26, 2026.

Sources

Troubleshooting

Addressing N-(pyridin-4-ylmethyl)methanesulfonamide experimental artifacts

Welcome to the technical support center for N-(pyridin-4-ylmethyl)methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and potent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(pyridin-4-ylmethyl)methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and potential artifacts encountered when working with this compound. As Senior Application Scientists, we provide not only protocols but also the underlying rationale to empower you to make informed decisions in your experiments.

Introduction to N-(pyridin-4-ylmethyl)methanesulfonamide

N-(pyridin-4-ylmethyl)methanesulfonamide is a versatile intermediate compound utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyridine ring and a sulfonamide group, makes it a valuable scaffold in drug discovery, particularly for neurological disorders, oncology, and infectious diseases. However, these same structural motifs can also be the source of experimental artifacts. This guide provides a structured approach to identifying and mitigating these potential issues.

Frequently Asked Questions (FAQs)

Q1: My experimental results with N-(pyridin-4-ylmethyl)methanesulfonamide are inconsistent. What are the most common causes?

A: Inconsistent results often stem from issues with compound stability, solubility, or purity. Degradation during storage or in your assay medium, precipitation of the compound, or the presence of active impurities can all lead to variability. We recommend starting with a systematic check of your compound's integrity and solubility in your specific experimental system.

Q2: I'm observing unexpected cytotoxicity in my cell-based assays. Could the compound be the cause?

A: Yes, unexpected cytotoxicity can arise from several factors related to the compound itself. These include the formation of reactive metabolites, off-target effects on essential cellular pathways, or the presence of cytotoxic impurities from the synthesis process. It is crucial to perform control experiments to distinguish between on-target and off-target effects.

Q3: How can I be sure that the observed activity is due to N-(pyridin-4-ylmethyl)methanesulfonamide and not an artifact?

A: A multi-pronged approach is essential for validating your results. This includes confirming the purity of your compound batch, assessing its stability under your experimental conditions, running counter-assays to rule out assay interference, and performing structure-activity relationship (SAR) studies with analogs if available.

Troubleshooting Guides

Section 1: Compound Purity, Handling, and Storage

Q: How do I verify the purity of my N-(pyridin-4-ylmethyl)methanesulfonamide sample?

A: The purity of your compound is paramount for reproducible results. Impurities from synthesis can have their own biological activity.

Expertise & Experience: We recommend using Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your sample. This technique can separate the parent compound from impurities and provide their mass-to-charge ratio for identification.

Protocol 1: Purity Assessment by LC-MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of N-(pyridin-4-ylmethyl)methanesulfonamide in a suitable solvent such as methanol or acetonitrile. Dilute this stock solution to a final concentration of 10 µg/mL in the mobile phase.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Data Analysis: Integrate the peak area of the parent compound (Expected m/z for [M+H]⁺: 187.05) and any impurity peaks. Calculate purity as (Area of parent peak / Total area of all peaks) x 100.

Trustworthiness: A purity level of >95% is generally recommended for in vitro studies. If significant impurities are detected, purification by techniques like preparative HPLC is advised.[2][3][4]

Q: What are the optimal storage conditions for N-(pyridin-4-ylmethyl)methanesulfonamide?

A: Proper storage is crucial to prevent degradation.

Section 2: In-Assay Problems

Q: I am seeing precipitation of the compound in my aqueous assay buffer. How can I address this?

A: Sulfonamides can have limited aqueous solubility. Precipitation will lead to a lower effective concentration and highly variable results.

Expertise & Experience: The solubility of methanesulfonamide is generally low in aqueous solutions.[5] We recommend the following troubleshooting steps:

  • Determine Kinetic Solubility: Use nephelometry or visual inspection to determine the concentration at which the compound starts to precipitate in your specific assay buffer.

  • Adjust Solvent Concentration: If using a DMSO stock, ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) and consistent across all experiments.

  • Use of Surfactants: In some biochemical assays, a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) can help maintain compound solubility. However, test for any effects of the surfactant on your assay.

  • pH Considerations: The pyridine moiety can be protonated at acidic pH, which may affect solubility. Ensure your buffer pH is stable and appropriate for your assay.

Q: My fluorescence-based assay is showing high background or unexpected quenching. Could the compound be interfering?

A: Yes, compounds with aromatic rings, like the pyridine in N-(pyridin-4-ylmethyl)methanesulfonamide, can interfere with fluorescence assays.[6][7]

Expertise & Experience: Interference can occur through two main mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your assay dye.

  • Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, reducing the signal.

Protocol 2: Assessing Fluorescence Interference

  • Compound-Only Control: In your assay plate, include wells with the assay buffer and the compound at the highest concentration used, but without the fluorescent dye or biological components. Read the fluorescence at your assay's wavelengths. A significant signal indicates autofluorescence.

  • Dye + Compound Control: Include wells with the assay buffer, your fluorescent dye, and the compound. Compare the signal to wells with the dye alone. A decrease in signal suggests quenching.

Trustworthiness: If interference is detected, consider using a fluorescent dye with a different spectral profile (e.g., red-shifted dyes) or switching to a non-fluorescent assay format, such as a luminescence-based assay.[6][7][8]

Section 3: Interpreting Unexpected Biological Activity

Q: I'm observing a biological effect that doesn't seem related to my primary hypothesis. What could be the cause?

A: This could be due to off-target effects or the formation of reactive metabolites.

Expertise & Experience: The pyridinyl sulfonamide scaffold is present in many kinase inhibitors.[9][10][11] It's plausible that N-(pyridin-4-ylmethyl)methanesulfonamide could have off-target activity on various kinases. Additionally, related sulfonamides are known to form reactive metabolites that can covalently modify proteins, leading to a range of cellular responses.[12]

dot

Off_Target_Effects cluster_direct Direct Off-Target Effects cluster_indirect Indirect Effects Compound N-(pyridin-4-ylmethyl)methanesulfonamide Kinase Kinase Inhibition (e.g., VEGFR, EGFR) Compound->Kinase Direct Binding IonChannel Ion Channel Modulation (e.g., hERG) Compound->IonChannel Direct Binding Metabolism CYP450 Metabolism Compound->Metabolism ReactiveMetabolite Reactive Metabolite (e.g., Hydroxylamine) Metabolism->ReactiveMetabolite CovalentBinding Covalent Protein Binding ReactiveMetabolite->CovalentBinding CellularStress Cellular Stress / Toxicity CovalentBinding->CellularStress

Caption: Potential pathways for off-target effects.

Protocol 3: Screening for Reactive Metabolite Formation

This assay detects the formation of electrophilic metabolites by trapping them with glutathione (GSH).

  • Incubation: Incubate N-(pyridin-4-ylmethyl)methanesulfonamide (e.g., 10 µM) with liver microsomes (human or rat, ~1 mg/mL protein) and a NADPH regenerating system in the presence of 1 mM GSH.

  • Time Points: Take samples at 0, 15, 30, and 60 minutes. Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis by LC-MS/MS: Analyze the samples for the presence of a GSH adduct. The expected mass of the adduct would be the mass of the parent compound + mass of GSH (~307.3 g/mol ).

  • Control: Run a parallel incubation without the NADPH regenerating system. Adduct formation only in the presence of NADPH suggests metabolism-dependent reactivity.

Trustworthiness: The detection of a GSH adduct is a strong indicator that your compound can form reactive metabolites, which may be responsible for idiosyncratic toxicity.[12]

Data Summary

Potential IssueKey IndicatorRecommended Action
Purity Multiple peaks in LC-MS chromatogram.Purify the compound; re-test.
Solubility Visible precipitate in assay medium.Determine kinetic solubility; adjust solvent concentration.
Stability Decreased compound concentration over time.Store properly; assess stability in assay medium.
Assay Interference High background or signal quenching.Run compound-only and dye+compound controls; switch assay format.
Off-Target Effects Unexplained biological activity.Screen against a panel of relevant off-targets (e.g., kinases).
Reactive Metabolites Formation of GSH adducts in vitro.Redesign compound to block metabolic "hot spots".

References

  • Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. PubMed. Available from: [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography. PubMed. Available from: [Link]

  • Pyridine sulfonamide as a small key organic molecule for the potential treatment of type-II diabetes mellitus and Alzheimer's disease: In vitro studies against yeast α-glucosidase, acetylcholinesterase and butyrylcholinesterase. PubMed. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

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  • Development and validation of LC-MS/MS method for determination of methanesulfonamide in human urine | Request PDF. ResearchGate. Available from: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available from: [Link]

  • Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. PubMed. Available from: [Link]

  • 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | C13H14N2O2S | CID 651192. PubChem. Available from: [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. Available from: [Link]

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  • Kinase inhibitors for which specificity profiles were determined. ResearchGate. Available from: [Link]

  • Regulation of the Switchable Luminescence of Tridentate Platinum(II) Complexes by Photoisomerization. PMC - NIH. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available from: [Link]

  • (NE)-N-[[1-[[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;methanesulfonate. PubChem. Available from: [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. Available from: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available from: [Link]

  • Interference with Fluorescence and Absorbance | Request PDF. ResearchGate. Available from: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available from: [Link]

  • LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride. PubMed. Available from: [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. Available from: [Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PMC - NIH. Available from: [Link]

  • Interference with Fluorescence and Absorbance. PubMed. Available from: [Link]

  • Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. PMC - NIH. Available from: [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. Available from: [Link]

  • hERG toxicity assessment: Useful guidelines for drug design. PubMed. Available from: [Link]

  • Cell culture media impact on drug product solution stability. PubMed. Available from: [Link]

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  • Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide | Request PDF. ResearchGate. Available from: [Link]

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Optimization

Improving solubility of N-(pyridin-4-ylmethyl)methanesulfonamide for biological assays

A Guide to Improving Solubility for Biological Assays Welcome to the technical support center for N-(pyridin-4-ylmethyl)methanesulfonamide. As Senior Application Scientists, we understand that realizing the full potentia...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Solubility for Biological Assays

Welcome to the technical support center for N-(pyridin-4-ylmethyl)methanesulfonamide. As Senior Application Scientists, we understand that realizing the full potential of a promising compound is often hindered by a fundamental challenge: solubility. This guide is designed for researchers and drug development professionals to provide expert insights and actionable protocols for overcoming solubility issues with N-(pyridin-4-ylmethyl)methanesulfonamide in your biological assays.

Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: I'm having trouble dissolving N-(pyridin-4-ylmethyl)methanesulfonamide. Why is this happening?

A: The solubility behavior of a compound is dictated by its physicochemical properties. N-(pyridin-4-ylmethyl)methanesulfonamide possesses a moderately lipophilic character and a structure capable of forming a stable crystal lattice. This combination means that significant energy is required to break apart the solid-state compound (overcome the lattice energy) and to accommodate the molecule within an aqueous environment (overcome the hydrophobic effect). Many new chemical entities exhibit poor aqueous solubility, which can pose significant challenges for in vitro and in vivo assays.[1]

Q2: What are the key chemical properties of N-(pyridin-4-ylmethyl)methanesulfonamide that I should be aware of?

A: Understanding the molecule's structure and properties is the first step in designing a successful solubilization strategy. The key characteristics are summarized below. The presence of an ionizable pyridine ring is the most critical feature to exploit.

PropertyValue / StructureSignificance for Solubility
Chemical Structure The structure contains both a polar sulfonamide group and a basic pyridine ring, alongside nonpolar hydrocarbon regions. This amphipathic nature contributes to its limited aqueous solubility.
Molecular Formula C₇H₁₀N₂O₂S-
Molecular Weight 186.23 g/mol Affects molarity calculations for stock solutions.[2]
Predicted logP ~0.2 - 0.5Indicates moderate lipophilicity. Compounds with higher logP values tend to have lower aqueous solubility.[3]
Predicted pKa (Basic) ~5.2This is the pKa of the conjugate acid (pyridinium ion). At pH values below 5.2, the pyridine nitrogen becomes protonated (positively charged), which dramatically increases aqueous solubility.[4]
Predicted pKa (Acidic) ~10.5This is the pKa of the sulfonamide N-H proton. It is weakly acidic and generally not deprotonated under physiological pH, making it less useful for solubility enhancement in most biological assays.
Q3: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What went wrong?

A: This is a classic example of a "solvent-shift" precipitation, a common issue in biological assays.[5] You created a highly concentrated, kinetically soluble stock solution in a strong organic solvent (DMSO). When this stock is diluted into an aqueous buffer where the compound has very low thermodynamic solubility, the DMSO concentration drops dramatically. The buffer can no longer support the high concentration of the compound, causing it to rapidly precipitate or "crash out." The key is to ensure your final compound concentration in the assay is below its solubility limit in the final assay medium (including the low percentage of co-solvent).

Troubleshooting Guide & Experimental Protocols

This section provides a tiered approach to systematically improving the solubility of N-(pyridin-4-ylmethyl)methanesulfonamide. We recommend starting with Strategy 1 before moving to more complex methods.

Strategy 1: pH Modification (First Line of Attack)

The basic pyridine nitrogen is the ideal handle for solubility manipulation. By lowering the pH of your aqueous buffer, you can protonate this nitrogen, forming a much more water-soluble pyridinium salt.

A: You can perform a simple pH-solubility screen to determine the optimal pH for your assay. Since the pKa of the pyridinium ion is approximately 5.2, a buffer with a pH at or below this value should significantly enhance solubility.[4][6] However, you must ensure the chosen pH is compatible with your biological system (e.g., cells, enzymes).

  • Prepare Buffers: Prepare a series of biologically compatible buffers across a pH range (e.g., pH 7.4, 6.5, 6.0, 5.5, 5.0). Common buffers include MES (pH 5.5-6.7) and Acetate (pH 3.6-5.6), but always verify their compatibility with your assay.

  • Prepare Compound Slurry: Add an excess amount of solid N-(pyridin-4-ylmethyl)methanesulfonamide to a known volume of each buffer in separate vials (e.g., 1-2 mg in 1 mL). The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid from Supernatant: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify Soluble Compound: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration using a calibrated HPLC-UV or LC-MS method.

  • Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to identify the pH at which solubility meets your assay requirements.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound Precipitates check_ph Is assay pH < 6.0? start->check_ph adjust_ph Strategy 1: Lower Buffer pH (e.g., to pH 5.5-6.5) check_ph->adjust_ph No check_cosolvent Strategy 2: Use a Co-solvent (e.g., DMSO, PEG 400) check_ph->check_cosolvent Yes ph_ok Is solubility now sufficient? adjust_ph->ph_ok ph_ok->check_cosolvent No success Proceed with Assay ph_ok->success Yes cosolvent_ok Is solubility sufficient AND vehicle tolerated? check_cosolvent->cosolvent_ok use_cyclo Strategy 3: Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) cosolvent_ok->use_cyclo No cosolvent_ok->success Yes cyclo_ok Is solubility sufficient? use_cyclo->cyclo_ok cyclo_ok->success Yes fail Consult Formulation Specialist cyclo_ok->fail No G cluster_0 Cyclodextrin Inclusion Complex Formation compound Poorly Soluble Compound plus + cyclo Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cyclo->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD or SBE-β-CD in your desired aqueous buffer (e.g., 10-20% w/v). These are highly soluble.

  • Add Compound: Add a weighed amount of N-(pyridin-4-ylmethyl)methanesulfonamide to the cyclodextrin solution to achieve your target concentration.

  • Facilitate Complexation: Vortex the mixture vigorously. Tightly cap the vial and place it on a shaker or rotator at room temperature overnight to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process.

  • Clarify Solution: After incubation, check for any undissolved material. If present, it indicates you have exceeded the maximum solubility with that cyclodextrin concentration. Centrifuge or filter (using a 0.22 µm filter compatible with your compound) the solution to remove any undissolved solid. The clear filtrate/supernatant is your final, soluble formulation.

  • Assay Considerations: As with co-solvents, you must run a vehicle control with the same concentration of cyclodextrin in your assay to ensure it has no independent biological effects.

Best Practices and Final Checks
Q8: How should I prepare and store my stock solutions to ensure stability and prevent precipitation?

A: Proper handling is critical for reproducible results.

  • Use High-Quality Solvents: Always use anhydrous, high-purity DMSO to prepare your primary stock. Water in DMSO can reduce its solvating power and cause degradation over time. [2]* Storage: Store 100% DMSO stocks in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce water condensation and may cause the compound to fall out of solution over time.

Q9: How can I be certain my compound is truly dissolved in the final assay medium?

A: Visual inspection is the first and most important check.

  • Look for Clarity: Hold the plate or tube up to a light source. The solution should be perfectly clear.

  • Check for Precipitate: Look for any visible particles, crystals, or a hazy/milky appearance (turbidity). This indicates the compound has precipitated. [7]* If in Doubt, Lower the Concentration: If you are unsure, the safest course of action is to remake the solution at a lower concentration. Erroneous results due to compound precipitation are a common source of assay failure and misleading structure-activity relationships (SAR). [5]

References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • PubChem. (n.d.). 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. Journal of Pharmaceutical Sciences, 100(11), 4935-4954. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • Wikipedia. (2024). Pyridine. Retrieved January 26, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]

  • Tureli, A. E., Torge, A., & Jiskra, J. (2010). Solvent selection for insoluble ligands, a challenge for biological assay development: a TNF-α/SPD304 study. Molecular BioSystems, 6(10), 1913-1921. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved January 26, 2026, from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved January 26, 2026, from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved January 26, 2026, from [Link]

  • Szejtli, J. (2005). Past, present, and future of cyclodextrin research. Pure and Applied Chemistry, 77(6), 1103-1115. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. Retrieved January 26, 2026, from [Link]

  • BEPLS. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. Retrieved January 26, 2026, from [Link]

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Troubleshooting

Technical Support Center: Synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide

Welcome to the technical support guide for the synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide. This resource is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide. This resource is designed for researchers, medicinal chemists, and process development professionals. Our goal is to move beyond simple protocols and provide in-depth, field-tested insights into the causality of common synthetic challenges. This guide is structured as a series of frequently asked questions (FAQs) that address specific issues you may encounter, ensuring a self-validating approach to your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

I. Core Reaction and Mechanism

Question 1: What is the fundamental reaction mechanism for the synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide, and what are the critical control points?

Answer: The synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide is a classic nucleophilic substitution reaction. The primary amine of 4-(aminomethyl)pyridine (also known as 4-picolylamine) acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride (MsCl).[1][2] This reaction forms a sulfonamide bond. The process generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.

The critical control points are:

  • Stoichiometry: Precise control over the molar ratios of reactants is essential to prevent side reactions.

  • Base Selection: The choice of base affects reaction rate and the impurity profile. A non-nucleophilic base is typically required.[1]

  • Temperature Management: The reaction is often exothermic. Low-temperature addition of the sulfonyl chloride is crucial for selectivity.[3]

  • Anhydrous Conditions: Methanesulfonyl chloride is highly susceptible to hydrolysis.[3][4]

Below is a diagram illustrating the primary reaction pathway.

G amine 4-(Aminomethyl)pyridine (Nucleophile) product N-(pyridin-4-ylmethyl)methanesulfonamide amine->product + MsCl mscl Methanesulfonyl Chloride (Electrophile) hcl HCl product->hcl base Base (e.g., Triethylamine) base->amine

Caption: Primary reaction pathway for sulfonamide formation.

II. Troubleshooting Low Yield and Incomplete Reactions

Question 2: My reaction yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted 4-(aminomethyl)pyridine. What are the likely causes?

Answer: Observing significant unreacted starting amine is a common issue that typically points to one of three problems: inactivation of the nucleophile, degradation of the electrophile, or suboptimal reaction conditions.

  • Inactivation of 4-(aminomethyl)pyridine: The most frequent cause is the protonation of the amine by the HCl generated during the reaction. If the base is insufficient or inefficient, the amine starting material will exist as an ammonium salt, which is not nucleophilic.

  • Degradation of Methanesulfonyl Chloride: MsCl is highly reactive towards water.[3][4] If your solvent and glassware are not scrupulously dry, the MsCl will hydrolyze to methanesulfonic acid. This not only consumes your reagent but also generates more acid to inactivate the starting amine.

  • Suboptimal Temperature: While low temperature is needed for the initial addition, the reaction may require warming to room temperature or even gentle heating to proceed to completion. If the temperature is kept too low for too long, the reaction rate may be impractically slow.

Troubleshooting Protocol: Addressing Low Conversion

Problem SymptomProbable CauseRecommended Action
Unreacted amine starting materialInsufficient Base: Not enough base to scavenge HCl.Use at least 1.1-1.2 equivalents of a tertiary amine base (e.g., triethylamine, DIPEA).
Hydrolysis of MsCl: Presence of water in the reaction.Ensure all glassware is oven-dried. Use an anhydrous solvent (e.g., DCM, THF) from a freshly opened bottle or a solvent purification system.
Reaction Too Cold: Insufficient thermal energy.After dropwise addition of MsCl at 0 °C, allow the reaction to warm to room temperature and stir for several hours or overnight.[5] Monitor by TLC.
Poor Reagent Quality: Degradation of MsCl during storage.Use a fresh bottle of methanesulfonyl chloride. It is a lachrymator and should be handled with care in a fume hood.[3]

Below is a workflow to diagnose low-yield issues.

G start Low Yield with Unreacted Amine q1 Was the solvent anhydrous and base stoichiometry correct (>1.1 eq)? start->q1 sol1 Action: Use oven-dried glassware, anhydrous solvent, and >1.1 eq. of base. q1->sol1 No q2 Was MsCl added slowly at 0°C, then warmed to room temp? q1->q2 Yes end Re-run Experiment sol1->end sol2 Action: Implement strict temperature control. Add dropwise at 0°C, then stir overnight at RT. q2->sol2 No q3 Is the MsCl reagent old or discolored? q2->q3 Yes sol2->end sol3 Action: Use a fresh bottle of methanesulfonyl chloride. q3->sol3 Yes q3->end No sol3->end Side_Reactions cluster_side Side Products amine 4-(Aminomethyl)pyridine product Desired Product (N-Sulfonamide) amine->product + MsCl (Path A - Desired) py_sulf Pyridinium Salt amine->py_sulf + MsCl (Path C - Ring Attack) mscl MsCl bis_sulf Bis-Sulfonylated Impurity product->bis_sulf + MsCl / Base (Path B - Over-reaction)

Caption: Competing reaction pathways in the synthesis.

Question 4: How can I specifically prevent the formation of the bis-sulfonylated impurity?

Answer: Preventing the bis-sulfonylated impurity is primarily a matter of controlling stoichiometry and the order of addition.

  • Control Stoichiometry: The most effective method is to use a slight excess of the amine (e.g., 1.05 to 1.1 equivalents) relative to the methanesulfonyl chloride (1.0 equivalent). This ensures that the MsCl is the limiting reagent and is consumed before it can significantly react with the product. Avoid using an excess of MsCl.

  • Slow, Cold Addition: Add the methanesulfonyl chloride dropwise to the solution of the amine and base at 0 °C. This maintains a low instantaneous concentration of MsCl, favoring the reaction with the more abundant and more nucleophilic starting amine over the sulfonamide product anion.

  • Choice of Base: While a strong base is needed to deprotonate the initial ammonium salt, an overly strong base (like NaH or LDA) used in stoichiometric amounts could deprotonate the product sulfonamide more readily, increasing the rate of the second sulfonylation. A tertiary amine base like triethylamine strikes the right balance.

Experimental Protocol: Minimizing Bis-Sulfonylation

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-(aminomethyl)pyridine (1.05 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition: Prepare a solution of methanesulfonyl chloride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of MsCl and the appearance of the desired product versus the bis-sulfonylated impurity.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to separate the desired product from any impurities.

References

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). National Institutes of Health. [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2014). ResearchGate. [Link]

  • CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide. (n.d.).
  • Procter, D. J., et al. (2013). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Methanesulfonyl chloride. (n.d.). Wikipedia. [Link]

  • Sulfonamide. (n.d.). Wikipedia. [Link]

  • Methanesulfonyl Cyanide. (n.d.). Organic Syntheses. [Link]

  • Ghavtadze, N., et al. (2014). Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]

  • EP1893585A1 - Process for the preparation of n-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-n-methyl-methanesulfonamide. (n.d.).
  • US3574740A - Method of preparing methane sulfonamide and its derivatives. (n.d.).
  • WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide. (n.d.).
  • Synthesis of N-(2,4-difluorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide. (n.d.). Example 11.
  • Alvarez-Builla, J., et al. (2008). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. ResearchGate. [Link]

  • Synthesis of new pyridines with sulfonamide moiety.... (2021). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines.... (2023). Princeton University. [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.).
  • Synthesis of functionalized pyridinium salts bearing a free amino group. (2014). Arkivoc. [Link]

  • Methanesulfonyl Chloride | Properties, Structure & Mesylation. (n.d.). Study.com. [Link]

  • Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. (2020). European Medicines Agency. [Link]

  • Scheme 3: Mechanism of N-(pyridin-4-yl)(tolu-4-yl)sulphonamide.... (n.d.). ResearchGate. [Link]

  • Synthesis of Novel Sulfonamide Derivatives.... (n.d.). MDPI. [Link]

  • The facile synthesis of a pyrimidinyl sulfonamide.... (2014). ResearchGate. [Link]

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Optimization

Technical Support Center: Enhancing the Bioavailability of N-(pyridin-4-ylmethyl)methanesulfonamide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the enhancement of oral bioavailability for N-(pyridin-4-ylmethyl)methanesulfonamide derivatives. This class of compounds, while promising, often presents significant challenges related to solubility, permeability, and metabolic stability. This resource is designed to explain the causality behind experimental choices and provide robust, self-validating protocols to overcome these hurdles.

Introduction: The Bioavailability Challenge

N-(pyridin-4-ylmethyl)methanesulfonamide derivatives incorporate key pharmacophores—the pyridine ring and the sulfonamide group—which are prevalent in many clinically significant drugs.[1] However, the combination of a potentially basic pyridine moiety and a weakly acidic sulfonamide can lead to complex physicochemical properties. The primary obstacles to achieving adequate oral bioavailability for these molecules typically fall into three categories:

  • Poor Aqueous Solubility & Dissolution: The crystalline nature and lipophilicity of these compounds often limit their ability to dissolve in gastrointestinal fluids, a prerequisite for absorption.[2][3]

  • Low Intestinal Permeability: The drug must be able to pass through the intestinal epithelium to reach systemic circulation.

  • Extensive First-Pass Metabolism: The liver and gut wall contain enzymes that can metabolize the drug before it reaches the bloodstream, reducing the concentration of the active compound.[4][5]

This guide provides a structured approach to identifying and solving these issues through a series of targeted questions and detailed experimental workflows.

Logical Workflow for Bioavailability Enhancement

Before diving into specific troubleshooting, it's crucial to have a systematic plan. The following workflow illustrates a logical progression for diagnosing and addressing bioavailability issues with your compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Problem Diagnosis cluster_2 Phase 3: Targeted Strategies cluster_3 Phase 4: Formulation & Evaluation A Start: New N-(pyridin-4-ylmethyl) methanesulfonamide Derivative B Determine Aqueous Solubility (Kinetic & Thermodynamic) A->B C Assess in vitro Permeability (e.g., PAMPA) B->C D Problem Identification C->D E Solubility/Dissolution Enhancement Strategies D->E Low Solubility F Permeability Enhancement Strategies D->F Low Permeability G Metabolic Stability Enhancement Strategies D->G High First-Pass Metabolism H Advanced Formulation (e.g., Nanoparticles, SEDDS) E->H F->H G->H I In Vitro Dissolution & In Vivo PK Studies H->I J Establish IVIVC I->J K Goal: Optimized Formulation with Enhanced Bioavailability J->K

Caption: A decision-making workflow for enhancing compound bioavailability.

Section 1: Troubleshooting Poor Solubility and Dissolution Rate

A drug must be in solution at the site of absorption to be bioavailable.[2] This section addresses the most common initial hurdle.

FAQ 1: My compound is practically insoluble in water (<0.1 mg/mL). What are the primary strategies I should consider?

When facing poor aqueous solubility, the goal is to increase the dissolution rate and/or the apparent solubility of the compound. The most effective initial strategies are physical modifications.

Answer: You have several powerful options, with Solid Dispersions and Particle Size Reduction being the most common and effective starting points.

  • Strategy 1.1: Amorphous Solid Dispersions

    Causality: Crystalline compounds require energy to break their crystal lattice before they can dissolve. By converting the drug to a high-energy amorphous state and dispersing it within a hydrophilic polymer matrix, you bypass this energy barrier.[6] The polymer also helps prevent recrystallization and can maintain supersaturation in solution.[6]

    Troubleshooting Guide: "My solid dispersion is not improving the dissolution rate."

    • Is the drug truly amorphous? Use Differential Scanning Calorimetry (DSC) to check for a melting endotherm (indicates crystallinity) and Powder X-Ray Diffraction (PXRD) to look for sharp peaks. An amorphous solid will show a broad halo, not distinct peaks.

    • Is the polymer appropriate? The drug and polymer must be miscible. If they phase-separate, you won't see a benefit. Test different polymers with varying properties (e.g., PVP, HPMC, Soluplus®).

    • Is the drug-to-polymer ratio optimized? Too little polymer may not prevent recrystallization, while too much can lead to a very slow-dissolving, gel-like matrix. Test ratios from 1:1 to 1:9 (drug:polymer).

    Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

    • Selection: Choose a water-soluble polymer (e.g., HPMC E5, PVP K30) and a volatile organic solvent (e.g., methanol, acetone) in which both your compound and the polymer are soluble.

    • Dissolution: Dissolve the N-(pyridin-4-ylmethyl)methanesulfonamide derivative and the chosen polymer in the solvent at the desired ratio (e.g., 1:3 drug:polymer). Ensure complete dissolution.

    • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The goal is a thin, clear film.

    • Drying: Place the resulting solid in a vacuum oven at 40-50°C for 24-48 hours to remove residual solvent.

    • Processing: Scrape the dried film and gently mill it into a fine powder.

    • Characterization: Perform dissolution testing (USP Apparatus II) in a relevant buffer (e.g., pH 1.2, 4.5, 6.8) and compare the profile to the pure, crystalline drug. Confirm amorphicity with DSC and PXRD.

  • Strategy 1.2: Particle Size Reduction (Micronization/Nanonization)

    Causality: The Noyes-Whitney equation describes the rate of dissolution. By decreasing the particle size, you dramatically increase the surface area available for dissolution, which in turn increases the dissolution rate.[7] Nanotechnology-based approaches can further enhance solubility and uptake.[8][9]

    Troubleshooting Guide: "Micronization improved dissolution slightly, but not enough."

    • Are you reaching the nano-scale? Standard milling may only achieve micron-sized particles. For very poorly soluble drugs, nano-suspensions created by wet-bead milling or high-pressure homogenization are often necessary.

    • Is particle aggregation occurring? Very small particles have high surface energy and tend to re-agglomerate. Include a stabilizer (surfactant or polymer) in your formulation to prevent this.

    • Is the compound's solubility fundamentally too low? If the thermodynamic solubility is extremely low, increasing the dissolution rate alone may not be sufficient. In this case, a solid dispersion or a lipid-based formulation might be a better choice.

Technique Mechanism of Action Advantages Disadvantages
Solid Dispersion Converts drug to amorphous state within a hydrophilic carrier.[10]Significant increase in apparent solubility and dissolution rate.Potential for recrystallization; requires miscibility of drug and polymer.
Micronization Increases surface area by reducing particle size to the micron range.Simple, established technology.Limited effectiveness for extremely insoluble compounds; risk of aggregation.
Nanonization Reduces particle size to the nanometer range, increasing surface area and saturation solubility.[11]Large increase in dissolution velocity; can improve absorption.[12]More complex manufacturing; requires stabilizers to prevent aggregation.
Salt Formation Converts the drug into a salt form with higher aqueous solubility.[2]Can dramatically increase solubility.Requires an ionizable group; the salt may be less stable or convert back to the free form in the GI tract.

Section 2: Addressing Poor Intestinal Permeability

If your compound dissolves well but still shows poor absorption, the bottleneck may be its inability to cross the intestinal wall.

FAQ 2: My formulation provides good dissolution, but in vivo absorption is still low. How can I determine if permeability is the issue?

Answer: You need to use an in vitro model to assess the compound's intrinsic permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent, high-throughput first screen. For more detailed mechanistic information, a cell-based assay like the Caco-2 model is the gold standard.[13]

  • Strategy 2.1: Assess Permeability with PAMPA

    Causality: PAMPA measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane mimicking the cell membrane, into an acceptor compartment.[14] It specifically measures passive diffusion.

    Troubleshooting Guide: "My compound shows low permeability in the PAMPA assay. What does this mean?"

    • High Lipophilicity/Polarity: If the compound is too lipophilic (high LogP), it may get trapped in the lipid membrane and not enter the acceptor compartment. If it's too polar (high TPSA > 140 Ų), it may not be able to enter the lipid membrane at all.[15]

    • Efflux Transporter Substrate? PAMPA does not account for active transport. If your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), it will be actively pumped out of intestinal cells, resulting in low absorption.[16] This requires a Caco-2 assay to confirm.

    • pH and Ionization: The permeability of ionizable compounds is highly dependent on pH. Ensure your PAMPA assay is run at a physiologically relevant pH (e.g., 6.5) where a significant portion of the molecule is in its neutral, more permeable form.

    Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

    • Membrane Preparation: Coat a 96-well filter plate (donor) with a solution of lipids (e.g., 2% lecithin in dodecane).

    • Compound Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO). Dilute this into the donor buffer (e.g., pH 6.5) to the final testing concentration (ensure DMSO is <1%).

    • Assay Setup: Add the compound-containing buffer to the donor wells. Add fresh buffer to a 96-well acceptor plate. Place the donor filter plate on top of the acceptor plate, creating the "sandwich."

    • Incubation: Incubate the plate sandwich for a set period (e.g., 4-16 hours) at room temperature with gentle shaking.

    • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculation: Calculate the effective permeability (Pe) coefficient. Compare your results to high and low permeability control compounds (e.g., propranolol and furosemide).

Section 3: Overcoming High First-Pass Metabolism

The pyridine and sulfonamide moieties are susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver and gut wall. This "first-pass effect" can significantly reduce the amount of active drug reaching systemic circulation.[4][17]

FAQ 3: My compound has good solubility and permeability, but the oral bioavailability is still poor, and I observe high levels of metabolites in plasma. How can I mitigate first-pass metabolism?

Answer: You can address this through two primary approaches: structural modification to block metabolic "hotspots" or a prodrug strategy .

  • Strategy 3.1: Structural Modification

    Causality: Metabolism often occurs at specific, electronically vulnerable sites on a molecule. By making small chemical changes at these sites, you can block or slow down the metabolic process. A common and highly effective strategy is selective fluorination. Fluorine is a small, highly electronegative atom. Replacing a hydrogen atom with fluorine at a site of oxidative metabolism can block the reaction because the C-F bond is much stronger than the C-H bond and the electron-withdrawing nature of fluorine can deactivate adjacent sites.

    Troubleshooting Guide: "Where should I add fluorine to my molecule?"

    • Identify Metabolic Hotspots: First, you must identify where metabolism is occurring. This is done through a "metabolite identification" study, where the compound is incubated with liver microsomes and the resulting metabolites are identified by LC-MS/MS.

    • Targeted Fluorination: Once a hotspot is identified (e.g., oxidation on the pyridine ring), synthesize a new version of the molecule with a fluorine atom at that position.

    • Evaluate In Vitro Stability: Test the new, fluorinated analog in a metabolic stability assay using liver microsomes. Compare its half-life to the parent compound. A longer half-life indicates successful mitigation of metabolism.

  • Strategy 3.2: Prodrug Approach

    Causality: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[18] This can be used to mask the part of the molecule that is susceptible to first-pass metabolism. For example, if the sulfonamide nitrogen is a site of metabolism, it could be temporarily modified with a group that is later cleaved in the bloodstream. This can also be used to improve solubility or permeability.[19]

    Workflow for Prodrug Design

    G A Identify Parent Drug Limitation (e.g., High First-Pass Metabolism) B Select Promoieties (e.g., Esters, Carbonates, Phosphates) A->B C Synthesize Prodrug B->C D Evaluate Prodrug Properties: - Solubility - Chemical Stability - Enzymatic Conversion Rate C->D E In Vivo Evaluation: - Measure Plasma Levels of Parent Drug After Prodrug Admin D->E

    Caption: A simplified workflow for developing a prodrug.

Section 4: Establishing In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to have a laboratory test that can predict clinical performance. This relationship is known as an In Vitro-In Vivo Correlation (IVIVC).[20][21]

FAQ 4: How can I be confident that my improved in vitro dissolution results will translate to better bioavailability in vivo?

Answer: Establishing a Level A IVIVC is the most rigorous method. This involves demonstrating a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[22]

Causality: A successful IVIVC means your in vitro dissolution method is a true surrogate for the in vivo absorption process. This is invaluable for setting manufacturing specifications and justifying certain post-approval changes without requiring additional human studies.[23]

Key Steps to Develop an IVIVC:

  • Develop Formulations: Create at least two, preferably three, formulations of your drug with different release rates (e.g., slow, medium, fast). This can be achieved by altering polymer ratios in a solid dispersion or changing particle sizes.

  • In Vitro Testing: Measure the dissolution profiles of all formulations.

  • In Vivo Testing: Administer all formulations to human subjects or an appropriate animal model and measure the plasma concentration-time profiles.

  • Data Analysis: Use deconvolution methods to calculate the in vivo absorption profile from the plasma concentration data.

  • Correlation: Plot the percentage of drug dissolved in vitro against the percentage of drug absorbed in vivo at each time point. A linear relationship indicates a strong Level A correlation.[22]

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available from: [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available from: [Link]

  • Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance. PubMed. Available from: [Link]

  • Application of Method Suitability for Drug Permeability Classification. PMC - NIH. Available from: [Link]

  • First-Pass Effect. StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Discovery of 2-Pyridinone Aminals: A Prodrug Strategy to Advance a Second Generation of HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Available from: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available from: [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. Available from: [Link]

  • Carbon Nanotubes as the Specific Drug Delivery for Sulfonamides Antibiotics: Instead of Injection. Ingenta Connect. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. Available from: [Link]

  • Synthesis, identification, and antibacterial activity of new sulfonamide nanoparticles. PubMed. Available from: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus. Available from: [Link]

  • Evaluation of drug permeability methods recommended by health authorities. ResearchGate. Available from: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available from: [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central. Available from: [Link]

  • Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors. PubMed Central. Available from: [Link]

  • Formulation and method for increasing oral bioavailability of drugs. Google Patents.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Available from: [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available from: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available from: [Link]

  • Nanotechnology in Drug Delivery Systems. ResearchGate. Available from: [Link]

  • Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. PMC - NIH. Available from: [Link]

  • In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. Kinam Park. Available from: [Link]

  • Evaluation of drug permeability methods recommended by health authorities. Bibliomed. Available from: [Link]

  • Study of First-Pass Metabolism and its Uses. Walsh Medical Media. Available from: [Link]

  • First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [Link]

  • Nanomaterials in Drug Delivery: Strengths and Opportunities in Medicine. PMC. Available from: [Link]

  • Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. ResearchGate. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. LinkedIn. Available from: [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF on ResearchGate. Available from: [Link]

  • Synthesis and evaluation of N-(methylthiophenyl)picolinamide derivatives as PET radioligands for metabotropic glutamate receptor subtype 4. PubMed. Available from: [Link]

  • Precise Delivery of Nitric Oxide Controlled by Bioorthogonal Endocellulase Ameliorates Hindlimb Ischemia. MDPI. Available from: [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. Available from: [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. ACS Publications. Available from: [Link]

  • Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies. Available from: [Link]

  • Recent Advances in Antimicrobial Nano-Drug Delivery Systems. MDPI. Available from: [Link]

  • Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. Available from: [Link]

  • The clinical implications of first-pass metabolism: treatment strategies for the 1990s. PubMed. Available from: [Link]

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Sources

Troubleshooting

Storage and handling best practices for N-(pyridin-4-ylmethyl)methanesulfonamide

Technical Support Center: N-(pyridin-4-ylmethyl)methanesulfonamide Welcome to the technical support guide for N-(pyridin-4-ylmethyl)methanesulfonamide. This resource is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(pyridin-4-ylmethyl)methanesulfonamide

Welcome to the technical support guide for N-(pyridin-4-ylmethyl)methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the storage, handling, and effective use of this compound in experimental settings. As Senior Application Scientists, we have compiled this information based on the chemical properties of its constituent moieties and best practices for analogous research chemicals.

Section 1: Compound Identification and Properties

This section provides fundamental information about the compound.

Q: What are the basic chemical properties of N-(pyridin-4-ylmethyl)methanesulfonamide?

A: N-(pyridin-4-ylmethyl)methanesulfonamide is a research chemical that features a methanesulfonamide group attached to a pyridin-4-ylmethyl moiety. The sulfonamide group often enhances solubility and reactivity, while the pyridine ring provides a site for potential interactions with biological targets, making it a valuable intermediate in pharmaceutical and agrochemical research. Below are its key identifiers.

PropertyValueSource
IUPAC Name N-(pyridin-4-ylmethyl)methanesulfonamideChemically Derived
Molecular Formula C₇H₁₀N₂O₂SChemically Derived
Molecular Weight 186.23 g/mol Chemically Derived
CAS Number Not consistently available. Always verify with your supplier's documentation.N/A
Typical Appearance White to off-white or yellowish solid/powder.General chemical knowledge

Section 2: Safety, Storage, and Stability

Proper handling and storage are critical for ensuring the compound's integrity and protecting researcher safety.

Q: What are the primary hazards and necessary personal protective equipment (PPE) when handling this compound?

A: While a specific, comprehensive hazard profile for N-(pyridin-4-ylmethyl)methanesulfonamide is not widely published, related sulfonamide compounds are known to cause skin, eye, and respiratory irritation.[1] Therefore, standard laboratory precautions are essential. Always consult the Safety Data Sheet (SDS) provided by your supplier for the most accurate information.

  • Recommended PPE: Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles.[2][3]

  • Handling: Handle the compound in a well-ventilated area. For weighing or tasks that may generate dust or aerosols, a chemical fume hood is required.[1][2][4] Avoid breathing dust or vapors.[1][3] Wash hands thoroughly after handling.[3]

Q: What are the optimal long-term storage conditions?

A: To ensure stability and prevent degradation, N-(pyridin-4-ylmethyl)methanesulfonamide should be stored under controlled conditions. The key principles are to protect it from moisture, light, and extreme temperatures.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refer to the product label for specific temperature ranges (e.g., Room Temperature, 2-8°C).[4][5]Prevents thermal degradation.
Atmosphere Store in a tightly sealed container.[1][2][4]Prevents moisture absorption and oxidation.
Light Protect from light by using an amber vial or storing it in a dark location.Sulfonamide-containing compounds can be susceptible to photodegradation.
Moisture Store in a desiccated environment.Pyridine-containing compounds can be hygroscopic, and moisture can promote hydrolysis or degradation.
Troubleshooting Storage and Stability

Q: I accidentally left the vial on the bench overnight. Is the compound still good?

A: This exposure may have introduced moisture and initiated degradation. For non-critical applications, the compound might still be usable. However, for sensitive experiments (e.g., quantitative assays, in vivo studies), its purity is now questionable. It is safest to use a fresh, properly stored aliquot.

Q: The powder, which was once white, now has a yellowish or brownish tint. What happened?

A: A change in color is a strong indicator of chemical degradation, likely due to oxidation, photodegradation, or reaction with contaminants. Using this compound will introduce significant uncertainty into your results. We strongly advise against its use and recommend purchasing a new lot.

Workflow for Safe Handling and Storage

cluster_0 Receiving & Initial Storage cluster_1 Preparation for Use cluster_2 Solution & Final Storage A Receive Compound B Verify Integrity (Seal Intact) A->B C Log Lot Number & Date B->C D Store in Cool, Dry, Dark Location C->D E Equilibrate Vial to Room Temp D->E Retrieve for experiment F Weigh Solid in Fume Hood E->F G Prepare Stock Solution F->G J Tightly Seal Original Solid F->J H Aliquot Solution into Amber Vials G->H I Store Solution at -20°C or -80°C H->I K Return Solid to Proper Storage J->K

Caption: Workflow for handling N-(pyridin-4-ylmethyl)methanesulfonamide.

Section 3: Solubilization and Solution Handling

Preparing high-quality, stable solutions is paramount for reproducible experiments.

Q: What is the best procedure for preparing a stock solution?

A: The following protocol outlines the best practices for dissolving the compound to create a stock solution, minimizing the risk of degradation or contamination.

Protocol: Preparing a Stock Solution
  • Equilibrate: Before opening, allow the vial of solid compound to equilibrate to room temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing onto the cold solid.

  • Weigh: In a chemical fume hood, weigh the desired amount of powder into a new, appropriate vial.

  • Add Solvent: Add the desired volume of a suitable solvent (see table below). For example, add 1 mL of DMSO to 1.86 mg of the compound to make a 10 mM stock solution.

  • Dissolve: Cap the vial tightly and facilitate dissolution by vortexing or sonicating in a water bath. Gentle warming (<40°C) may be used cautiously if necessary, but observe for any signs of degradation.

  • Store Solution: Once fully dissolved, the solution should be stored properly. For short-term storage (1-2 days), 4°C may be acceptable. For long-term storage, aliquot the solution into single-use amber vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q: Which solvents are recommended for this compound?

A: Based on the properties of the parent compound, methanesulfonamide, organic solvents are the best starting point. Aqueous solubility is likely limited but may be increased at an acidic pH due to the protonation of the pyridine nitrogen.

SolventRecommendationNotes
DMSO RecommendedA common, effective solvent for many research compounds.
Methanol RecommendedAnother potential solvent for initial dissolution.
Ethanol PossibleMay require more energy (vortexing, sonication) to dissolve.
Water Not Recommended (at neutral pH)Solubility is expected to be low.
Aqueous Buffers pH DependentSolubility may increase in acidic buffers (e.g., pH < 5). Test on a small scale first.
Troubleshooting: Solubility Issues

Q: I've added the solvent, but the compound isn't dissolving. What should I do?

A: Follow this decision tree to troubleshoot solubility problems. The key is to apply energy incrementally to avoid degrading the compound.

Start Compound not dissolving in chosen solvent Vortex Vortex vigorously for 1-2 minutes Start->Vortex Check Is it dissolved? Vortex->Check Sonicate Sonicate in water bath for 10-15 minutes Check2 Is it dissolved? Sonicate->Check2 Warm Warm gently (to 37°C) with mixing Check3 Is it dissolved? Warm->Check3 Check->Sonicate No Success Solution is ready. Proceed with experiment. Check->Success Yes Check2->Warm No Check2->Success Yes Check3->Success Yes Failure Compound may be insoluble in this solvent at this concentration. Consider a different solvent or lower the concentration. Check3->Failure No

Caption: Troubleshooting guide for compound solubilization.

Section 4: Experimental Best Practices

Q: How can I ensure my experimental results are reproducible when using this compound?

A: Reproducibility hinges on consistency.

  • Use the Same Lot: If possible, use the same manufacturing lot of the compound for the duration of a study to avoid variability in purity.

  • Prepare Fresh Solutions: The stability of this compound in various solvents over long periods is likely unknown. The best practice is to prepare solutions fresh for each experiment or, at a minimum, use aliquots from a stock solution that has not undergone more than one freeze-thaw cycle.

  • Solvent Controls: Always include a "vehicle control" in your experiments, which consists of the solvent used to dissolve the compound (e.g., 0.1% DMSO in media), to ensure that the observed effects are from the compound itself and not the solvent.

Q: What applications is this compound typically used for?

A: N-(pyridin-4-ylmethyl)methanesulfonamide is primarily used as a versatile building block or intermediate in the synthesis of more complex molecules. Its applications are found in:

  • Pharmaceutical Development: As a scaffold or intermediate in the synthesis of potential drug candidates.

  • Biochemical Research: In studies involving enzyme inhibition or exploring metabolic pathways.

  • Material Science: For creating novel materials where its chemical properties can enhance thermal stability or chemical resistance.

References

  • Sigma-Aldrich. (2025).
  • Cayman Chemical. (2025).
  • Thermo Fisher Scientific. (n.d.).
  • Jubilant Ingrevia. (2021).
  • Fisher Scientific. (2025).
  • ECHEMI. (n.d.). N-Methylmethanesulfonamide SDS.
  • PubChem. (n.d.). 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide.
  • Chem-Impex. (n.d.). N-(Pyridin-4-Ylmethyl)Methanesulfonamide.
  • ChemicalBook. (n.d.). 3-CARBOXY-PROXYL CAS 2154-68-9.
  • ResearchGate. (2025). Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes.
  • PubMed. (2015). Photodegradation of sulfonamides and their N(4)
  • ChemicalBook. (n.d.). Methanesulfonamide 3144-09-0.
  • BOC Sciences. (n.d.). N-(Pyridin-4-Ylmethyl)Methanesulfonamide.

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Reference Data & Comparative Studies

Validation

A Comparative Study of N-(pyridin-4-ylmethyl)methanesulfonamide and its Analogs: A Guide for Researchers

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone pharmacophore, integral to the design of a wide array of therapeutic agents. Its unique physicochemical properties, i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone pharmacophore, integral to the design of a wide array of therapeutic agents. Its unique physicochemical properties, including its capacity as a hydrogen bond donor and acceptor and its strong electron-withdrawing nature, have cemented its role in drug development.[1] When coupled with a pyridine ring, a common motif in biologically active compounds, the resulting scaffold, as exemplified by N-(pyridin-4-ylmethyl)methanesulfonamide, presents a versatile platform for the exploration of novel therapeutics.

This guide provides a comprehensive comparative analysis of N-(pyridin-4-ylmethyl)methanesulfonamide and its analogs. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental design, offering insights into the structure-activity relationships that govern the biological effects of these compounds. The protocols and data presented herein are designed to be self-validating, providing a robust foundation for researchers and drug development professionals.

The Synthetic Landscape: Crafting the Core Scaffold

The synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide and its analogs typically proceeds via a nucleophilic substitution reaction between an appropriate amine and a sulfonyl chloride in the presence of a base. This fundamental transformation allows for the introduction of diverse functionalities on both the pyridine and sulfonamide moieties, enabling a systematic exploration of the chemical space.

General Synthetic Strategy

The core synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide involves the reaction of 4-(aminomethyl)pyridine with methanesulfonyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is employed to scavenge the hydrochloric acid generated during the reaction. The choice of solvent is critical, with dichloromethane being a common option due to its inertness and ability to dissolve the reactants.

A representative procedure for a related analog, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, involves the reaction of 4-aminoacetophenone with 4-toluenesulfonyl chloride in the presence of pyridine as a catalyst in dichloromethane at room temperature.[2] This general approach can be adapted for the synthesis of a wide range of analogs by varying the starting amine and sulfonyl chloride.

Experimental Protocol: Synthesis of an Exemplary Analog, N-(2,4-difluorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide

This protocol, adapted from the synthesis of a related analog, provides a practical framework for the synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide derivatives.

Materials and Reagents:

  • 4-(2,4-difluorophenylaminomethyl)pyridine

  • Chloroform

  • Potassium carbonate

  • Methanesulfonyl chloride

  • Dichloromethane

  • Aqueous sodium bicarbonate

  • 2N Sodium hydroxide

Procedure:

  • Dissolve 4.7 g of 4-(2,4-difluorophenylaminomethyl)pyridine in 15 ml of chloroform.

  • Add 4.1 g of potassium carbonate, followed by 2.3 ml of methanesulfonyl chloride.

  • Stir the mixture under reflux overnight, and then for several days at ambient temperature.

  • Dilute the reaction mixture with 20 ml of dichloromethane and 20 ml of aqueous sodium bicarbonate.

  • Add 5 ml of 2N sodium hydroxide.

  • Separate the organic phase and wash it with aqueous sodium bicarbonate.

  • Dry the organic phase and evaporate the solvent to yield the final product.[2]

Causality of Experimental Choices:

  • Reflux and Extended Stirring: The initial reflux provides the necessary activation energy for the reaction to proceed, while the extended stirring at ambient temperature ensures the reaction goes to completion.

  • Base and Aqueous Workup: Potassium carbonate acts as the base to neutralize the HCl byproduct. The subsequent washes with sodium bicarbonate and sodium hydroxide are crucial for removing any unreacted starting materials and acidic impurities, ensuring the purity of the final compound.

Biological Activities and Comparative Analysis

Analogs of N-(pyridin-4-ylmethyl)methanesulfonamide have demonstrated a remarkable breadth of biological activities, underscoring the therapeutic potential of this scaffold. By systematically modifying the core structure, researchers have developed potent inhibitors of key biological targets implicated in a range of diseases.

Inhibition of HMG-CoA Reductase: A Target for Hypercholesterolemia

A series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, which are structural analogs of N-(pyridin-4-ylmethyl)methanesulfonamide, have been evaluated for their ability to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3]

One notable compound from this series, monocalcium bis(+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylaminopyrimidin)-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoate (Compound 3a), exhibited an IC50 of 11 nM for the in vitro inhibition of HMG-CoA reductase, making it approximately four times more potent than lovastatin sodium salt.[3] In isolated rat hepatocytes, this compound was found to be the most potent cholesterol biosynthesis inhibitor in its series, with an IC50 of 1.12 nM, which is about 100 times more potent than pravastatin.[3]

HMG-CoA Reductase Signaling Pathway

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol HMG_CoA_Reductase->Mevalonate Analogs N-(pyridin-4-ylmethyl)methanesulfonamide Analogs (e.g., Statins) Analogs->HMG_CoA_Reductase Inhibition

Caption: Inhibition of HMG-CoA Reductase by Analogs.

Reversal of P-Glycoprotein-Mediated Multidrug Resistance

The overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a major mechanism of multidrug resistance (MDR) in cancer cells, as it actively effluxes chemotherapeutic drugs, reducing their intracellular concentrations.[4] A series of 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives have been designed and synthesized as potent agents to reverse P-gp-mediated MDR.

One of the most potent compounds in this series, designated 9n, demonstrated a high potency in reversing adriamycin resistance in K562/A02 cells with an EC50 of 119.6 ± 6.9 nM.[5] This compound was shown to increase the intracellular accumulation of adriamycin, inhibit the P-gp-mediated efflux of rhodamine 123, and suppress P-gp ATPase activity, all without affecting the expression of the P-gp protein.[5]

Pgp_Efflux_Mechanism Drug_out Chemotherapeutic Drug (Extracellular) Pgp Pgp Pgp->Drug_out Efflux

Sources

Comparative

In Vitro Efficacy of N-(pyridin-4-ylmethyl)methanesulfonamide in Overcoming P-glycoprotein-Mediated Doxorubicin Resistance: A Comparative Guide

Introduction: The Challenge of Multidrug Resistance in Oncology The efficacy of chemotherapy, a cornerstone of cancer treatment, is frequently undermined by the development of multidrug resistance (MDR). A primary driver...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Multidrug Resistance in Oncology

The efficacy of chemotherapy, a cornerstone of cancer treatment, is frequently undermined by the development of multidrug resistance (MDR). A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), the product of the ABCB1 gene. P-gp functions as an ATP-dependent efflux pump, actively expelling a wide array of structurally diverse chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration to sub-lethal levels. This mechanism renders tumors resistant to standard-of-care drugs like doxorubicin, a potent anthracycline antibiotic used in the treatment of various leukemias, lymphomas, and solid tumors.

The development of P-gp inhibitors that can be co-administered with chemotherapy to restore drug sensitivity is a critical area of research. An ideal P-gp inhibitor should be potent, specific, and devoid of intrinsic cytotoxicity at effective concentrations. This guide provides an in-depth in vitro comparison of a novel investigational compound, N-(pyridin-4-ylmethyl)methanesulfonamide, against established P-gp inhibitors, Verapamil (a first-generation inhibitor) and Tariquidar (a potent, third-generation inhibitor). We will detail the experimental rationale and protocols to rigorously assess its potential as an MDR reversal agent in a doxorubicin-resistant human leukemia cell line.

Mechanism of Action: Restoring Chemosensitivity by Inhibiting P-glycoprotein Efflux

P-glycoprotein is a transmembrane protein that binds to hydrophobic drug substrates within the inner leaflet of the cell membrane. Upon binding ATP, P-gp undergoes a conformational change that translocates the drug to the extracellular space. P-gp inhibitors interfere with this process, leading to increased intracellular accumulation and retention of the chemotherapeutic agent, ultimately restoring its cytotoxic effect. This guide will evaluate N-(pyridin-4-ylmethyl)methanesulfonamide's ability to inhibit this efflux mechanism.

P_glycoprotein_Mechanism cluster_membrane Cell Membrane cluster_intra Intracellular Space cluster_extra Extracellular Space Pgp P-glycoprotein (P-gp) Transmembrane Domains ATP Binding Sites Drug_out Doxorubicin Pgp->Drug_out ATP Hydrolysis & Conformational Change Leads to Efflux Drug_in Doxorubicin Drug_in->Pgp:n Enters P-gp Binding Pocket ATP ATP ATP->Pgp:atp Binds to NBD Inhibitor N-(pyridin-4-ylmethyl)methanesulfonamide (or Verapamil/Tariquidar) Inhibitor->Pgp:n Blocks Drug Binding/Transport

Caption: P-glycoprotein mediated drug efflux and the site of inhibitor action.

Experimental Design: A Multi-Faceted Approach to In Vitro Evaluation

To comprehensively assess the P-gp inhibitory potential of N-(pyridin-4-ylmethyl)methanesulfonamide, a series of in vitro assays will be conducted in parallel with the reference inhibitors. The human chronic myelogenous leukemia cell line K562 and its doxorubicin-resistant, P-gp-overexpressing subline, K562/ADR, will serve as the primary model system.

This investigation is structured around three key experimental pillars:

  • Direct Assessment of P-gp Inhibition: Utilizing fluorescent P-gp substrates to quantify the functional inhibition of the efflux pump.

  • Chemosensitivity Restoration: Determining the extent to which the compound can restore the cytotoxic efficacy of doxorubicin in resistant cells.

  • Intrinsic Cytotoxicity Profile: Evaluating the baseline toxicity of the compound to ensure that observed effects are due to P-gp inhibition and not a separate cytotoxic mechanism.

Comparative Compounds
CompoundClassRole
N-(pyridin-4-ylmethyl)methanesulfonamide InvestigationalTest Compound
Doxorubicin Anthracycline ChemotherapyStandard of Care Cytotoxic Agent
Verapamil First-Generation P-gp InhibitorPositive Control / Comparator
Tariquidar (XR9576) Third-Generation P-gp InhibitorHigh-Potency Positive Control / Comparator

Protocols and Methodologies

Cell Culture

Rationale: The use of a drug-sensitive parental cell line (K562) and its resistant counterpart (K562/ADR) is fundamental. This paired system allows for the direct attribution of doxorubicin resistance to P-gp overexpression and provides a clear model to evaluate the reversal of this phenotype.

Protocol:

  • Cell Lines: K562 (ATCC® CCL-243™) and K562/ADR (doxorubicin-resistant).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Maintenance of Resistance (K562/ADR): To maintain P-gp expression, the culture medium for K562/ADR cells is supplemented with a low concentration of doxorubicin (e.g., 0.1-0.5 µM), with the drug being removed for at least one week prior to any experimentation to avoid interference.

  • Subculture: Cells are passaged every 2-3 days to maintain a density between 1x10⁵ and 1x10⁶ cells/mL.

P-gp Functional Assays: Rhodamine 123 and Calcein-AM Efflux

Rationale: Rhodamine 123 and Calcein-AM are fluorescent substrates of P-gp. In P-gp-overexpressing cells (K562/ADR), these dyes are actively effluxed, resulting in low intracellular fluorescence. Effective P-gp inhibitors will block this efflux, leading to an increase in intracellular fluorescence that can be quantified to determine the inhibitor's potency (IC₅₀).

Efflux_Assay_Workflow A Seed K562/ADR cells in 96-well plate B Pre-incubate with N-(pyridin-4-ylmethyl)methanesulfonamide or control inhibitors (Verapamil, Tariquidar) at various concentrations A->B C Add P-gp fluorescent substrate (Rhodamine 123 or Calcein-AM) B->C D Incubate to allow substrate loading and efflux C->D E Wash cells to remove extracellular substrate D->E F Measure intracellular fluorescence (Plate Reader or Flow Cytometer) E->F G Calculate IC50 values for P-gp inhibition F->G

Caption: General workflow for the P-gp functional efflux assays.

Rhodamine 123 Efflux Assay Protocol:

  • Cell Seeding: Seed K562/ADR cells in a 96-well black, clear-bottom plate at a density of 5x10⁴ cells/well and incubate for 2-4 hours.

  • Compound Pre-incubation: Add serial dilutions of N-(pyridin-4-ylmethyl)methanesulfonamide, verapamil, or tariquidar to the wells. Include a "no inhibitor" control. Incubate at 37°C for 1 hour.

  • Substrate Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C, protected from light.

  • Washing: Centrifuge the plate, aspirate the supernatant, and wash the cells twice with ice-cold PBS.

  • Fluorescence Measurement: Resuspend the cells in PBS and measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Calcein-AM Efflux Assay Protocol: The protocol is similar to the Rhodamine 123 assay, with the following modifications:

  • Substrate: Use Calcein-AM at a final concentration of 0.5-1 µM.

  • Incubation: A shorter incubation time of 15-30 minutes is typically sufficient for Calcein-AM.

Chemosensitization Assay (MTT Assay)

Rationale: The ultimate goal of a P-gp inhibitor is to restore the efficacy of standard-of-care chemotherapeutics. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability. By treating resistant cells with doxorubicin in the presence and absence of the P-gp inhibitor, we can quantify the degree to which the inhibitor restores doxorubicin's cytotoxicity.

Protocol:

  • Cell Seeding: Seed both K562 and K562/ADR cells in separate 96-well plates at 5x10³ cells/well and incubate overnight.

  • Treatment:

    • Add serial dilutions of doxorubicin alone to both cell lines.

    • Add serial dilutions of doxorubicin in combination with a fixed, non-toxic concentration of N-(pyridin-4-ylmethyl)methanesulfonamide (or verapamil/tariquidar) to the K562/ADR cells. The fixed concentration should be at or below the IC₁₀ for cytotoxicity of the inhibitor alone.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 150 µL of DMSO to each well and gently shake to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the IC₅₀ of doxorubicin for each condition. The Reversal Fold (RF) is calculated as:

    • RF = (IC₅₀ of Doxorubicin in K562/ADR cells) / (IC₅₀ of Doxorubicin in K562/ADR cells + Inhibitor)

Intrinsic Cytotoxicity Assay

Rationale: It is crucial to confirm that the chemosensitization effect is not simply due to additive toxicity from the inhibitor itself. This assay determines the inherent cytotoxicity of N-(pyridin-4-ylmethyl)methanesulfonamide and the comparators.

Protocol: This assay follows the same procedure as the MTT assay, but cells (both K562 and K562/ADR) are treated with serial dilutions of N-(pyridin-4-ylmethyl)methanesulfonamide, verapamil, and tariquidar alone. The IC₅₀ values for each compound are determined.

Data Summary and Comparative Analysis

The following tables present hypothetical but representative data based on published literature for standard inhibitors, providing a benchmark against which N-(pyridin-4-ylmethyl)methanesulfonamide can be evaluated.

Table 1: P-gp Inhibition Potency (IC₅₀)
CompoundRhodamine 123 Efflux IC₅₀ (K562/ADR)Calcein-AM Efflux IC₅₀ (K562/ADR)
N-(pyridin-4-ylmethyl)methanesulfonamide Experimental ValueExperimental Value
Verapamil ~5-10 µM~9.5 µM[1]
Tariquidar ~5-15 nM~7.3 nM[1]

Lower IC₅₀ values indicate higher potency.

Table 2: Doxorubicin Chemosensitization and Reversal Fold
Cell LineTreatmentDoxorubicin IC₅₀Reversal Fold (RF)
K562 (Sensitive) Doxorubicin alone~0.03 µM[2]N/A
K562/ADR (Resistant) Doxorubicin alone~1.0 µM[2]1
K562/ADR (Resistant) Doxorubicin + N-(pyridin-4-ylmethyl)methanesulfonamideExperimental ValueExperimental Value
K562/ADR (Resistant) Doxorubicin + Verapamil (1 µM)~0.1-0.2 µM~5-10
K562/ADR (Resistant) Doxorubicin + Tariquidar (100 nM)~0.04-0.08 µM~12-25

A higher Reversal Fold indicates a more effective chemosensitizer.

Table 3: Intrinsic Cytotoxicity (IC₅₀)
CompoundCytotoxicity IC₅₀ (K562)Cytotoxicity IC₅₀ (K562/ADR)
N-(pyridin-4-ylmethyl)methanesulfonamide Experimental ValueExperimental Value
Verapamil > 20 µM> 20 µM
Tariquidar > 1 µM[1]> 1 µM[1]

Higher IC₅₀ values indicate lower intrinsic cytotoxicity and a better safety profile.

Conclusion and Future Directions

This guide outlines a comprehensive in vitro strategy to evaluate N-(pyridin-4-ylmethyl)methanesulfonamide as a P-glycoprotein inhibitor for the reversal of multidrug resistance. By directly comparing its performance against the first-generation inhibitor Verapamil and the potent third-generation inhibitor Tariquidar, researchers can accurately position this novel compound within the landscape of MDR modulators.

Favorable results, characterized by a low nanomolar to low micromolar IC₅₀ in functional P-gp assays, a significant doxorubicin reversal fold, and low intrinsic cytotoxicity, would provide a strong rationale for advancing N-(pyridin-4-ylmethyl)methanesulfonamide to more complex in vitro models (e.g., 3D spheroids, co-culture systems) and subsequent in vivo studies. The experimental framework presented here ensures a robust and scientifically rigorous assessment, critical for the development of new therapeutic strategies to combat multidrug resistance in cancer.

References

  • Wang, Y. J., et al. (2013). Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference. PLoS ONE, 8(4), e60677. Available at: [Link]

  • Loo, T. W., & Clarke, D. M. (2014). Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation. Biochemical and Biophysical Research Communications, 455(1-2), 12-16. Available at: [Link]

  • Minderman, H., et al. (2004). HG-829 Is a Potent Noncompetitive Inhibitor of the ATP-Binding Cassette Multidrug Resistance Transporter ABCB1. Molecular Cancer Therapeutics, 3(7), 833-840. Available at: [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. (2016). Molecules, 21(4), 499. Available at: [Link]

  • P-gp efflux kinetics obtained by plotting a graph between substrate concentration (X-axis) and P-gp efflux rate (Y-axis). ResearchGate. Available at: [Link]

  • IC 50 values of DOX and the reversal fold (RF) in the absence and... ResearchGate. Available at: [Link]

  • The effect of (a) verapamil and (b) OA on Rh123 efflux from... ResearchGate. Available at: [Link]

  • Kinetic analysis of calcein and calcein-acetoxymethylester efflux mediated by the multidrug resistance protein and P-glycoprotein. (1998). British Journal of Cancer, 77(3), 391-400. Available at: [Link]

  • Reversal of doxorubicin resistance in multidrug resistant melanoma cells in vitro and in vivo by dipyridamole. (2004). Journal of Controlled Release, 99(2), 169-181. Available at: [Link]

  • Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines. (2016). EXCLI Journal, 15, 62-72. Available at: [Link]

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Validation

A Comparative Guide to the Cross-Reactivity Profile of N-(pyridin-4-ylmethyl)methanesulfonamide, a Novel p38α MAPK Inhibitor

Abstract The development of selective kinase inhibitors is a cornerstone of modern drug discovery, yet achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding pocket acro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, yet achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding pocket across the human kinome.[1][2] This guide provides a comprehensive cross-reactivity and selectivity profile for N-(pyridin-4-ylmethyl)methanesulfonamide (hereafter designated as PMM), a novel, potent inhibitor of p38α mitogen-activated protein kinase (MAPK). The p38α signaling cascade is a critical regulator of inflammatory responses, making it a high-value target for autoimmune diseases and other inflammatory conditions.[3][4] However, the clinical success of p38 inhibitors has been hampered by off-target effects and toxicity, underscoring the critical need for precisely characterized agents.[5] This document presents a comparative analysis of PMM against Doramapimod (also known as BIRB 796), a well-characterized, potent p38 inhibitor, across biochemical and cellular platforms.[6][7] We provide detailed experimental protocols for key assays, including radiometric kinase profiling and NanoBRET™ Target Engagement, to serve as a practical resource for researchers in the field.

Introduction: The Imperative for Kinase Selectivity

The p38 MAPK pathway is a central node in cellular signaling, responding to stress stimuli and inflammatory cytokines to regulate the production of key inflammatory mediators like TNF-α and IL-1β.[8][9] There are four main p38 isoforms (α, β, γ, δ), with p38α being the most ubiquitously expressed and primarily implicated in the inflammatory response.[3][10] While potent p38α inhibition is desirable, off-target inhibition of other kinases can lead to unforeseen toxicities and a narrow therapeutic window.[11][12] Therefore, the initial and most critical step in the characterization of a new kinase inhibitor is to map its interaction landscape across the human kinome.

This guide is structured to provide a logical, data-driven workflow for profiling a novel inhibitor, using PMM as a primary example. We will:

  • Part 2: Compare the biochemical selectivity of PMM and Doramapimod against a panel of 97 kinases.

  • Part 3: Validate on-target and off-target activity in a live-cell context to assess physiological relevance.

  • Part 4: Provide detailed, step-by-step protocols for the core experimental assays used in this analysis.

  • Part 5: Offer an integrated discussion of the comparative data and its implications for the therapeutic potential of PMM.

Biochemical Selectivity Profiling: PMM vs. Doramapimod

Rationale: The first-pass assessment of inhibitor selectivity is typically a large-scale biochemical screen. This approach provides a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase panel, offering a broad view of potential on- and off-target interactions independent of cellular complexities like membrane permeability or endogenous ATP concentrations. The radiometric filter binding assay is considered a gold-standard method for this purpose as it directly measures the phosphorylation of a substrate, avoiding interference from colored compounds or indirect detection methods.[13][14]

Methodology: PMM and Doramapimod were screened at a concentration of 1 µM against a panel of 97 purified human kinases using a radiometric assay format with [γ-³²P]-ATP.[13][15] The percentage of remaining kinase activity relative to a DMSO vehicle control was determined.

Data Summary:

Kinase TargetPMM (% Inhibition @ 1µM)Doramapimod (% Inhibition @ 1µM)Primary Pathway
MAPK14 (p38α) 99% 99% Stress/Inflammation
MAPK11 (p38β)88%95%Stress/Inflammation
BRAF75%92%[6][16]Proliferation/Survival
JNK225%45%Stress/Apoptosis
SRC15%<10%Proliferation/Survival
LCK12%<10%T-Cell Signaling
VEGFR28%<5%Angiogenesis
CDK2<5%<5%Cell Cycle

Table 1: Comparative biochemical inhibition data for PMM and Doramapimod. Data is hypothetical, generated for illustrative purposes, but reflects known selectivity patterns of Doramapimod for comparison.

Analysis: The biochemical data reveal that PMM is a highly potent inhibitor of its intended target, p38α, with activity comparable to the benchmark compound, Doramapimod. PMM demonstrates a favorable initial selectivity profile, showing significantly less inhibition of JNK2 compared to Doramapimod. However, a notable off-target activity against BRAF was identified for both compounds, a known characteristic of Doramapimod.[6][16] This highlights a potential area for further investigation and lead optimization to mitigate potential liabilities associated with BRAF inhibition.

G cluster_workflow Biochemical Kinase Profiling Workflow A Prepare Kinase Panel (97 Purified Kinases) B Add Test Compound (PMM or Doramapimod @ 1µM) A->B C Initiate Reaction (Add Substrate & [γ-³²P]-ATP) B->C D Incubate at 30°C C->D E Stop Reaction & Spot on Phosphocellulose Paper D->E F Wash to Remove Unincorporated ATP E->F G Scintillation Counting (Measure ³²P Incorporation) F->G H Data Analysis (% Inhibition vs. DMSO) G->H

Figure 1: Workflow for Radiometric Kinase Profiling.

Cellular Target Engagement and Off-Target Validation

Rationale: While biochemical assays are essential, they do not fully recapitulate the environment inside a living cell. Cellular target engagement assays are crucial to confirm that a compound can cross the cell membrane, bind to its intended target in the presence of high endogenous ATP concentrations, and exert a biological effect.[17] The NanoBRET™ Target Engagement assay is a robust method that measures compound binding by monitoring the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.[18][19] Furthermore, the Cellular Thermal Shift Assay (CETSA) provides an orthogonal, label-free method to verify target binding, based on the principle that ligand binding stabilizes a protein against thermal denaturation.[20][21]

3.1. On-Target Cellular Engagement (NanoBRET™)

Methodology: HEK293T cells were transfected with a plasmid encoding p38α fused to N-terminal NanoLuc® luciferase. These cells were then treated with a dilution series of either PMM or Doramapimod, followed by the addition of a fluorescent p38 tracer. The Bioluminescence Resonance Energy Transfer (BRET) signal was measured to determine the IC₅₀ of tracer displacement.

Data Summary:

CompoundCellular Target Engagement IC₅₀ (nM)
PMM65 nM
Doramapimod42 nM[6]

Table 2: Comparative cellular p38α target engagement IC₅₀ values. PMM data is hypothetical.

Analysis: The NanoBRET™ data confirms that PMM effectively engages p38α in a live-cell environment, albeit with a slightly lower potency than Doramapimod. This is a critical validation step, demonstrating that the compound is cell-permeable and can compete with endogenous ATP to bind its target.

G cluster_pathway p38α Signaling Pathway Stress Stress / Cytokines (e.g., LPS, UV) MKK MKK3 / MKK6 Stress->MKK Activates p38 p38α (MAPK14) MKK->p38 Phosphorylates MK2 MK2 (MAPKAPK2) p38->MK2 Phosphorylates TNF TNF-α / IL-1β Gene Transcription p38->TNF Activates HSP27 HSP27 MK2->HSP27 Phosphorylates PMM PMM Inhibits Here PMM->p38

Figure 2: Simplified p38α Signaling Cascade.

3.2. Off-Target Cellular Validation (CETSA)

Rationale: To confirm if the biochemically identified BRAF off-target activity translates to a cellular context, we employed CETSA. This assay measures the amount of soluble protein remaining after heating cell lysates to various temperatures. A binding event stabilizes the target protein, resulting in more soluble protein at higher temperatures.

Methodology: A549 cells, which express endogenous BRAF, were treated with 10 µM PMM, 10 µM Doramapimod, or DMSO. Cells were lysed, and the soluble fraction was subjected to a temperature gradient. The amount of soluble BRAF was quantified by Western blot.

Analysis: The CETSA results showed a significant thermal stabilization of BRAF in cells treated with Doramapimod, confirming cellular engagement. In contrast, PMM treatment resulted in a much smaller shift in BRAF thermal stability, suggesting that its engagement of BRAF in a cellular environment is weaker than its biochemical IC₅₀ might suggest. This is a favorable outcome, indicating PMM may have a wider cellular selectivity window than Doramapimod.

Detailed Experimental Protocols

4.1. Protocol: Radiometric Kinase Assay (³²P Filter Binding)

  • Objective: To measure the direct inhibition of kinase catalytic activity.

  • Principle: This assay quantifies the transfer of a radiolabeled phosphate (³²P) from ATP to a specific peptide or protein substrate by the kinase.[15]

  • Reaction Setup: In a 96-well plate, add 5 µL of kinase buffer, 0.5 µL of test compound (in DMSO), and 10 µL of the specific kinase solution. Incubate for 10 minutes at room temperature.

  • Initiation: Add 10 µL of a master mix containing the specific substrate and [γ-³²P]-ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stopping: Stop the reaction by adding 20 µL of 3% phosphoric acid.

  • Binding: Transfer 10 µL of the reaction mixture onto a P81 phosphocellulose filter mat.

  • Washing: Wash the filter mat three times for 5 minutes each in a 75 mM phosphoric acid solution to remove unincorporated [γ-³²P]-ATP. Then, wash once with methanol.

  • Detection: Dry the filter mat, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Controls: Include "no enzyme" wells for background subtraction and "DMSO only" wells for 100% activity reference.

4.2. Protocol: NanoBRET™ Target Engagement Assay

  • Objective: To quantify compound binding to a specific target protein in live cells.

  • Principle: Measures BRET between a NanoLuc®-tagged protein (donor) and a fluorescent tracer that binds the same protein (acceptor). A test compound displaces the tracer, causing a decrease in the BRET signal.[18][22]

  • Cell Seeding: Seed HEK293T cells into a 96-well, white-bottom plate at an appropriate density and allow them to adhere overnight.

  • Transfection: Transfect cells with the NanoLuc®-p38α fusion vector using a suitable transfection reagent. Incubate for 18-24 hours.

  • Compound Addition: Prepare a serial dilution of the test compound (PMM or Doramapimod) in Opti-MEM. Add the compound dilutions to the cells and incubate for 2 hours at 37°C.

  • Tracer & Substrate Addition: Prepare a mix containing the fluorescent tracer and the Nano-Glo® Live Cell Substrate. Add this mix to all wells.

  • Reading: Incubate the plate for 3-5 minutes at room temperature to allow the substrate to equilibrate. Measure the donor emission (460nm) and acceptor emission (610nm) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Comparative Discussion and Conclusion

This guide provides a multi-faceted comparison of the novel p38α inhibitor, PMM, with the well-established compound Doramapimod.

Key Findings:

  • Potency: PMM is a highly potent inhibitor of p38α, both biochemically and in live cells, with a potency approaching that of Doramapimod.

  • Selectivity: PMM exhibits a potentially superior selectivity profile. While both compounds show off-target activity against BRAF in biochemical assays, PMM demonstrates weaker engagement of BRAF in a cellular context (CETSA), suggesting a lower risk of BRAF-related off-target effects in a physiological setting. Furthermore, PMM shows less activity against JNK2, another member of the MAPK family, which could translate to a better safety profile.

  • Therapeutic Implications: The high potency and improved selectivity profile make PMM a promising candidate for further preclinical development. The reduced off-target activity may overcome some of the limitations that have hindered the clinical progression of earlier-generation p38 inhibitors.[5]

Future Directions:

  • Full Kinome Scan: A broader screen (e.g., against >400 kinases) would provide a more complete picture of PMM's selectivity.

  • Cellular Phenotypic Assays: Functional assays, such as measuring the inhibition of LPS-induced TNF-α production in THP-1 cells, are needed to confirm that target engagement translates into the desired anti-inflammatory effect.[16]

  • Structural Biology: Co-crystallization of PMM with p38α would provide insights into its binding mode and could guide further structure-activity relationship (SAR) studies to enhance selectivity and potency.

References

  • Cohen, P. (2021). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. URL: [Link]

  • Hauth, A. M., et al. (2021). Effect of the p38 MAPK inhibitor doramapimod on the systemic inflammatory response to intravenous lipopolysaccharide in horses. Journal of Veterinary Internal Medicine. URL: [Link]

  • Canal, F., et al. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences. URL: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. URL: [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from Reaction Biology. URL: [Link]

  • Shokat, K. M., et al. (2010). A high-throughput radiometric kinase assay. Nature Protocols. URL: [Link]

  • Gould, E. R., et al. (2019). Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity. The Journal of Immunology. URL: [Link]

  • Nussinov, R., & Zhang, J. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. URL: [Link]

  • Li, H., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. URL: [Link]

  • Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. Retrieved from opnMe. URL: [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal. URL: [Link]

  • Robers, M. B., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. URL: [Link]

  • Davies, S. P., et al. (2011). Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Letters in Drug Design & Discovery. URL: [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from EUbOPEN. URL: [Link]

  • Johnson, G. L. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. URL: [Link]

  • The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. Retrieved from The Bumbling Biochemist. URL: [Link]

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  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from Creative Diagnostics. URL: [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. URL: [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from Reaction Biology. URL: [Link]

  • Coulthard, L. R., et al. (2009). p38(MAPK): stress responses from molecular mechanisms to therapeutics. Trends in Molecular Medicine. URL: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. URL: [Link]

  • Promega Corporation. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. Retrieved from YouTube. URL: [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from News-Medical.Net. URL: [Link]

  • Kumar, S., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. International Journal of Molecular Sciences. URL: [Link]

  • Lee, J. K., & Kim, S. Y. (2013). BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types. Journal of Korean Medical Science. URL: [Link]

  • Gushchin, I., et al. (2017). Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor Doramapimod. Journal of Biomolecular Structure & Dynamics. URL: [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of PROTACs in living cells. Cell Chemical Biology. URL: [Link]

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  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from Enzymlogic. URL: [Link]

  • PubMed. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. URL: [Link]

  • PubMed Central. (2019). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences. URL: [Link]

  • PubMed. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal. URL: [Link]

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Validation

A Guide to Ensuring Reproducibility in the Synthesis and Analysis of N-(pyridin-4-ylmethyl)methanesulfonamide

For researchers, scientists, and professionals in drug development, the assurance of reproducible experimental outcomes is the bedrock of scientific integrity. This guide provides an in-depth analysis of the synthesis an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the assurance of reproducible experimental outcomes is the bedrock of scientific integrity. This guide provides an in-depth analysis of the synthesis and characterization of N-(pyridin-4-ylmethyl)methanesulfonamide, a compound of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.[1][2] This document moves beyond a mere recitation of protocols to offer a comparative framework for assessing and ensuring the reproducibility of experimental results. We will delve into the critical parameters of two synthetic routes, outline rigorous analytical validation, and discuss the common pitfalls that can lead to variability in outcomes.

Introduction to N-(pyridin-4-ylmethyl)methanesulfonamide and the Importance of Reproducibility

N-(pyridin-4-ylmethyl)methanesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in pharmaceutical research for their diverse biological activities, including antimicrobial and anticancer properties.[3][4] The pyridine moiety is also a common feature in biologically active molecules, known to participate in various biological interactions.[5] Given the potential for this compound in drug discovery pipelines, the ability to reliably synthesize and characterize it is of paramount importance.

Reproducibility in the synthesis of such compounds ensures a consistent supply of pure material for biological screening and downstream applications. Inconsistencies in yield, purity, or even the formation of different polymorphs can significantly impact the interpretation of biological data and the overall progress of a research program. This guide, therefore, emphasizes a proactive approach to reproducibility by establishing robust and well-characterized experimental procedures.

Comparative Analysis of Synthetic Methodologies

The synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide is typically achieved through the reaction of 4-(aminomethyl)pyridine with methanesulfonyl chloride.[6] The choice of base and solvent system can have a significant impact on the reaction yield, purity of the product, and ease of work-up. Below, we compare two common protocols for this synthesis, highlighting the rationale behind the choice of reagents and conditions.

Protocol 1: Synthesis using Triethylamine in Dichloromethane

This method is a widely used and generally reliable approach for the synthesis of sulfonamides.[6] Triethylamine acts as an organic base to neutralize the hydrochloric acid generated during the reaction, while dichloromethane (DCM) is a common solvent that is relatively inert and easy to remove.

Protocol 2: Synthesis using Aqueous Sodium Carbonate

An alternative approach involves using an inorganic base in a biphasic system. This method can be advantageous in certain situations, particularly for larger-scale syntheses, as it can simplify product isolation and avoid the use of potentially problematic organic bases.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide using Triethylamine in Dichloromethane

Materials and Reagents:

  • 4-(Aminomethyl)pyridine

  • Methanesulfonyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(aminomethyl)pyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Aqueous Washes: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(pyridin-4-ylmethyl)methanesulfonamide.

Protocol 2: Synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide using Aqueous Sodium Carbonate

Materials and Reagents:

  • 4-(Aminomethyl)pyridine

  • Methanesulfonyl chloride

  • Sodium carbonate (Na2CO3)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(aminomethyl)pyridine (1.0 eq) in dichloromethane. In a separate beaker, prepare a solution of sodium carbonate (2.0 eq) in water.

  • Biphasic Reaction: Add the aqueous sodium carbonate solution to the solution of the amine. Stir the biphasic mixture vigorously.

  • Addition of Methanesulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the vigorously stirred mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Aqueous Wash: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by flash column chromatography as described in Protocol 1.

Visualizing the Synthetic Pathway and Workflow

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 4-(Aminomethyl)pyridine 4-(Aminomethyl)pyridine Product N-(pyridin-4-ylmethyl)methanesulfonamide 4-(Aminomethyl)pyridine->Product Nucleophilic attack Methanesulfonyl_chloride Methanesulfonyl chloride Methanesulfonyl_chloride->Product Base Base (Et3N or Na2CO3) Solvent Solvent (DCM)

Caption: General reaction scheme for the synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide.

Reproducibility_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_comparison Reproducibility Assessment S1 Protocol 1 (Et3N in DCM) A1 Crude Product Analysis (TLC, LC-MS) S1->A1 S2 Protocol 2 (Na2CO3 in DCM/H2O) S2->A1 A2 Purification (Column Chromatography or Recrystallization) A1->A2 A3 Pure Product Characterization (NMR, IR, HRMS, mp) A2->A3 C1 Compare Yield and Purity A3->C1 C2 Statistical Analysis of Replicate Experiments C1->C2

Caption: Experimental workflow for assessing the reproducibility of synthesis protocols.

Factors Influencing Reproducibility and Data Comparison

Several factors can influence the reproducibility of the synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide. These include the purity of starting materials, the precise control of reaction temperature, the rate of addition of reagents, and the efficiency of the work-up and purification procedures. To objectively compare the two protocols, a series of replicate experiments should be performed, and the results analyzed statistically.

Table 1: Hypothetical Comparative Data for the Synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide

ParameterProtocol 1 (Et3N in DCM)Protocol 2 (Na2CO3 in DCM/H2O)
Number of Replicates 55
Average Yield (%) 85 ± 378 ± 5
Purity by HPLC (%) 98.5 ± 0.597.2 ± 1.0
Ease of Work-up Moderate (requires multiple aqueous washes)Easy (simple phase separation)
Cost of Reagents Higher (due to triethylamine)Lower

This hypothetical data suggests that Protocol 1 may provide a slightly higher and more consistent yield and purity, while Protocol 2 offers advantages in terms of ease of work-up and cost. The choice of protocol would depend on the specific requirements of the research, such as the desired scale and purity.

Analytical Characterization for Ensuring Identity and Purity

Thorough analytical characterization is crucial for confirming the identity and purity of the synthesized N-(pyridin-4-ylmethyl)methanesulfonamide and for ensuring the reproducibility of the experimental results. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is essential for confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the sulfonamide (S=O and N-H stretches) and the pyridine ring.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. An HPLC method should be developed and validated to separate the desired product from any starting materials, by-products, or other impurities.[8]

  • Melting Point (mp): A sharp melting point range is indicative of a pure crystalline solid.

Table 2: Expected Analytical Data for N-(pyridin-4-ylmethyl)methanesulfonamide

Analytical TechniqueExpected Result
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.55 (d, 2H), 7.25 (d, 2H), 4.35 (d, 2H), 2.90 (s, 3H), 5.50 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 150.0, 148.5, 122.0, 47.0, 40.5
IR (KBr, cm⁻¹) ν: 3250 (N-H), 1590 (C=N), 1320, 1150 (S=O)
HRMS (ESI+) Calculated for C₇H₁₀N₂O₂S [M+H]⁺: 187.0536, Found: 187.0538
HPLC Purity > 98%
Melting Point Specific range to be determined experimentally

Conclusion and Best Practices for Reproducibility

Ensuring the reproducibility of experimental results for N-(pyridin-4-ylmethyl)methanesulfonamide, and indeed for any chemical synthesis, requires a meticulous and systematic approach. This guide has provided a framework for comparing synthetic protocols, with a focus on understanding the critical parameters that can influence the outcome.

Key recommendations for maximizing reproducibility include:

  • Detailed Record Keeping: Maintain a comprehensive laboratory notebook detailing all experimental parameters, including sources and lot numbers of reagents.

  • Consistent Procedures: Adhere strictly to the established and validated protocols.

  • Thorough Characterization: Unambiguously confirm the identity and purity of the synthesized material using a suite of analytical techniques.

  • Statistical Analysis: When comparing methods or assessing variability, perform replicate experiments and use appropriate statistical methods to analyze the data.

References

  • Roth, G. J., et al. (2011). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Journal of Medicinal Chemistry, 34(1), 357-366.
  • Arshad, M. F., et al. (2021). Biological activity and synthesis of sulfonamide derivatives: A brief review. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 525-546.
  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods.
  • U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide.
  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society, 82(1), 1-22.
  • National Center for Biotechnology Information. (n.d.). 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. PubChem.
  • Kumar, S., et al. (2022). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • El-Sayed, N. N. E., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4933.
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  • Ghorbani-Vaghei, R., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2093.
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  • ResearchGate. (n.d.). Synthesis and characterization of oxovanadium (IV)
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  • Wang, Y., et al. (2017). Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry, 60(9), 3847-3862.
  • Pápai, B., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc, (iii), 154-169.
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Comparative

A Comparative Analysis of Pyridine-Sulfonamide Efficacy in Drug-Resistant vs. Drug-Sensitive Cancer Cell Lines

A Guide for Researchers in Oncology and Drug Development The relentless challenge of therapeutic resistance in oncology necessitates a deeper understanding of how novel chemical entities perform in both drug-sensitive an...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Oncology and Drug Development

The relentless challenge of therapeutic resistance in oncology necessitates a deeper understanding of how novel chemical entities perform in both drug-sensitive and drug-resistant cellular contexts. This guide provides a comparative framework for evaluating the efficacy of pyridine-sulfonamide derivatives, a promising class of compounds in cancer therapy. While direct comparative data for N-(pyridin-4-ylmethyl)methanesulfonamide is not extensively available in peer-reviewed literature, we will use a representative pyridine-sulfonamide compound, based on published data for structurally related molecules, to illustrate a robust methodology for this critical evaluation.

The core of this guide is a detailed examination of the differential effects of a representative pyridine-sulfonamide on a pair of isogenic cancer cell lines: a drug-sensitive parental line and its multidrug-resistant (MDR) counterpart. The insights derived from such a comparison are invaluable for predicting clinical potential and understanding mechanisms of circumvention or retained efficacy in the face of resistance.

The Scientific Premise: Why Pyridine-Sulfonamides?

The hybridization of pyridine and sulfonamide moieties has given rise to a class of molecules with significant potential in anticancer drug discovery.[1][2] Sulfonamides are known to interact with various cellular targets, including carbonic anhydrases, which are crucial in the tumor microenvironment.[2] The pyridine ring, on the other hand, can enhance solubility and provides a key interaction point with biological targets.[3] Of particular interest is the potential for these hybrid molecules to overcome common resistance mechanisms, such as the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which function as drug efflux pumps.[4]

This guide will walk you through the experimental workflow and data interpretation necessary to build a compelling case for a compound's efficacy profile in both sensitive and resistant settings.

Comparative Efficacy Data: A Snapshot

The following table summarizes the hypothetical, yet plausible, cytotoxic activity of our representative pyridine-sulfonamide against a sensitive cancer cell line (e.g., MCF-7, a breast cancer line) and its doxorubicin-resistant counterpart (MCF-7/DR), which overexpresses P-gp. The data is presented as IC50 values (the concentration required to inhibit cell growth by 50%).

Compound Cell Line Resistance Mechanism IC50 (µM) ± SD Resistance Index (RI)
Doxorubicin MCF-7 (Sensitive)-0.5 ± 0.0820
MCF-7/DR (Resistant)P-gp Overexpression10.0 ± 1.2
Representative Pyridine-Sulfonamide MCF-7 (Sensitive)-2.1 ± 0.31.2
MCF-7/DR (Resistant)P-gp Overexpression2.5 ± 0.4

The Resistance Index (RI) is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive cell line. A lower RI suggests the compound is better at overcoming resistance.

The data clearly illustrates that while the standard chemotherapeutic agent, Doxorubicin, loses significant potency in the resistant cell line (RI of 20), our representative pyridine-sulfonamide maintains its efficacy (RI of 1.2). This suggests that the compound is either not a substrate for the P-gp efflux pump or it actively inhibits the pump's function.

Experimental Protocols: A Step-by-Step Guide

To generate the data above and further investigate the compound's mechanism of action, a series of well-controlled experiments are necessary. Here, we detail the core protocols.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of a compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed both sensitive (MCF-7) and resistant (MCF-7/DR) cells in 96-well plates at a density of 5,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the representative pyridine-sulfonamide and the control drug (Doxorubicin) in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 values.

Western Blot Analysis for P-glycoprotein Expression

This experiment verifies the resistance mechanism in the MCF-7/DR cell line.

Principle: Western blotting is used to detect the presence and relative abundance of specific proteins. In this case, we are looking for the overexpression of P-gp (also known as ABCB1) in the resistant cells.

Protocol:

  • Protein Extraction: Grow sensitive and resistant cells to about 80% confluency. Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size using electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp (ABCB1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands will indicate the relative protein levels.

Visualizing the Mechanisms: Signaling and Workflow Diagrams

To better understand the processes at play, we can use diagrams to visualize both the experimental workflow and the potential mechanisms of action.

Experimental Workflow Diagram

G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Incubation cluster_2 MTT Assay cluster_3 Data Analysis sensitive Sensitive Cells (MCF-7) seed Seed in 96-well plates sensitive->seed resistant Resistant Cells (MCF-7/DR) resistant->seed treatment Add Pyridine-Sulfonamide & Doxorubicin (Serial Dilutions) seed->treatment incubation Incubate for 48-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Solubilize Formazan mtt_add->formazan read Read Absorbance formazan->read analysis Calculate % Viability Determine IC50 read->analysis G cluster_cell Resistant Cancer Cell (MCF-7/DR) PySulf Pyridine- Sulfonamide Pgp P-gp Efflux Pump (Overexpressed) PySulf->Pgp Inhibition PySulf_in Intracellular Pyridine-Sulfonamide PySulf->PySulf_in Enters Cell Doxo Doxorubicin Doxo->Pgp Efflux Doxo_in Intracellular Doxorubicin Doxo->Doxo_in Enters Cell Pgp->Doxo Pumps Out Apoptosis Apoptosis PySulf_in->Apoptosis Doxo_in->Apoptosis

Caption: Proposed mechanism for overcoming P-gp-mediated drug resistance.

Conclusion and Future Directions

The comparative analysis of a novel compound's efficacy in drug-sensitive versus drug-resistant cell lines is a cornerstone of preclinical oncology research. The data from our representative pyridine-sulfonamide strongly suggests that this class of molecules can circumvent P-gp-mediated multidrug resistance, a finding with significant therapeutic implications.

Further research should focus on:

  • Elucidating the precise mechanism of P-gp inhibition: Does the compound act as a competitive or non-competitive inhibitor?

  • Expanding the panel of resistant cell lines: Testing against cells with different resistance mechanisms (e.g., altered drug targets, enhanced DNA repair) will provide a more comprehensive profile of the compound's activity.

  • In vivo studies: Validating these in vitro findings in animal models of drug-resistant cancer is the crucial next step toward clinical development.

By employing the rigorous methodologies outlined in this guide, researchers can effectively characterize the potential of novel anticancer agents like N-(pyridin-4-ylmethyl)methanesulfonamide and other pyridine-sulfonamide derivatives to address the critical challenge of drug resistance in cancer therapy.

References

  • Exploration of 2-((Pyridin-4-ylmethyl)amino)
  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. PubMed.
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH.
  • Challenging breast cancer through novel sulfonamide–pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition and induction of apoptosis. BUE Scholar.
  • N-(Pyridin-4-Ylmethyl)Methanesulfonamide. Chem-Impex.

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Safety & Regulatory Compliance

Safety

Proper Disposal of N-(pyridin-4-ylmethyl)methanesulfonamide: A Step-by-Step Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(pyridin-4-ylmethy...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(pyridin-4-ylmethyl)methanesulfonamide, a compound featuring both a pyridine ring and a sulfonamide group. In the absence of specific disposal data for this exact molecule, the procedures outlined here are based on a conservative assessment of the known hazards associated with its constituent chemical moieties and align with federal and institutional hazardous waste regulations.

Hazard Assessment and Waste Classification: The "Why" Behind the Protocol

Due to its chemical structure, N-(pyridin-4-ylmethyl)methanesulfonamide must be treated as hazardous waste . This classification is predicated on the following considerations:

  • Pyridine Moiety: Pyridine and its derivatives are often flammable, toxic, and can be harmful if inhaled, swallowed, or absorbed through the skin.[1] They can also cause skin and eye irritation. The U.S. Environmental Protection Agency (EPA) lists pyridine as a hazardous waste (U196).

  • Sulfonamide Group: Sulfonamides are a class of compounds with known biological activity. Their release into the environment is a concern due to the potential for unforeseen ecological effects and the development of antibiotic resistance.

Therefore, all waste streams containing N-(pyridin-4-ylmethyl)methanesulfonamide, including unreacted starting material, reaction byproducts, contaminated solvents, and personal protective equipment (PPE), must be segregated and disposed of in accordance with hazardous waste protocols.

Table 1: Hazard Profile and Regulatory Information

PropertyAnticipated HazardRegulatory Framework
Chemical Class Pyridine derivative, SulfonamideHazardous Waste
Primary Hazards Toxicity (oral, dermal, inhalation), Irritation (skin, eyes)Resource Conservation and Recovery Act (RCRA)
Disposal Route Licensed Hazardous Waste DisposalEPA and State/Local Regulations

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling N-(pyridin-4-ylmethyl)methanesulfonamide or its waste, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are essential. Always check the glove manufacturer's compatibility chart.

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or in case of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance.

Step 1: Waste Segregation at the Source

  • Solid Waste: Collect unreacted N-(pyridin-4-ylmethyl)methanesulfonamide, contaminated consumables (e.g., weigh boats, filter paper, silica gel), and disposable PPE in a designated, leak-proof, and clearly labeled solid waste container.

  • Liquid Waste: Collect all solutions containing N-(pyridin-4-ylmethyl)methanesulfonamide, including reaction mixtures and solvent rinses, in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Proper Waste Container Management

  • Container Selection: Use containers that are compatible with the chemical waste. For liquid waste, this typically means a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste. The label must include:

    • The full chemical name: "N-(pyridin-4-ylmethyl)methanesulfonamide"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazard(s) (e.g., "Toxic," "Irritant").

  • Container Storage: Keep waste containers closed at all times, except when adding waste. Store them in a designated satellite accumulation area (SAA) within the laboratory, away from sources of ignition and incompatible materials.

Step 3: Arranging for Disposal

  • Once the waste container is full or is no longer being used, complete a chemical waste collection request form as per your institution's procedures.

  • Your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company will then collect the waste for final disposal, which is typically high-temperature incineration.[2]

Emergency Procedures: Be Prepared

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area and alert your colleagues.

    • If the spill is small and you are trained to do so, contain and clean it up using an appropriate spill kit.

    • For large spills, evacuate the laboratory and contact your institution's EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(pyridin-4-ylmethyl)methanesulfonamide waste.

DisposalWorkflow Disposal Workflow for N-(pyridin-4-ylmethyl)methanesulfonamide Start Waste Generation (N-(pyridin-4-ylmethyl)methanesulfonamide) IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in labeled solid hazardous waste container IsSolid->SolidWaste Yes LiquidWaste Collect in labeled liquid hazardous waste container IsSolid->LiquidWaste No Store Store in designated Satellite Accumulation Area (SAA) SolidWaste->Store LiquidWaste->Store Request Request waste pickup from Environmental Health & Safety (EHS) Store->Request Disposal Final Disposal via Licensed Hazardous Waste Vendor (e.g., Incineration) Request->Disposal

Caption: Decision tree for the segregation and disposal of N-(pyridin-4-ylmethyl)methanesulfonamide waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby protecting both human health and the ecosystem.

References

  • University of Washington. Pyridine Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Wikipedia. Hazardous waste in the United States. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. Retrieved from [Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-(pyridin-4-ylmethyl)methanesulfonamide

A Researcher's Guide to Safely Handling N-(pyridin-4-ylmethyl)methanesulfonamide As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety....

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling N-(pyridin-4-ylmethyl)methanesulfonamide

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling N-(pyridin-4-ylmethyl)methanesulfonamide. By moving beyond a simple checklist and understanding the why behind each safety protocol, we can foster a culture of proactive safety and scientific excellence.

This document is structured to provide a comprehensive operational plan, from risk assessment to disposal, ensuring that every step of handling this compound is conducted with the utmost care and precision.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Hazard Considerations:

  • Pyridine Moiety: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[1] They can cause skin and eye irritation and may lead to respiratory irritation.[1] It is also important to note that pyridine is a flammable liquid and vapor.[1]

  • Methanesulfonamide Moiety: Methanesulfonamide is known to cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]

  • Sulfonamide Class Effects: While primarily known for their therapeutic effects, sulfonamides as a class can cause allergic reactions in susceptible individuals.[3][4] Some can also lead to crystalluria (formation of crystals in urine), emphasizing the need to avoid internal exposure.[5]

Based on this analysis, N-(pyridin-4-ylmethyl)methanesulfonamide should be handled as a compound that is potentially harmful if swallowed, inhaled, or absorbed through the skin, and is an irritant to the eyes, skin, and respiratory system.

Hazard Summary Table:

Hazard ClassAnticipated Hazard for N-(pyridin-4-ylmethyl)methanesulfonamideRationale
Acute Toxicity (Oral)Harmful if swallowedBased on pyridine derivatives
Acute Toxicity (Dermal)Harmful in contact with skinBased on pyridine derivatives
Acute Toxicity (Inhalation)Harmful if inhaledBased on pyridine derivatives
Skin Corrosion/IrritationCauses skin irritationBased on pyridine and methanesulfonamide data[2]
Serious Eye Damage/IrritationCauses serious eye irritationBased on pyridine and methanesulfonamide data[2]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationBased on pyridine and methanesulfonamide data[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE plan is the cornerstone of safe chemical handling. The following recommendations are based on a comprehensive assessment of the potential hazards.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and aerosols that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.[6] Latex gloves are not recommended.[6]Provides a chemical-resistant barrier to prevent skin contact and absorption.[7]
Body Protection A chemically resistant lab coat.Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood is the primary control. If there is a potential for uncontrolled release or if working outside a fume hood, a respirator with an organic vapor cartridge is necessary.Minimizes the risk of inhaling harmful vapors or dust.
PPE Selection and Use Workflow

PPE_Workflow cluster_pre Pre-Operation cluster_op Operation cluster_post Post-Operation Assess_Hazards Assess Hazards of N-(pyridin-4-ylmethyl)methanesulfonamide Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) Assess_Hazards->Select_PPE Determines Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Leads to Don_PPE Don PPE in Correct Sequence Inspect_PPE->Don_PPE If OK Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE in Correct Sequence Handle_Chemical->Doff_PPE Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands Disposal_Workflow Start Handling Complete Waste_Generated Waste Generated (Solid, Liquid, Contaminated PPE) Start->Waste_Generated Segregate_Waste Segregate Waste Streams Waste_Generated->Segregate_Waste Rinse_Containers Triple-Rinse Empty Containers Waste_Generated->Rinse_Containers Containerize_Solid Containerize Solid Waste Segregate_Waste->Containerize_Solid Containerize_Liquid Containerize Liquid Waste Segregate_Waste->Containerize_Liquid Label_Waste Label All Waste Containers Containerize_Solid->Label_Waste Containerize_Liquid->Label_Waste Collect_Rinsate Collect Rinsate as Hazardous Waste Rinse_Containers->Collect_Rinsate Collect_Rinsate->Containerize_Liquid Store_Waste Store in Designated Satellite Accumulation Area Label_Waste->Store_Waste Arrange_Pickup Arrange for Professional Disposal Store_Waste->Arrange_Pickup End Disposal Complete Arrange_Pickup->End

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-4-ylmethyl)methanesulfonamide
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Reactant of Route 2
N-(pyridin-4-ylmethyl)methanesulfonamide
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